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  • Product: 3-Azaspiro(5.5)undecane hydrochloride
  • CAS: 1125-01-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Azaspiro[5.5]undecane Hydrochloride: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Significance of Spirocycles in Medicinal Chemistry In the landscape of contemporary drug discovery, the quest for novel mole...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Spirocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer enhanced therapeutic properties is perpetual. Among these, spirocyclic systems have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of potent and selective ligands for a variety of biological targets. The 3-azaspiro[5.5]undecane core, a bicyclic system featuring a piperidine ring fused at a quaternary carbon to a cyclohexane ring, represents a particularly valuable building block. This guide provides a comprehensive technical overview of 3-Azaspiro[5.5]undecane hydrochloride, a key intermediate that serves as a gateway to a diverse range of bioactive molecules.

This document will delve into the chemical and physical properties of 3-Azaspiro[5.5]undecane hydrochloride, explore its synthesis and reactivity, and highlight its applications in the development of therapeutics for neurological disorders and infectious diseases. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile scaffold in their scientific endeavors.

Physicochemical Properties of 3-Azaspiro[5.5]undecane Hydrochloride

3-Azaspiro[5.5]undecane hydrochloride is a white to off-white crystalline solid under standard laboratory conditions.[1] Its hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions.

PropertyValueSource
Molecular Formula C₁₀H₂₀ClN[1]
Molecular Weight 189.73 g/mol [1]
CAS Number 1125-01-5[1]
Appearance White to off-white powder or crystals[1]
Purity Typically ≥97%ChemScene
Storage Room temperature, in a dry, well-sealed container[1]

Synthesis and Reactivity: A Gateway to Molecular Diversity

The synthesis of 3-Azaspiro[5.5]undecane hydrochloride is most commonly achieved through the reduction of 3,3-pentamethylene glutarimide (also known as 3-azaspiro[5.5]undecane-2,4-dione). While detailed, step-by-step protocols for the hydrochloride salt are not extensively published, the general synthetic pathway involves a robust reduction of the imide functionality, followed by salt formation.

Conceptual Synthesis Workflow

G A 3,3-Pentamethylene Glutarimide B Reduction (e.g., LiAlH4 in THF) A->B Imide Reduction C 3-Azaspiro[5.5]undecane (Free Base) B->C D Acidification (HCl in ether) C->D Salt Formation E 3-Azaspiro[5.5]undecane Hydrochloride D->E

Caption: Conceptual workflow for the synthesis of 3-Azaspiro[5.5]undecane hydrochloride.

The secondary amine within the 3-azaspiro[5.5]undecane core is the primary site of reactivity, serving as a versatile handle for further functionalization. This nucleophilic nitrogen can readily participate in a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Key Reactions of the 3-Azaspiro[5.5]undecane Scaffold:
  • N-Alkylation: The secondary amine can be alkylated using various alkyl halides or through reductive amination to introduce a wide range of substituents.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form N-aryl bonds, providing access to compounds with different electronic and steric properties.

  • Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides, which can be important for modulating the pharmacokinetic properties of a drug candidate.

  • Mannich Reaction: As a secondary amine, it can participate in Mannich reactions with an aldehyde and a compound containing an active hydrogen, leading to the formation of more complex structures.[2]

Applications in Drug Discovery and Development

The rigid, three-dimensional structure of the 3-azaspiro[5.5]undecane scaffold makes it an attractive building block for the design of ligands that can bind to specific biological targets with high affinity and selectivity.

Central Nervous System (CNS) Disorders

The structural similarity of the 3-azaspiro[5.5]undecane moiety to certain neurotransmitters has made it a valuable intermediate in the synthesis of compounds targeting neurological disorders.[1] Its spirocyclic nature allows for precise spatial orientation of functional groups, which is critical for interaction with receptors and enzymes in the central nervous system. Derivatives of this scaffold have been explored for their potential therapeutic benefits in conditions such as depression, anxiety, chronic pain, and cognitive impairment.[1] For instance, the related 3,9-diazaspiro[5.5]undecane core has been utilized in the development of potent γ-aminobutyric acid type A (GABAA) receptor antagonists.

Antiviral Agents: Inhibition of Influenza A M2 Proton Channel

One of the most significant applications of 3-Azaspiro[5.5]undecane hydrochloride is as a potent inhibitor of the influenza A virus M2 proton channel.[3] This membrane protein is essential for the replication of the influenza virus, and its inhibition can effectively halt the progression of the infection. 3-Azaspiro[5.5]undecane hydrochloride has demonstrated an IC50 of 1 µM against the wild-type influenza A virus M2 protein.[3] This highlights its potential as a lead compound for the development of novel antiviral therapeutics.

G A 3-Azaspiro[5.5]undecane Scaffold B Neurological Disorders (e.g., Anxiety, Depression, Pain) A->B CNS Drug Development C Infectious Diseases (e.g., Influenza A) A->C Antiviral Drug Development D GABAA Receptor Antagonists B->D E M2 Proton Channel Inhibitors C->E

Caption: Key application areas of the 3-Azaspiro[5.5]undecane scaffold in drug discovery.

Experimental Protocols: Handling and Safety Considerations

As with any chemical reagent, proper handling and safety precautions are paramount when working with 3-Azaspiro[5.5]undecane hydrochloride.

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

General Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion: A Versatile Scaffold for Future Innovations

3-Azaspiro[5.5]undecane hydrochloride is a valuable and versatile building block in the field of medicinal chemistry. Its unique spirocyclic architecture provides a rigid and three-dimensional framework that is highly amenable to the design of potent and selective therapeutic agents. While a comprehensive public repository of its detailed spectral and reactivity data remains to be fully established, its demonstrated utility in the development of CNS-active compounds and antiviral agents underscores its significance. As the demand for novel and effective therapeutics continues to grow, the strategic incorporation of the 3-azaspiro[5.5]undecane scaffold into drug discovery programs holds immense promise for the development of the next generation of innovative medicines.

References

  • BenchChem. (n.d.). 3-Azaspiro[5.5]undecane-2,4-dione | 1130-32-1. Retrieved from a relevant chemical supplier website.
  • BenchChem. (n.d.). Application Notes and Protocols for 3-Oxaspiro[5.5]undecane-2,4-dione in Medicinal Chemistry. Retrieved from a relevant chemical supplier website.
  • MedChemExpress. (n.d.). 3-Azaspiro[5.5]undecane hydrochloride (4,4-Pentamethylenepiperidine hydrochloride) | A/M2 Inhibitor. Retrieved from a relevant chemical supplier website.
  • MySkinRecipes. (n.d.). 3-Azaspiro[5.5]undecane hydrochloride. Retrieved from a relevant chemical supplier website.
  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa.
  • Chemsrc. (2025). 3-(Dimethylamino)-3-azaspiro(5.5)undecane hydrochloride.
  • ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from a relevant institutional repository.
  • ECHEMI. (n.d.). 1130-32-1, 3-Azaspiro[5.5]undecane-2,4-dione Formula.
  • Semantic Scholar. (n.d.). Synthesis of novel 3-heterospiro[5.5]undecanes.
  • Ambeed.com. (n.d.). 873924-08-4 | tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from a relevant chemical supplier website.
  • National Center for Biotechnology Information. (n.d.). CID 168318420 | C20H38N2. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-Azaspiro(5.5)undecane-2,4-dione. PubChem.
  • Organic Syntheses. (2016). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Retrieved from a relevant chemical synthesis journal.
  • BenchChem. (n.d.). Application Notes and Protocols for the Experimental Use of 3-Oxaspiro[5.5]undecane-2,4-dione in Polymer Development. Retrieved from a relevant chemical supplier website.
  • PubChemLite. (n.d.). 1,3-dioxa-9-azaspiro(5.5)undecane, 5-methyl-9-(3-(p-fluorobenzoyl)propyl).
  • Sigma-Aldrich. (n.d.). 3-Azaspiro[5.5]undecane (hydrochloride) | 1125-01-5. Retrieved from a relevant chemical supplier website.
  • MedchemExpress.com. (n.d.). 3-Azaspiro[5.5]undecane-9-methanol | PROTAC Linker. Retrieved from a relevant chemical supplier website.
  • National Center for Biotechnology Information. (n.d.). 3-Azaspiro(5.5)undecane, 9-tert-butyl-3-(dimethylamino) monohydrochloride. PubChem.
  • ECHEMI. (n.d.). 3-azaspiro(5.5)undecane-9-methanol, 3-(3-(dimethylamino)propyl)-, dihydrochlorid.
  • SpectraBase. (n.d.). 3-Azaspiro[5.5]undecane - Optional[13C NMR] - Spectrum.
  • ResearchGate. (2025). (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones.
  • ResearchGate. (2025). (PDF) Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Exploratory

An In-Depth Technical Guide to 3-Azaspiro[5.5]undecane Hydrochloride (CAS: 1125-01-5): A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Azaspiro[5.5]undecane hydrochloride (CAS: 1125-01-5), a spirocyclic amine that has garn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Azaspiro[5.5]undecane hydrochloride (CAS: 1125-01-5), a spirocyclic amine that has garnered significant interest in medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed, field-proven synthesis protocol, and explore its prominent role as a potent inhibitor of the influenza A virus M2 proton channel. Furthermore, this guide will illuminate its utility as a versatile building block in the design of novel therapeutics targeting the central nervous system (CNS). By synthesizing technical data with mechanistic insights and practical experimental protocols, this document serves as an essential resource for researchers leveraging this privileged scaffold in their drug discovery endeavors.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping flatland" by embracing three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive strategy. The inherent rigidity and three-dimensionality of spirocycles can pre-organize a molecule into a bioactive conformation, enhancing binding affinity for its biological target while potentially reducing off-target effects. Moreover, the introduction of a spirocyclic core can favorably modulate key drug-like properties, including solubility, lipophilicity, and metabolic stability.

3-Azaspiro[5.5]undecane hydrochloride, a member of this promising class of compounds, has demonstrated significant potential in two distinct and vital therapeutic areas: antiviral and central nervous system drug discovery. This guide will provide a detailed exploration of this valuable chemical entity.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 3-Azaspiro[5.5]undecane hydrochloride is fundamental to its application in drug design and development.

PropertyValueReference(s)
CAS Number 1125-01-5[1]
Molecular Formula C₁₀H₂₀ClN[1]
Molecular Weight 189.73 g/mol [1]
Appearance White to off-white solid[2]
Purity ≥97%[1]
Synonyms 4,4-Pentamethylenepiperidine hydrochloride
Topological Polar Surface Area (TPSA) 12.03 Ų
logP 2.7421
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 1
Storage 4°C, sealed storage, away from moisture[1]

Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride

The synthesis of 3-Azaspiro[5.5]undecane hydrochloride is most effectively achieved through the reduction of the corresponding cyclic imide, 3,3-pentamethylene glutarimide. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is crucial for this transformation.

Synthetic Scheme

G start 3,3-Pentamethylene glutarimide reagents 1. LiAlH4, THF, reflux 2. HCl/ether start->reagents end 3-Azaspiro[5.5]undecane hydrochloride reagents->end

Caption: Synthesis of 3-Azaspiro[5.5]undecane hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the LiAlH₄ reduction of amides and imides.[3]

Materials:

  • 3,3-Pentamethylene glutarimide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) in diethyl ether

  • Distilled water

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), a solution of 3,3-pentamethylene glutarimide in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • LiAlH₄ Addition: A solution/suspension of LiAlH₄ in anhydrous THF is carefully added dropwise to the stirred solution of the imide at 0°C (ice bath). The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature.

  • Reflux: After the addition is complete, the reaction mixture is brought to reflux and maintained for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is cooled in an ice bath and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water to decompose any excess LiAlH₄ and the aluminum salts.

  • Workup: The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Salt Formation: The dried THF solution is then treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Isolation: The resulting white solid, 3-Azaspiro[5.5]undecane hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum. A yield of approximately 75% can be expected.[3]

Causality Behind Experimental Choices:

  • Inert Atmosphere: LiAlH₄ is highly reactive with water and moisture in the air. An inert atmosphere prevents its decomposition and ensures the efficiency of the reduction.

  • Anhydrous Solvents: The use of anhydrous THF is critical for the same reason as maintaining an inert atmosphere.

  • Controlled Addition and Cooling: The reaction between LiAlH₄ and the imide is highly exothermic. Slow, controlled addition at low temperatures prevents the reaction from becoming uncontrollable.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reduction to completion.

  • Careful Quenching: The quenching of excess LiAlH₄ is a highly exothermic and gas-evolving process. Slow, sequential addition of water and base at low temperatures is a critical safety measure.

  • Acidification for Salt Formation: The free amine is typically an oil or a low-melting solid. Conversion to the hydrochloride salt facilitates its isolation and handling as a stable, crystalline solid.

Application as an Influenza A M2 Proton Channel Inhibitor

A significant body of research has highlighted 3-Azaspiro[5.5]undecane hydrochloride as a potent inhibitor of the influenza A virus M2 proton channel.[3] This channel is a validated target for antiviral drugs, playing a crucial role in the viral life cycle by facilitating the uncoating of the virus within the host cell.[4]

Mechanism of Action

The M2 protein forms a tetrameric ion channel in the viral envelope.[5] In the acidic environment of the endosome, this channel opens, allowing protons to flow into the viral particle. This acidification is essential for the dissociation of the viral ribonucleoprotein complex from the matrix protein M1, a critical step for viral replication.[5]

3-Azaspiro[5.5]undecane hydrochloride acts by blocking this proton translocation.[3] Structural and dynamic studies suggest that it binds within the M2 channel pore, but its interaction is more extensive than that of the archetypal M2 inhibitor, amantadine.[3] This more comprehensive binding is thought to induce a more homogeneous and stable conformation of the channel, effectively locking it in a non-conductive state.[3] This leads to a significantly more potent inhibition of the wild-type M2 channel.

G cluster_0 Influenza Virus in Endosome cluster_1 Inhibition by 3-Azaspiro[5.5]undecane HCl M2_channel M2 Proton Channel Viral_Core Viral Core (RNA + M1) M2_channel->Viral_Core Proton Influx Protons_in H+ Protons_out H+ Protons_out->M2_channel Low pH Blocked_Channel Blocked M2 Channel Protons_out->Blocked_Channel Blocked Uncoating Viral Uncoating Viral_Core->Uncoating Acidification Inhibitor 3-Azaspiro[5.5] undecane HCl Inhibitor->Blocked_Channel No_Uncoating Replication Inhibited Blocked_Channel->No_Uncoating

Caption: Mechanism of M2 proton channel inhibition.

Potency and Comparative Efficacy

3-Azaspiro[5.5]undecane hydrochloride exhibits potent inhibitory activity against the wild-type influenza A M2 channel.

CompoundIC₅₀ (µM)Reference
3-Azaspiro[5.5]undecane hydrochloride 0.92[3]
Amantadine 16.0[3]

As shown in the table, 3-Azaspiro[5.5]undecane hydrochloride is over an order of magnitude more potent than amantadine, a previously used clinical antiviral.[3]

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Assay in Xenopus Oocytes

The TEVC assay in Xenopus oocytes is a robust method for characterizing the activity of ion channels and their inhibitors.[1][6]

Principle: Xenopus oocytes are injected with mRNA encoding the M2 protein. The oocytes then express functional M2 channels on their plasma membrane. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current. By clamping the voltage at a set level, the current flowing through the M2 channels can be measured in response to changes in extracellular pH. The inhibitory effect of a compound is determined by its ability to reduce this current.

Workflow:

G A Harvest Xenopus Oocytes B Inject M2 mRNA A->B C Incubate for Protein Expression B->C D Mount Oocyte in Perfusion Chamber C->D E Perform Two-Electrode Voltage-Clamp Recording D->E F Apply Low pH Buffer to Activate M2 Channels E->F G Apply Test Compound (3-Azaspiro[5.5]undecane HCl) F->G H Measure Reduction in Current G->H I Data Analysis (IC50 determination) H->I

Sources

Foundational

3-Azaspiro[5.5]undecane hydrochloride molecular weight and formula

An In-Depth Technical Guide to 3-Azaspiro[5.5]undecane Hydrochloride for Advanced Research Introduction 3-Azaspiro[5.5]undecane hydrochloride is a spirocyclic aliphatic amine that has garnered significant interest within...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Azaspiro[5.5]undecane Hydrochloride for Advanced Research

Introduction

3-Azaspiro[5.5]undecane hydrochloride is a spirocyclic aliphatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique three-dimensional structure, featuring two carbocyclic rings joined at a single carbon atom, provides a rigid and sterically defined scaffold. This structural characteristic makes it an invaluable building block for creating novel therapeutic agents with high specificity and optimized pharmacological profiles. This guide provides an in-depth analysis of its core molecular properties, synthesis concepts, key applications, and essential analytical protocols for researchers and drug development professionals.

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its molecular formula and weight. These parameters are critical for all stoichiometric calculations, analytical characterizations, and registration in chemical databases.

Chemical Structure

The structure consists of a piperidine ring and a cyclohexane ring sharing a single quaternary carbon atom (the spiro center). The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Caption: Conceptual workflow for the synthesis of 3-Azaspiro[5.5]undecane HCl.

Applications in Drug Discovery and Development

The rigid spirocyclic scaffold of this compound is a privileged structure in medicinal chemistry, providing a platform for developing therapeutics in several disease areas.

Antiviral Research

3-Azaspiro[5.5]undecane hydrochloride is a known inhibitor of the influenza A virus M2 proton channel (A/M2). [1]This channel is essential for the virus's replication cycle, specifically for uncoating the viral ribonucleoprotein. By blocking this channel, the compound prevents the release of the viral genome into the host cell, thereby halting the infection. It demonstrates this activity with an IC₅₀ value of 1 µM, making it a valuable lead compound for the development of new anti-influenza agents. [1]

Central Nervous System (CNS) Therapeutics

The structural similarity of the piperidine moiety to certain neurotransmitters makes this scaffold highly relevant for CNS drug discovery. [2]* Neurological Disorders: It serves as a key intermediate in the synthesis of molecules targeting conditions like depression and anxiety. [2]* Pain and Cognitive Impairment: The scaffold is used to develop drugs that modulate CNS pathways, offering potential treatments for chronic pain and cognitive disorders. [2]* GABAergic System: Related spiro-structures, such as 3,9-diazaspiro[5.5]undecanes, are potent antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the brain. [3]Furthermore, the broader 3-azaspiro[5.5]undecane-2,4-dione skeleton is a known precursor in the synthesis of the anticonvulsant drug Gabapentin, underscoring its versatility. [4]

G Core 3-Azaspiro[5.5]undecane Scaffold Antiviral Influenza A M2 Channel Inhibition Core->Antiviral Virology CNS CNS Drug Development Core->CNS Neuroscience Neuro Depression & Anxiety Modulators CNS->Neuro GABA GABA-A Receptor Antagonists CNS->GABA Pain Chronic Pain & Cognitive Enhancers CNS->Pain

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-Azaspiro[5.5]undecane Hydrochloride

Preamble: The Imperative of Unambiguous Structural Verification In the realm of drug discovery and development, the precise molecular structure of a compound is its foundational identifier. For researchers and medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and development, the precise molecular structure of a compound is its foundational identifier. For researchers and medicinal chemists, 3-azaspiro[5.5]undecane hydrochloride represents a core scaffold of significant interest due to its prevalence in various biologically active agents. Its spirocyclic nature—a unique three-dimensional architecture where two rings share a single carbon atom—imparts distinct conformational properties that can be pivotal for target engagement. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of 3-azaspiro[5.5]undecane hydrochloride, moving from initial molecular formula confirmation to the definitive three-dimensional arrangement in the solid state. We will explore the causality behind the selection of a multi-technique analytical approach, ensuring a self-validating system of characterization that is essential for regulatory submission and intellectual property protection.

Chapter 1: Foundational Analysis - Mass Spectrometry and Elemental Composition

The first step in characterizing any newly synthesized or isolated compound is to determine its molecular formula and weight. This is non-negotiable. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy to within a few parts per million (ppm), which allows for the confident assignment of an elemental composition.

The Rationale for Electrospray Ionization (ESI)

For a hydrochloride salt like 3-azaspiro[5.5]undecane hydrochloride, which is polar and likely to be analyzed from a solution in a polar solvent (e.g., methanol or water), Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that typically generates a protonated molecular ion, [M+H]⁺, with minimal fragmentation. In this case, the "M" refers to the free base, 3-azaspiro[5.5]undecane. The hydrochloride salt will dissociate in solution, and the free amine is readily protonated.

Expected Mass Spectrum and Fragmentation

The molecular formula of the 3-azaspiro[5.5]undecane free base is C₁₀H₁₉N, with a monoisotopic mass of 153.1517 Da. Therefore, in a positive-ion ESI-HRMS spectrum, we expect to see a prominent ion at m/z 154.1596, corresponding to the [C₁₀H₂₀N]⁺ species.

While ESI is a soft technique, some fragmentation can be induced in the mass spectrometer, particularly in the transfer optics or through tandem MS (MS/MS) experiments. For cyclic amines like this, a characteristic fragmentation pathway is the α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen. This often results in a stable iminium ion. The fragmentation of cyclic amines can also involve ring-opening followed by the loss of small neutral molecules.

Table 1: Predicted HRMS Data for 3-Azaspiro[5.5]undecane

Ion SpeciesCalculated m/zElemental Composition
[M+H]⁺154.1596C₁₀H₂₀N⁺
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of 3-azaspiro[5.5]undecane hydrochloride in 1 mL of a 50:50 mixture of HPLC-grade methanol and water.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Chapter 2: The Core Framework - Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments provides a complete picture of the connectivity and spatial relationships of the atoms.

Sample Preparation: A Critical First Step

The choice of solvent is crucial for NMR. For a hydrochloride salt, deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent choices due to their high polarity. It's important to note that the acidic proton on the nitrogen will exchange with deuterium in these solvents and will likely not be observed in the ¹H NMR spectrum.

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Due to the symmetry of the 3-azaspiro[5.5]undecane core, we can predict the general features of its ¹H NMR spectrum. The protons on the carbons adjacent to the nitrogen (C2 and C4) will be the most deshielded due to the electron-withdrawing effect of the protonated nitrogen. The protons of the cyclohexane ring will appear as a complex multiplet further upfield.

¹³C NMR and DEPT: Identifying the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for determining the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary C).

  • DEPT-90: Shows only CH signals.

  • DEPT-135: Shows CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in both DEPT spectra.

For 3-azaspiro[5.5]undecane, we expect to see signals for several CH₂ groups and one quaternary spiro carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Azaspiro[5.5]undecane Hydrochloride (in D₂O)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (from DEPT)
C2, C4~3.2~45CH₂ (Negative)
C1, C5~1.8~35CH₂ (Negative)
C6 (Spiro)-~38C (Quaternary)
C7, C11~1.6~30CH₂ (Negative)
C8, C10~1.6~22CH₂ (Negative)
C9~1.6~26CH₂ (Negative)
NH₂⁺Not observed--

Note: These are estimated chemical shifts and will vary depending on the solvent and concentration.

2D NMR: Connecting the Pieces

While 1D NMR provides a list of the parts, 2D NMR shows how they are assembled.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A cross-peak between two proton signals in a COSY spectrum indicates that they are neighbors. This is crucial for tracing the connectivity within the piperidine and cyclohexane rings.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary carbons, such as the spiro carbon (C6) in our molecule. We would expect to see correlations from the protons on C1, C5, C7, and C11 to the spiro carbon.

Diagram: NMR Elucidation Workflow

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_structure Structural Information H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) DEPT DEPT-135 & DEPT-90 (Carbon Multiplicity) C13->DEPT C13->HSQC Assignments Assign ¹H and ¹³C Signals DEPT->Assignments Confirms CH, CH₂, C Fragments Identify Spin Systems COSY->Fragments HSQC->Assignments Links protons to carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) Final Assemble Full Structure HMBC->Final Connects fragments across quaternary centers Fragments->Final Assignments->HMBC

Caption: A logical workflow for structure elucidation using a suite of NMR experiments.

Chapter 3: Definitive Proof - Single-Crystal X-ray Crystallography

While NMR provides the constitutional structure, single-crystal X-ray crystallography gives the unambiguous three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and conformational details.

The Rationale for X-ray Crystallography

For a chiral molecule, X-ray crystallography can determine the absolute stereochemistry. For a spirocyclic system like 3-azaspiro[5.5]undecane, it will definitively show the conformation of the two rings and their relative orientation. It also confirms the ionic nature of the hydrochloride salt by showing the location of the chloride anion relative to the protonated amine.

Growing Suitable Crystals

The most challenging aspect of this technique is often growing a single crystal of sufficient quality. For a hydrochloride salt, slow evaporation from a polar solvent like ethanol or a mixture of ethanol and water is a common and effective method.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Dissolve the 3-azaspiro[5.5]undecane hydrochloride in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then store it in a loosely covered vial to allow for slow evaporation over several days.

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to reduce thermal motion. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and angles.

Diagram: The Structure Elucidation Funnel

G start Initial Hypothesis (from synthesis) ms Mass Spectrometry Molecular Formula (C₁₀H₂₀ClN) Molecular Weight (189.73) start->ms Confirm Mass nmr NMR Spectroscopy ¹H, ¹³C, DEPT COSY, HSQC, HMBC Connectivity & Skeleton ms->nmr Confirm Formula xray X-ray Crystallography Single Crystal Analysis 3D Structure & Conformation nmr->xray Confirm Connectivity final Unambiguous Structure Confirmed xray->final Definitive Proof

Caption: The hierarchical approach to structure elucidation, from initial hypothesis to final proof.

Conclusion: A Self-Validating Approach

The structure elucidation of 3-azaspiro[5.5]undecane hydrochloride is a systematic process where each analytical technique provides a layer of evidence that corroborates the others. Mass spectrometry confirms the elemental composition, a suite of 1D and 2D NMR experiments pieces together the molecular framework, and single-crystal X-ray crystallography provides the definitive three-dimensional structure. This multi-faceted, self-validating approach ensures the scientific integrity of the data and provides the unambiguous structural assignment required for further research and development.

References

  • DEPT NMR Spectroscopy: Columbia University. (2025). DEPT | NMR Core Facility. Available at: [Link]

  • 2D NMR Spectroscopy (HSQC & HMBC): Columbia University. (2025). HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • NMR Sample Preparation: University College London. (2025). Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Small Molecule Crystallography: Excillum. (2025). Small molecule crystallography. Available at: [Link]

  • General NMR Information: LibreTexts Chemistry. (2024). Spectroscopy of Amines. Available at: [Link]

Foundational

A Technical Guide to the Multifaceted Pharmacology of the 3-Azaspiro[5.5]undecane Scaffold

This guide provides an in-depth exploration of the mechanism of action associated with the 3-Azaspiro[5.5]undecane core structure, a privileged scaffold in modern medicinal chemistry. While the hydrochloride salt of the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mechanism of action associated with the 3-Azaspiro[5.5]undecane core structure, a privileged scaffold in modern medicinal chemistry. While the hydrochloride salt of the parent compound has a defined role as an antiviral agent, the versatility of this chemical backbone has been leveraged to develop a diverse array of ligands targeting various receptors and enzymes within the central nervous system and beyond. This document will synthesize key findings, elucidate mechanisms of action, and provide field-proven experimental insights for researchers, scientists, and drug development professionals.

Introduction to the 3-Azaspiro[5.5]undecane Scaffold

The 3-azaspiro[5.5]undecane moiety is a spirocyclic heterocyclic system featuring a piperidine ring fused to a cyclohexane ring at the 4-position. This rigid, three-dimensional structure provides a unique conformational constraint that has proven to be highly effective for interacting with a variety of biological targets. Its derivatives have shown a remarkable range of pharmacological activities, from antiviral properties to potent and selective modulation of key central nervous system (CNS) receptors. This guide will dissect the known mechanisms of action for compounds built upon this versatile scaffold.

Antiviral Activity: Influenza A M2 Proton Channel Inhibition

The most direct pharmacological profile for the parent compound, 3-Azaspiro[5.5]undecane hydrochloride (also known as 4,4-Pentamethylenepiperidine hydrochloride), is its activity as an inhibitor of the influenza A virus M2 protein.[1]

Mechanism of Action

The influenza A M2 protein is a proton-selective ion channel essential for viral replication. After the virus enters the host cell via endocytosis, the M2 channel facilitates the acidification of the virion interior. This acidification is crucial for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm. 3-Azaspiro[5.5]undecane hydrochloride acts by blocking this M2 proton channel, thereby preventing the influx of protons into the virion.[1] This inhibition of acidification stalls the viral uncoating process, effectively halting the replication cycle. The reported half-maximal inhibitory concentration (IC50) for this activity is 1 μM against the wild-type M2 protein.[1]

Experimental Workflow: M2 Channel Inhibition Assay

A common method to assess M2 channel inhibition is a fluorescence-based assay using a pH-sensitive dye within cells expressing the M2 protein.

M2_Inhibition_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis start HEK293 cells stably expressing Influenza A M2 protein load_dye Load cells with a pH-sensitive fluorescent dye start->load_dye plate_cells Plate cells in 96-well plates load_dye->plate_cells add_compound Add 3-Azaspiro[5.5]undecane HCl or control vehicle plate_cells->add_compound incubate Incubate for a defined period (e.g., 30 min) add_compound->incubate acidify Lower extracellular pH to induce proton influx incubate->acidify read_fluorescence Measure fluorescence change over time acidify->read_fluorescence calculate_ic50 Calculate IC50 from dose-response curve read_fluorescence->calculate_ic50

Caption: Workflow for an M2 proton channel fluorescence-based assay.

Neuromodulation: Targeting CNS Receptors

The 3-azaspiro[5.5]undecane scaffold and its diaza-analogs have been extensively explored as core structures for ligands targeting various CNS receptors. This structural motif has proven particularly adept at interacting with dopamine, sigma, and GABA receptors.

Dopamine D3 Receptor Antagonism

The dopamine D3 receptor (D3R) is a key target for treating substance use disorders and other neuropsychiatric conditions.[2] The similarity between the D3R and D2R binding sites has made the development of selective antagonists challenging. However, the diazaspiro[5.5]undecane core has been successfully employed to create highly potent and selective D3R antagonists.[2]

Mechanism of Action: These ligands typically feature an arylated diazaspiro core. The protonated nitrogen of the spirocyclic amine forms a crucial salt bridge with an aspartate residue (Asp3.32) in the orthosteric binding site of the D3 receptor.[2] Selectivity for D3R over D2R is often achieved through specific interactions with the secondary binding pocket, which is less conserved between the two receptor subtypes.[2]

Quantitative Data: A series of arylated diazaspiro[5.5]undecane derivatives demonstrated high affinity for the D3R and significant selectivity over the D2R.

CompoundD3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2R/D3R)
11 122>10,000>82
14 25.66760264
15a 35.8>10,000>279
15c 28.1>25,400>905
Data adapted from relevant literature.[2]
Sigma (σ) Receptor Modulation

Sigma receptors (σ1R and σ2R) are chaperone proteins involved in various cellular functions and are implicated in cancer and neurological disorders.[3] The diazaspiro[3.5]nonane and related spirocyclic scaffolds have been investigated as bioisosteres for the more common piperazine moiety in sigma receptor ligands.[4]

Mechanism of Action: High-affinity binding to the σ2R/TMEM97 protein is often mediated by a salt bridge between a protonated nitrogen on the ligand and an aspartate residue (ASP29) within the receptor's binding site.[4] Additionally, π-stacking interactions with aromatic residues, such as TYR150, contribute significantly to the binding affinity.[4]

Sigma_Receptor_Binding receptor σ2R/TMEM97 Binding Pocket ligand Protonated Nitrogen Diazaspiro Core Aromatic Moiety asp29 ASP29 Carboxylate Group ligand:n->asp29 Salt Bridge (Electrostatic Interaction) tyr150 TYR150 Phenol Ring ligand:ar->tyr150 π-Stacking (Hydrophobic Interaction)

References

Exploratory

An In-depth Technical Guide to 4,4-Pentamethylenepiperidine Hydrochloride: A Potent M2 Proton Channel Inhibitor

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the fundamental characteristics, synthesis, and biological activity of 4...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental characteristics, synthesis, and biological activity of 4,4-Pentamethylenepiperidine hydrochloride (also known as 3-Azaspiro[5.5]undecane hydrochloride). This spirocyclic piperidine derivative has emerged as a significant subject of interest in medicinal chemistry due to its potent inhibitory activity against the influenza A virus M2 proton channel. This document consolidates critical data on its physicochemical properties, provides insights into its mechanism of action, outlines safety and handling protocols, and offers a framework for its analytical characterization. The information presented herein is intended to support and guide research and development efforts involving this promising antiviral compound.

Introduction and Scientific Context

4,4-Pentamethylenepiperidine hydrochloride, a unique spiro-piperidine compound, has garnered considerable attention as a potent inhibitor of the influenza A M2 proton channel. The M2 protein is a crucial component in the life cycle of the influenza virus, facilitating the uncoating of the viral genome by acidifying the virion interior.[1][2] Inhibition of this proton channel is a validated strategy for antiviral therapy. While adamantane-based drugs like amantadine have historically been used for this purpose, the emergence of widespread drug resistance has necessitated the discovery of novel M2 inhibitors.[1][3]

A seminal study by Wang et al. in the Journal of the American Chemical Society identified 4,4-Pentamethylenepiperidine hydrochloride (referred to as compound 9 in their research) as a lead candidate from a library of spiro-piperidine derivatives.[1][4] This compound demonstrated significantly higher potency against the wild-type M2 channel than amantadine, establishing a new structural scaffold for the development of next-generation influenza A therapeutics.[1][4] This guide serves to collate the essential technical information required for the effective study and utilization of this compound in a research and development setting.

Physicochemical and Structural Characteristics

The fundamental properties of 4,4-Pentamethylenepiperidine hydrochloride are summarized in the table below. This data is essential for its proper handling, formulation, and application in experimental settings.

PropertyValueSource(s)
Chemical Name 4,4-Pentamethylenepiperidine hydrochloride[5]
Synonym(s) 3-Azaspiro[5.5]undecane hydrochloride[4]
CAS Number 1125-01-5[6]
Molecular Formula C₁₀H₁₉N·HCl[7]
Molecular Weight 189.73 g/mol [6][7]
Appearance Solid
Melting Point Not explicitly reported in available literature.
Solubility Soluble to 100 mM in water and DMSO.[5]
Purity ≥97%[6]

Structural Representation:

The spirocyclic nature of this molecule, where the piperidine and cyclohexane rings share a single carbon atom, imparts a rigid three-dimensional structure that is critical for its biological activity.

Caption: 2D chemical structure of 4,4-Pentamethylenepiperidine hydrochloride.

Synthesis and Manufacturing

While the seminal paper by Wang et al. focuses on the biological evaluation of a series of spiro-piperidine compounds, it does not provide a detailed experimental protocol for the synthesis of 4,4-Pentamethylenepiperidine hydrochloride.[1][4] However, the synthesis of related 3-azaspiro[5.5]undecane systems is documented in the chemical literature, often involving multi-step sequences.

A general synthetic strategy for related spirocyclic piperidines involves the construction of the spirocyclic core followed by functional group manipulations. For instance, Robinson annulation reactions starting from heterocyclic aldehydes have been employed to create 3-heterospiro[5.5]undecan-9-ones, which can then be further modified.[8] Another approach involves the cyclization of dione precursors.[9]

For the specific synthesis of 4,4-Pentamethylenepiperidine hydrochloride, a likely synthetic route would involve the formation of the 3-azaspiro[5.5]undecane core, potentially from 1,1-cyclohexanediacetic acid or a derivative, followed by reduction of any carbonyl functionalities and subsequent formation of the hydrochloride salt. A general workflow is proposed below.

G start Starting Materials (e.g., Cyclohexanone derivative) step1 Formation of Spirocyclic Intermediate (e.g., 3-Azaspiro[5.5]undecane-2,4-dione) start->step1 Cyclization step2 Reduction of Carbonyls (e.g., using LiAlH4) step1->step2 Reduction step3 Formation of Free Base (3-Azaspiro[5.5]undecane) step2->step3 Work-up step4 Salt Formation (Reaction with HCl) step3->step4 Acidification end_product 4,4-Pentamethylenepiperidine Hydrochloride step4->end_product

Caption: Generalized synthetic workflow for 3-Azaspiro[5.5]undecane derivatives.

Note: The development of a scalable and efficient synthesis is a critical step for further drug development. Researchers should consult specialized synthetic chemistry literature and patents for detailed experimental procedures.[7][10][11]

Mechanism of Action: Inhibition of the M2 Proton Channel

The primary biological target of 4,4-Pentamethylenepiperidine hydrochloride is the influenza A M2 protein, a homotetrameric integral membrane protein that functions as a pH-gated proton channel.[1][2] The M2 channel's activity is essential for viral replication.[1][2]

The mechanism of inhibition by this spiro-piperidine compound is believed to be through direct interaction with the M2 channel, leading to a more profound effect on the channel's structure and dynamics compared to amantadine.[1][4] Solid-state NMR studies have shown that 4,4-Pentamethylenepiperidine hydrochloride induces a more uniform conformation of the M2 transmembrane domain, reduces dynamic disorder within the helical bundle, and influences the magnetic environment of a greater number of residues within the channel.[1][4] This suggests a more extensive and stabilizing interaction with the channel, which likely contributes to its superior inhibitory potency.[1][4]

The key residues within the M2 channel that are critical for proton conduction and are implicated in inhibitor binding include His37 (the pH sensor) and Trp41 (the gate).[2][12] While amantadine is thought to act as a pore blocker, the more extensive interactions of the spiro-piperidine scaffold may allosterically stabilize the closed conformation of the channel, preventing the conformational changes necessary for proton transport.[1][12]

G cluster_virus Influenza Virus Particle cluster_inhibition Inhibition Mechanism M2_channel M2 Proton Channel (Open State) viral_core Viral Core (vRNP) M2_channel->viral_core Acidification Viral Uncoating Viral Uncoating viral_core->Viral Uncoating H_plus_in H+ H_plus_in->M2_channel Enters Virion inhibitor 4,4-Pentamethylenepiperidine HCl M2_blocked M2 Proton Channel (Blocked/Stabilized Closed State) inhibitor->M2_blocked Binds and Stabilizes No Uncoating No Uncoating M2_blocked->No Uncoating

Caption: Conceptual diagram of M2 proton channel inhibition.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity, purity, and stability of 4,4-Pentamethylenepiperidine hydrochloride. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine and cyclohexane rings. The integration of these signals should correspond to the number of protons in each environment.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the free base and for structural elucidation through fragmentation analysis. Under electron ionization (EI), fragmentation of the piperidine and cyclohexane rings is expected. The molecular ion peak for the free base (C₁₀H₁₉N) should be observed at m/z 153.15.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations of the alkane rings, as well as N-H stretching and bending from the secondary amine hydrochloride.

Safety, Handling, and Storage

Hazard Identification

Based on available safety data for this and structurally related compounds, 4,4-Pentamethylenepiperidine hydrochloride should be handled with care. The following hazard statements are associated with this compound:[14]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[15]

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage
  • Store at 4°C for long-term stability.[6]

  • Keep in a tightly sealed container.[15]

  • Store in a dry, well-ventilated place, away from moisture.[6]

Conclusion and Future Directions

4,4-Pentamethylenepiperidine hydrochloride represents a highly promising scaffold for the development of novel antiviral agents against influenza A. Its significantly enhanced potency over first-generation M2 inhibitors underscores the potential of exploring non-adamantane-based structures. This technical guide provides a foundational understanding of its basic characteristics, serving as a valuable resource for researchers in the field.

Future research should focus on elucidating a scalable and robust synthetic route, conducting comprehensive toxicological and pharmacokinetic profiling, and further exploring the structure-activity relationships of related spiro-piperidine analogs to optimize their therapeutic potential. The insights gained from such studies will be instrumental in advancing the development of new and effective treatments for influenza.

References

  • Wang, J., Cady, S. D., Zhang, H., Wu, Y., Hong, M., & DeGrado, W. F. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 131(23), 8066–8076. [Link]

  • Wang, J., Cady, S. D., Zhang, H., Wu, Y., Hong, M., & DeGrado, W. F. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. PubMed Central. [Link]

  • Pielak, R. M., & Chou, J. J. (2011). Structural basis for proton conduction and inhibition by the influenza M2 protein. PubMed Central. [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. [Link]

  • Semantic Scholar. (n.d.). Synthesis of novel 3-heterospiro[5.5]undecanes. [Link]

  • Taylor & Francis Online. (n.d.). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. [Link]

  • Exclusive Chemistry Ltd. (2024). 3-azaspiro[5.5]undecane hydrochloride. [Link]

  • Chemsrc. (2025). 3-Azaspiro[5.5]undecane. [Link]

  • ResearchGate. (2025). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. [Link]

  • Journal of the American Chemical Society. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. [Link]

  • OiPub. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. [Link]

  • SpectraBase. (n.d.). 3-Azaspiro[5.5]undecane. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of novel 3-heterospiro[5.5]undecanes. [Link]

  • Journal of the American Chemical Society. (2009). Dependence of Amino Acid Side Chain 13C Shifts on Dihedral Angle: Application to Conformational Analysis. [Link]

  • PubChem. (n.d.). 3-Azaspiro(5.5)undecane-2,4-dione. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]

  • PubChem. (n.d.). CID 168318420. Retrieved from [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. [Link]

Sources

Foundational

3-Azaspiro[5.5]undecane Hydrochloride: A Technical Guide to its Role as an Influenza A Virus M2 Inhibitor

Introduction: The Enduring Challenge of Influenza A and the M2 Proton Channel Target Influenza A virus remains a persistent global health threat, primarily due to its capacity for rapid antigenic drift and shift, which n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Influenza A and the M2 Proton Channel Target

Influenza A virus remains a persistent global health threat, primarily due to its capacity for rapid antigenic drift and shift, which necessitates the annual reformulation of vaccines and fosters the emergence of antiviral resistance. A key player in the viral life cycle, and thus a critical target for antiviral intervention, is the Matrix-2 (M2) protein. The M2 protein forms a tetrameric proton-selective ion channel embedded in the viral envelope. This channel is essential for the viral uncoating process within the host cell's endosome. By allowing protons to flow from the acidic endosome into the virion, the M2 channel facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a prerequisite for the release of the viral genome into the cytoplasm and subsequent replication.[1]

The adamantane class of drugs, which includes amantadine and rimantadine, were the first M2 proton channel inhibitors to be developed. However, their clinical utility has been severely compromised by the widespread emergence of resistant viral strains. This has created an urgent need for the discovery and development of novel M2 inhibitors with improved efficacy and a higher barrier to resistance. Within this context, spirocyclic compounds, and specifically 3-Azaspiro[5.5]undecane hydrochloride, have emerged as a promising new class of M2 inhibitors.[2] This technical guide provides an in-depth exploration of 3-Azaspiro[5.5]undecane hydrochloride, detailing its synthesis, mechanism of action, and the experimental methodologies used to characterize its inhibitory activity against the influenza A M2 proton channel.

Chemical Profile and Synthesis

Chemical Identity:

PropertyValue
IUPAC Name 3-Azaspiro[5.5]undecane hydrochloride
Synonyms 4,4-Pentamethylenepiperidine hydrochloride[3]
CAS Number 1125-01-5
Molecular Formula C₁₀H₂₀ClN
Molecular Weight 189.72 g/mol
Appearance White to off-white crystalline powder
Purity ≥98.0%

Synthetic Pathway:

The synthesis of 3-Azaspiro[5.5]undecane hydrochloride is a two-step process commencing with the formation of the precursor, 3,3-pentamethylene glutarimide, followed by its reduction.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3,3-Pentamethylene Glutarimide cluster_1 Step 2: Reduction and Salt Formation 1_1_Cyclohexanediacetic_Acid 1,1-Cyclohexanediacetic Acid Reaction_1 Reflux, Distillation 1_1_Cyclohexanediacetic_Acid->Reaction_1 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_1 Glutarimide 3,3-Pentamethylene Glutarimide Reaction_1->Glutarimide Glutarimide_2 3,3-Pentamethylene Glutarimide Reaction_2 Reduction Glutarimide_2->Reaction_2 LiAlH4 Lithium Aluminum Hydride (LiAlH4) in THF LiAlH4->Reaction_2 Azaspiro_undecane 3-Azaspiro[5.5]undecane Reaction_2->Azaspiro_undecane Salt_Formation Salt Formation Azaspiro_undecane->Salt_Formation HCl HCl in Ether HCl->Salt_Formation Final_Product 3-Azaspiro[5.5]undecane Hydrochloride Salt_Formation->Final_Product

Synthetic route to 3-Azaspiro[5.5]undecane hydrochloride.

Detailed Experimental Protocols:

Step 1: Synthesis of 3,3-Pentamethylene Glutarimide (Gabapentin Intermediate)

This procedure is adapted from established methods for the synthesis of glutarimide derivatives.[4][5][6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine 1,1-cyclohexanediacetic acid (1 equivalent) and acetic anhydride (1.5-2 equivalents).[4]

  • Reaction: Heat the mixture to reflux. Acetic acid is formed as a byproduct and can be removed by distillation during the reaction to drive the equilibrium towards the product.

  • Ammonolysis: After cooling, the resulting 1,1-cyclohexanediacetic anhydride is treated with aqueous ammonia.[4]

  • Cyclization: The intermediate monoamide is then cyclized by heating, often in a high-boiling solvent such as toluene with a catalytic amount of glacial acetic acid, to yield 3,3-pentamethylene glutarimide.[5][7]

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or an alcohol/water mixture) to yield a white to off-white crystalline solid.

Step 2: Reduction of 3,3-Pentamethylene Glutarimide to 3-Azaspiro[5.5]undecane Hydrochloride

This reduction is a standard procedure for converting amides to amines using a strong reducing agent.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, excess) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser.

  • Addition of Precursor: Slowly add a solution of 3,3-pentamethylene glutarimide (1 equivalent) in anhydrous THF to the LiAlH₄ suspension. The reaction is highly exothermic and should be controlled by the rate of addition and external cooling if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure complete reduction.

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.

  • Isolation: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and remove the solvent under reduced pressure to obtain the free base, 3-Azaspiro[5.5]undecane, as an oil.

  • Salt Formation: Dissolve the crude amine in a suitable solvent such as diethyl ether and add a solution of hydrochloric acid in ether. The hydrochloride salt will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield 3-Azaspiro[5.5]undecane hydrochloride as a white solid.

Mechanism of Action: A Deeper Look into M2 Channel Inhibition

3-Azaspiro[5.5]undecane hydrochloride exerts its antiviral activity by directly blocking the proton translocation function of the influenza A M2 ion channel. Its spiro-piperidine scaffold provides a rigid and bulky structure that physically occludes the channel pore.[2][8]

Inhibitor-Channel Interaction Model:

TEVC_Workflow cluster_0 Preparation cluster_1 Electrophysiological Recording cluster_2 Inhibitor Testing Oocyte_Prep Harvest and prepare Xenopus laevis oocytes mRNA_Injection Inject oocytes with M2 protein mRNA Oocyte_Prep->mRNA_Injection Incubation Incubate oocytes to allow for M2 channel expression mRNA_Injection->Incubation Oocyte_Clamping Mount oocyte in recording chamber and impale with two electrodes Incubation->Oocyte_Clamping Voltage_Clamp Clamp membrane potential at a defined holding potential Oocyte_Clamping->Voltage_Clamp pH_Change Perfuse with low pH buffer to activate M2 channels Voltage_Clamp->pH_Change Current_Measurement Record proton current pH_Change->Current_Measurement Inhibitor_Application Apply 3-Azaspiro[5.5]undecane HCl at varying concentrations Current_Measurement->Inhibitor_Application Inhibition_Measurement Measure reduction in proton current Inhibitor_Application->Inhibition_Measurement IC50_Determination Plot dose-response curve and calculate IC50 Inhibition_Measurement->IC50_Determination

Sources

Exploratory

Spectroscopic Data of 3-Azaspiro[5.5]undecane Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Azaspiro[5.5]undecane hydrochloride, a key building block in medicinal chemistry and drug development. The unique spirocyclic structure o...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Azaspiro[5.5]undecane hydrochloride, a key building block in medicinal chemistry and drug development. The unique spirocyclic structure of this compound presents a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control in research and manufacturing settings. This document will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of this molecule, offering insights into the interpretation of its spectra for researchers, scientists, and professionals in drug development.

Introduction to 3-Azaspiro[5.5]undecane Hydrochloride

3-Azaspiro[5.5]undecane, also known by the synonym 4,4-Pentamethylenepiperidine, is a heterocyclic compound featuring a piperidine ring fused to a cyclohexane ring at a single carbon atom, the spiro center.[1] Its hydrochloride salt form enhances its stability and solubility, making it a versatile intermediate in the synthesis of various biologically active molecules.[2] The rigid, three-dimensional architecture of the spirocyclic system is of significant interest in the design of novel therapeutics, as it allows for precise spatial orientation of functional groups. Accurate spectroscopic characterization is paramount to confirm the integrity of this unique structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Azaspiro[5.5]undecane hydrochloride, both ¹H and ¹³C NMR are essential for structural verification. The data presented here is based on the analysis of the free base, 3-Azaspiro[5.5]undecane, with a detailed explanation of the expected spectral changes upon protonation to form the hydrochloride salt.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Azaspiro[5.5]undecane hydrochloride is expected to show distinct signals corresponding to the protons of the piperidine and cyclohexane rings. The protonation of the nitrogen atom to form the ammonium salt has a significant deshielding effect on the neighboring protons.

Experimental Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of 3-Azaspiro[5.5]undecane hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 9.5Broad Singlet2HNH₂The protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange.
~3.0 - 3.3Multiplet4HH-2, H-4These protons are adjacent to the protonated nitrogen and are thus shifted downfield due to the inductive effect of the positive charge.
~1.4 - 1.7Multiplet10HH-6, H-7, H-8, H-9, H-10These are the protons of the cyclohexane ring, which are more shielded and appear in the typical aliphatic region.

Note: The exact chemical shifts may vary depending on the solvent and concentration.

The downfield shift of the protons on the carbons adjacent to the nitrogen (H-2 and H-4) is a key indicator of the formation of the hydrochloride salt.[3] In the free base, these protons would resonate at a more upfield position.

Visualization of ¹H NMR Assignment:

G NH2+ NH2+ Cyclohexane Protons Cyclohexane Protons

Caption: Predicted ¹H NMR assignments for 3-Azaspiro[5.5]undecane hydrochloride.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The symmetry of the 3-Azaspiro[5.5]undecane core is reflected in the number of distinct carbon signals.

Experimental Protocol for ¹³C NMR:

  • Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical acquisition parameters include a spectral width of 0-220 ppm and a sufficient number of scans for a good signal-to-noise ratio.

  • Process and reference the spectrum similarly to the ¹H NMR.

Predicted ¹³C NMR Data and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~45 - 50C-2, C-4These carbons, being directly attached to the protonated nitrogen, experience a significant downfield shift.
~35 - 40C-5 (Spiro)The quaternary spiro carbon is typically observed in this region.
~30 - 35C-6, C-10The carbons of the cyclohexane ring adjacent to the spiro center.
~25 - 30C-7, C-9The next set of carbons in the cyclohexane ring.
~20 - 25C-8The carbon at the para-position to the spiro center in the cyclohexane ring.

Note: The chemical shifts are predictions based on data for similar structures and the expected effects of protonation.

The deshielding of the carbons alpha to the nitrogen (C-2 and C-4) is a characteristic feature of amine hydrochlorides.[3] Spectral databases indicate the existence of a ¹³C NMR spectrum for the free base, which would show these signals at a more upfield position.[4]

Workflow for Spectroscopic Analysis:

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample 3-Azaspiro[5.5]undecane Hydrochloride NMR_Tube Prepare NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample 1H_Acq ¹H Acquisition Spectrometer->1H_Acq 13C_Acq ¹³C Acquisition Spectrometer->13C_Acq Processing Data Processing (FT, Phasing) 1H_Acq->Processing 13C_Acq->Processing Interpretation Spectral Interpretation (Shifts, Multiplicity) Processing->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: A generalized workflow for the NMR analysis of 3-Azaspiro[5.5]undecane hydrochloride.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of 3-Azaspiro[5.5]undecane hydrochloride, the IR spectrum will be dominated by the absorptions of the C-H bonds and, most importantly, the N-H bonds of the secondary ammonium salt.

Experimental Protocol for IR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify and label the key absorption bands.

Predicted IR Data and Interpretation:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3000 - 2700Strong, BroadN-H⁺ StretchThe stretching vibration of the N-H bonds in the secondary ammonium salt appears as a very broad and strong band, often with some fine structure.[5]
2950 - 2850StrongC-H StretchThe symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the cyclohexane and piperidine rings.
1620 - 1560MediumN-H⁺ BendThe bending vibration of the N-H bonds is characteristic of secondary amine salts.[5]
1470 - 1440MediumC-H BendThe scissoring and bending vibrations of the methylene groups.

The most diagnostic feature in the IR spectrum of 3-Azaspiro[5.5]undecane hydrochloride is the broad and strong N-H stretching band between 3000 and 2700 cm⁻¹, which is absent in the spectrum of the free base.[5] The presence of the N-H bending vibration further confirms the formation of the ammonium salt.

Logical Relationship in Spectral Interpretation:

logic cluster_nmr NMR Evidence cluster_ir IR Evidence H_downfield Downfield shift of α-protons (¹H) Structure_Confirmed Hydrochloride Salt Structure Confirmed H_downfield->Structure_Confirmed C_downfield Downfield shift of α-carbons (¹³C) C_downfield->Structure_Confirmed NH_proton Broad N-H⁺ signal (¹H) NH_proton->Structure_Confirmed NH_stretch Broad N-H⁺ stretch NH_stretch->Structure_Confirmed NH_bend N-H⁺ bend NH_bend->Structure_Confirmed Protonation Nitrogen Protonation Protonation->H_downfield Protonation->C_downfield Protonation->NH_proton Protonation->NH_stretch Protonation->NH_bend

Caption: Logical connections between spectroscopic evidence and structural confirmation.

Conclusion

The spectroscopic characterization of 3-Azaspiro[5.5]undecane hydrochloride is a critical step in its application in research and development. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous confirmation of its unique spirocyclic structure and the presence of the hydrochloride salt. The key diagnostic features include the downfield shift of the protons and carbons adjacent to the nitrogen in the NMR spectra, and the characteristic broad N-H stretching and bending vibrations in the IR spectrum. This guide provides a foundational understanding for the interpretation of this data, ensuring the quality and integrity of this important chemical entity.

References

Foundational

The Ascent of the Third Dimension: A Technical Guide to the Discovery and History of Azaspiro Compounds in Medicinal Chemistry

Abstract In the relentless pursuit of novel therapeutic agents with enhanced efficacy and specificity, medicinal chemistry has witnessed a paradigm shift from predominantly planar molecular architectures to embracing the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutic agents with enhanced efficacy and specificity, medicinal chemistry has witnessed a paradigm shift from predominantly planar molecular architectures to embracing the complexities of three-dimensional space.[1] Azaspiro compounds, characterized by their unique spirocyclic core containing at least one nitrogen atom, have emerged as a prominent class of scaffolds in this "escape from flatland."[2] Their inherent rigidity, precise vectoral presentation of substituents, and favorable physicochemical properties have propelled them to the forefront of modern drug discovery. This in-depth technical guide navigates the fascinating history of azaspiro compounds, from their early beginnings to their current status as privileged structures in a multitude of therapeutic areas. We will delve into the pivotal discovery of buspirone, explore key synthetic strategies for constructing these intricate scaffolds, and provide a comprehensive overview of their diverse applications, underpinned by detailed structure-activity relationship (SAR) studies.

Introduction: Embracing Three-Dimensionality in Drug Design

For decades, drug discovery efforts were largely dominated by aromatic and heteroaromatic compounds, often leading to molecules with high planarity. While successful, this approach has its limitations, including potential issues with solubility, metabolic stability, and off-target effects. The introduction of spirocyclic systems, where two rings share a single atom, offered a compelling solution by introducing a rigid, non-planar geometry.[3][4] This three-dimensional architecture allows for a more precise orientation of functional groups, facilitating optimal interactions with the intricate topographies of biological targets like enzymes and receptors.[5]

The incorporation of a nitrogen atom within the spirocyclic framework to form an azaspirocycle further enhances its utility. The nitrogen atom serves as a crucial site for functionalization, influencing the compound's polarity, basicity, and hydrogen bonding capacity, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic properties.[4] The increased fraction of sp3-hybridized carbons in azaspirocycles is often correlated with improved clinical success, leading to better solubility and reduced toxicity.[5]

A Historical Milestone: The Serendipitous Discovery of Buspirone

The history of azaspiro compounds in medicinal chemistry is inextricably linked to the development of buspirone , a non-benzodiazepine anxiolytic. Initially synthesized in 1968 by a team at Mead Johnson, buspirone was originally intended to be an antipsychotic agent, targeting the dopamine D2 receptor.[6] However, it proved ineffective for treating psychosis.[6]

Subsequent pharmacological evaluation revealed its unique anxiolytic properties, distinct from the sedative effects of benzodiazepines. This led to its eventual FDA approval in 1986 for the treatment of generalized anxiety disorder (GAD).[6] The discovery of buspirone was a landmark event, not only for the treatment of anxiety but also for validating the therapeutic potential of the azaspiro scaffold. It demonstrated that this structural motif could be successfully incorporated into a clinically effective drug, paving the way for further exploration of this compound class.

The development of buspirone highlighted the importance of serendipity in drug discovery and underscored the value of thorough pharmacological profiling to uncover unexpected therapeutic activities.

Navigating the Synthetic Landscape: Construction of Azaspiro Scaffolds

The synthesis of azaspirocycles presents unique challenges due to the construction of the spirocyclic core. Over the years, medicinal chemists have developed a diverse arsenal of synthetic strategies to access these complex architectures.

Key Synthetic Strategies

Several powerful synthetic transformations have been employed for the construction of azaspirocycles:

  • Ring-Closing Metathesis (RCM): This versatile reaction, often utilizing ruthenium-based catalysts, has become a cornerstone for the formation of a wide variety of unsaturated azaspirocycles.[4]

  • [3+2] Cycloaddition Reactions: These reactions provide a rapid and often stereocontrolled entry into five-membered azaspirocyclic systems.

  • NBS-Promoted Semipinacol Rearrangement: This method offers a highly diastereoselective route to specific azaspirocyclic ketones.

  • Aza-Prins Cyclization: This powerful transformation allows for the rapid construction of complex azaspiro scaffolds with good stereocontrol.

The choice of synthetic route is dictated by the desired ring sizes, substitution patterns, and stereochemical outcome of the target azaspirocycle.

Experimental Protocol: Synthesis of Buspirone

The synthesis of buspirone is a classic example of a multi-step process to construct a complex azaspiro compound. A common and well-documented route involves a two-step sequence starting from 8-azaspiro[4.5]decane-7,9-dione.[7]

Step 1: Synthesis of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione

  • Reactants: 8-Azaspiro[4.5]decane-7,9-dione, 1,4-dibromobutane, Potassium hydroxide (KOH).

  • Procedure:

    • To a solution of 8-azaspiro[4.5]decane-7,9-dione in a suitable solvent, add potassium hydroxide to form the corresponding potassium salt.

    • Add 1,4-dibromobutane to the reaction mixture.

    • Heat the mixture to approximately 50°C for about 8 hours. The formation of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione can be monitored by thin-layer chromatography (TLC).[7]

Step 2: Synthesis of Buspirone

  • Reactants: 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, 1-(2-pyrimidinyl)piperazine.

  • Procedure:

    • To the in-situ generated intermediate from Step 1, add 1-(2-pyrimidinyl)piperazine.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

    • The crude product is then purified by recrystallization or column chromatography to yield buspirone.[7]

Diagram of the Buspirone Synthetic Workflow:

Buspirone_Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Formation A 8-Azaspiro[4.5]decane-7,9-dione D 8-(4-bromobutyl)-8- azaspiro[4.5]decane-7,9-dione A->D Alkylation B 1,4-dibromobutane B->D Alkylation C KOH C->D Alkylation F Buspirone D->F E 1-(2-pyrimidinyl)piperazine E->F Coupling

Caption: Synthetic workflow for the preparation of Buspirone.

Experimental Protocol: Synthesis of a 6-Azaspiro[4.5]decan-7-one Scaffold

The 6-azaspiro[4.5]decane core is another important scaffold found in various biologically active molecules. A robust method for its synthesis involves a Beckmann rearrangement.[8]

Step 1: Oximation of Spiro[4.5]decan-6-one

  • Reactants: Spiro[4.5]decan-6-one, Hydroxylamine hydrochloride, Sodium acetate.

  • Procedure:

    • Dissolve spiro[4.5]decan-6-one in a suitable solvent such as ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

    • Reflux the mixture for a specified time, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and isolate the crude oxime product.

Step 2: Beckmann Rearrangement

  • Reactants: Spiro[4.5]decan-6-one oxime, Polyphosphoric acid (PPA) or other suitable acid catalyst.

  • Procedure:

    • Heat the spiro[4.5]decan-6-one oxime with polyphosphoric acid at an elevated temperature.

    • The reaction progress can be monitored by TLC.

    • Upon completion, pour the reaction mixture onto ice and neutralize with a base.

    • Extract the product with an organic solvent and purify by chromatography to obtain 6-azaspiro[4.5]decan-7-one.[8]

Diagram of the Beckmann Rearrangement Workflow:

Beckmann_Rearrangement cluster_step1 Step 1: Oximation cluster_step2 Step 2: Rearrangement A Spiro[4.5]decan-6-one C Spiro[4.5]decan-6-one oxime A->C B Hydroxylamine Hydrochloride B->C E 6-Azaspiro[4.5]decan-7-one C->E D Polyphosphoric Acid D->E Catalyst

Caption: Workflow for the synthesis of a 6-azaspiro[4.5]decan-7-one scaffold.

Therapeutic Applications and Structure-Activity Relationships

The unique structural features of azaspiro compounds have led to their exploration in a wide range of therapeutic areas. Their rigid conformation allows for the fine-tuning of interactions with biological targets, leading to improved potency and selectivity.

Central Nervous System (CNS) Disorders

Following the success of buspirone, the CNS has remained a primary focus for the application of azaspiro compounds.

  • Anxiolytics and Antidepressants: The azapirone class, which includes buspirone and its analogues, primarily acts on serotonin 5-HT1A receptors. Structure-activity relationship studies have revealed that the nature of the spirocyclic imide moiety and the length of the alkyl chain connecting it to the piperazine ring are crucial for activity.[9]

  • Dopamine Receptor Modulators: Azaspiro compounds have been designed as potent and selective ligands for dopamine receptors, particularly the D3 subtype, which is a target for treating neuropsychiatric disorders such as schizophrenia and addiction.[10] The spirocyclic core helps to orient the pharmacophoric elements for optimal receptor binding.

  • Acetylcholine Receptor Agonists: The rigid framework of azaspirocycles has been utilized to develop selective agonists for nicotinic and muscarinic acetylcholine receptors, which are implicated in cognitive function and are targets for Alzheimer's disease and other neurodegenerative disorders.[11][12] For instance, spirocyclic analogues of acetylcholine have shown high selectivity for the α7 nicotinic acetylcholine receptor.[13]

Table 1: SAR of Azaspiro Compounds as CNS Agents

Azaspiro ScaffoldTarget ReceptorKey Structural Features for ActivityRepresentative Compound
8-Azaspiro[4.5]decane-7,9-dione5-HT1APyrimidinylpiperazine moiety, four-carbon linkerBuspirone
Diazaspiro[4.5]decaneDopamine D3Arylated diazaspiro core-
1-Oxa-8-azaspiro[4.5]decaneMuscarinic M1Tetrahydrofuran ring incorporation, specific substitutions-
1'-Azaspiro[oxazole-5,3'-bicyclo[2.2.2]octane]α7 Nicotinic AcetylcholineQuinuclidine-containing spiroimidate-
Oncology

The rigid three-dimensional structure of azaspiro compounds makes them attractive scaffolds for the development of anticancer agents, particularly as kinase inhibitors.

  • Kinase Inhibitors: Azaspirocyclic scaffolds have been successfully employed in the design of potent and selective inhibitors of various kinases implicated in cancer, such as Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK).[5] The spirocyclic core can effectively position key binding motifs within the ATP-binding pocket of the kinase.

  • Antiproliferative Agents: A variety of azaspiro compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For example, certain 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have shown potent cytotoxic effects.[14]

Table 2: Anticancer Activity of Representative Azaspiro Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]K562 (Human erythroleukemia)4.2 - 24.1[14]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]HeLa (Human cervical carcinoma)4.2 - 24.1[14]
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-onesA549 (Human lung cancer)0.17[15]
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-onesMDA-MB-231 (Human breast cancer)0.05[15]
Antiviral and Other Therapeutic Areas

The versatility of the azaspiro scaffold extends beyond CNS disorders and oncology.

  • Antiviral Agents: Azaspiro compounds have been investigated as potential antiviral agents. For instance, novel azaspiro dihydrotriazines have shown inhibitory activity against influenza viruses by targeting the host factor dihydrofolate reductase (DHFR).[16][17] More recently, spirocyclic inhibitors have been designed to target the 3C-like protease of SARS-CoV-2.[18]

  • Other Applications: Azaspiro compounds are being explored for a multitude of other therapeutic applications, including the treatment of pain, obesity, and cardiovascular diseases.[19]

Diagram of a Generic Kinase Inhibition Pathway:

Kinase_Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Azaspiro_Inhibitor Azaspirocyclic Kinase Inhibitor Azaspiro_Inhibitor->Kinase Binding Competition with ATP Cellular_Response Downstream Cellular Response Phospho_Substrate->Cellular_Response

Caption: Mechanism of action for azaspirocyclic kinase inhibitors.

The Future of Azaspiro Compounds: An Expanding Chemical Universe

The journey of azaspiro compounds in medicinal chemistry is far from over. The continuous development of novel synthetic methodologies is making these complex scaffolds more accessible, enabling a broader exploration of their chemical space.[4] The "escape from flatland" trend is expected to continue, with an increasing emphasis on molecules with high sp3 character for improved drug-like properties.[2]

Future research will likely focus on:

  • Diversity-Oriented Synthesis: The development of synthetic routes that allow for the rapid generation of diverse libraries of azaspiro compounds will be crucial for identifying novel biological activities.

  • Asymmetric Synthesis: The ability to control the stereochemistry of the spirocenter and other chiral elements is essential for optimizing interactions with biological targets and reducing off-target effects.

  • Integration with Computational Chemistry: In silico modeling and quantitative structure-activity relationship (QSAR) studies will play an increasingly important role in the rational design of novel azaspiro-based drugs.

The inherent structural advantages of azaspiro compounds, coupled with ongoing innovations in synthetic and computational chemistry, ensure that they will remain a vital and expanding area of research in the quest for the next generation of therapeutics.

References

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. Retrieved from [Link]

  • Development of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists. (n.d.). PubMed Central. Retrieved from [Link]

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. (n.d.). PubMed Central. Retrieved from [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025). PubMed Central. Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). (2018). PubMed. Retrieved from [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). National Institutes of Health. Retrieved from [Link]

  • Spiro Compounds: A Brief History. (n.d.). ResearchGate. Retrieved from [Link]

  • Buspirone. (2021). StatPearls. Retrieved from [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ResearchGate. Retrieved from [Link]

  • (−)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a Conformationally Restricted Analogue of Acetylcholine, Is a Highly Selective Full Agonist at the α7 Nicotinic Acetylcholine Receptor. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. (n.d.). PubMed. Retrieved from [Link]

  • Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. Retrieved from [Link]

  • Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. (2022). MDPI. Retrieved from [Link]

  • FDA Drug Repurposing Uncovers Modulators of Dopamine D2 Receptor Localization via Disruption of the NCS-1 Interaction. (2025). ACS Publications. Retrieved from [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. (2022). PubMed. Retrieved from [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). MDPI. Retrieved from [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). PubMed. Retrieved from [Link]

  • Synthesis and Characterization of Heterocyclic Compounds with Neuroprotective Properties for Neurodegenerative Disease Treatment. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (n.d.). MDPI. Retrieved from [Link]

  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed. Retrieved from [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Retrieved from [Link]

  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021). UrFU. Retrieved from [Link]

  • Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. (n.d.). PubMed Central. Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). ResearchGate. Retrieved from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). PubMed. Retrieved from [Link]

  • Buspirone analogues. 2. Structure-activity relationships of aromatic imide derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. (2019). Frontiers. Retrieved from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PubMed Central. Retrieved from [Link]

  • Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. (2021). SlideShare. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Azaspiro[5.5]undecane hydrochloride from 3,3-pentamethylene glutarimide

An Application Note for the Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride from 3,3-Pentamethylene Glutarimide Introduction: The Strategic Importance of Spirocyclic Amines Spirocyclic scaffolds are privileged structu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride from 3,3-Pentamethylene Glutarimide

Introduction: The Strategic Importance of Spirocyclic Amines

Spirocyclic scaffolds are privileged structures in medicinal chemistry, prized for their rigid, three-dimensional conformations that can lead to enhanced potency, selectivity, and favorable pharmacokinetic properties in drug candidates.[1] 3-Azaspiro[5.5]undecane, a key member of this class, and its hydrochloride salt are of significant interest. For instance, 3-Azaspiro[5.5]undecane hydrochloride has been identified as an inhibitor of the influenza A virus M2 protein.[2] The synthesis of such valuable building blocks from readily available precursors is a cornerstone of drug discovery and development.

This application note provides a detailed protocol for the synthesis of 3-Azaspiro[5.5]undecane hydrochloride, starting from the precursor 3,3-pentamethylene glutarimide (also known as 3-azaspiro[5.5]undecane-2,4-dione).[3][4] This precursor is notable as a key intermediate in the synthesis of the anticonvulsant drug Gabapentin.[5][6] The described protocol is centered on the robust and well-established chemical reduction of a cyclic imide to the corresponding cyclic amine.

Synthetic Strategy: The Rationale of Chemical Reduction

The core of this synthesis is the transformation of the two carbonyl groups (C=O) of the glutarimide ring into methylene groups (-CH2-). This conversion of a cyclic imide (a type of amide) to a cyclic amine requires a potent reducing agent.

Choice of Reducing Agent: The resonance stabilization of the amide bond makes it significantly less reactive than other carbonyl functional groups like ketones or esters. Consequently, milder reducing agents such as sodium borohydride (NaBH₄) are ineffective for this transformation.[7] The reagent of choice is Lithium Aluminum Hydride (LiAlH₄), a powerful source of hydride ions (H⁻) capable of reducing amides completely to their corresponding amines.[7][8]

Mechanism Overview: The reaction proceeds via nucleophilic attack of hydride ions from LiAlH₄ on the carbonyl carbons of the glutarimide.[9] Unlike the reduction of esters, which typically yields alcohols, the mechanism for amide reduction involves the eventual expulsion of the carbonyl oxygen atoms.[10] The reaction forms a highly reactive iminium ion intermediate, which is then rapidly reduced by a second equivalent of hydride to furnish the amine.[9]

Following the successful reduction, the resulting free amine is converted to its hydrochloride salt. This is a standard practice in organic synthesis to improve the compound's stability, crystallinity, and ease of handling, as the salt form is generally less volatile and hygroscopic than the free base.

Visualized Synthetic Workflow

G A Start: 3,3-Pentamethylene Glutarimide B Reduction Step A->B 1. LiAlH4 2. Anhydrous THF C Quenching & Workup B->C Sequential addition: 1. H2O 2. NaOH (aq) 3. H2O D Isolation of Free Base: 3-Azaspiro[5.5]undecane C->D Filtration & Solvent Evaporation E Salt Formation D->E HCl in Ether or Isopropanol F Final Product: 3-Azaspiro[5.5]undecane HCl E->F Precipitation & Filtration

Caption: Overall workflow for the synthesis of 3-Azaspiro[5.5]undecane HCl.

Detailed Experimental Protocol

Safety Precaution: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive substance that reacts violently with water and other protic solvents. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.

Part 1: Reduction of 3,3-Pentamethylene Glutarimide

  • Reaction Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

    • Maintain a positive pressure of nitrogen throughout the reaction.

    • In the flask, suspend Lithium Aluminum Hydride (2.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Starting Material:

    • Dissolve 3,3-pentamethylene glutarimide (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add the glutarimide solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. The addition is exothermic.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours to ensure the reaction goes to completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting material.

  • Workup and Quenching (Fieser Method):

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • CAUTION: The following quenching sequence is highly exothermic and generates hydrogen gas. Additions must be performed slowly and cautiously.

    • Sequentially and dropwise, add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams.

    • A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 30 minutes.

  • Isolation of the Free Amine:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or diethyl ether.

    • Combine the filtrate and washings. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 3-Azaspiro[5.5]undecane as an oil or low-melting solid.

Part 2: Formation of 3-Azaspiro[5.5]undecane Hydrochloride

  • Salt Formation:

    • Dissolve the crude 3-Azaspiro[5.5]undecane free base in a minimal amount of anhydrous diethyl ether or isopropanol.

    • To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

    • A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed or the solution becomes acidic (test with pH paper).

  • Isolation and Purification:

    • Stir the suspension for 30 minutes at room temperature to ensure complete precipitation.

    • Collect the white solid by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

    • Dry the product under vacuum to yield pure 3-Azaspiro[5.5]undecane hydrochloride.

Data Summary and Characterization

ParameterValue / ConditionRationale & In-Field Insights
Starting Material 3,3-Pentamethylene Glutarimide (C₁₀H₁₅NO₂)A commercially available and stable glutarimide precursor.[4]
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)A strong, non-selective hydride donor essential for the complete reduction of the amide functional groups.[7]
Stoichiometry ~2.5 eq. LiAlH₄ per eq. of imideAn excess is required to ensure both carbonyl groups are fully reduced and to account for any reaction with trace moisture.
Solvent Anhydrous Tetrahydrofuran (THF)An aprotic ether solvent that is stable to LiAlH₄ and effectively solubilizes the starting material.
Reaction Temperature 0 °C to Reflux (~66 °C in THF)Initial cooling is critical to control the initial exotherm. Subsequent heating to reflux drives the reaction to completion.
Workup Fieser Method (H₂O/NaOH/H₂O)A trusted and safe protocol for quenching LiAlH₄ that produces easily filterable inorganic salts, simplifying purification.
Final Product Form Hydrochloride Salt (C₁₀H₂₀ClN)Provides a stable, crystalline, non-hygroscopic solid that is ideal for storage, handling, and further use.
Expected Purity >97% (after crystallization/washing)Characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry should confirm the structure and purity. The molecular weight is 189.73 g/mol .

References

  • Master Organic Chemistry. Reduction of Amides to Amines. [Link]

  • JoVE. Amides to Amines: LiAlH4 Reduction. [Link]

  • University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]

  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14324, 3-Azaspiro(5.5)undecane-2,4-dione. [Link]

  • Soton ePrints. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 168318420. [Link]

  • Google Patents. CN103450080B - A kind of preparation method of 3, 3-pentamethylene glutarimide.
  • Pharmaffiliates. The Role of 3,3-Pentamethylene Glutarimide in Modern Pharmaceutical Synthesis. [Link]

  • National Center for Biotechnology Information. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. [Link]

  • PubMed. Tricarbonylcyclohexadienyliumiron Complexes in the Synthesis of 2-Azaspiro[5.5]undecane System with Tunable Amide. [Link]

Sources

Application

Application Notes and Protocols for the Use of 3-Azaspiro[5.5]undecane Hydrochloride in Antiviral Assays

Introduction: The Therapeutic Potential of Spirocyclic Compounds in Virology The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. Amon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Spirocyclic Compounds in Virology

The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. Among the chemical scaffolds of interest, spirocyclic systems have emerged as a promising source of therapeutic innovation. Their rigid, three-dimensional structures offer unique opportunities for precise interactions with viral targets. This application note focuses on 3-Azaspiro[5.5]undecane hydrochloride , a spirocyclic compound that has demonstrated notable antiviral activity, particularly against influenza A virus.[1] Furthermore, derivatives of the closely related 1,9-diazaspiro[5.5]undecane have shown inhibitory effects against Dengue virus, suggesting a broader potential for this class of molecules in combating viral diseases.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antiviral efficacy of 3-Azaspiro[5.5]undecane hydrochloride. We will delve into its mechanism of action against influenza A, provide detailed, step-by-step protocols for cytotoxicity and antiviral assays, and offer insights into data analysis and interpretation.

Mechanism of Action: Targeting the Influenza A M2 Proton Channel

3-Azaspiro[5.5]undecane hydrochloride is a potent inhibitor of the wild-type (WT) influenza A virus M2 protein, with a reported 50% inhibitory concentration (IC50) of 1 µM.[1] The M2 protein is a homotetrameric ion channel embedded in the viral envelope that plays a crucial role in the viral life cycle.[3][4]

Following endocytosis of the virus into a host cell, the endosome becomes acidified. This low pH environment activates the M2 proton channel, allowing protons to flow into the virion.[3][4] This acidification is essential for the dissociation of the viral ribonucleoprotein (vRNP) complexes from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm and its subsequent transport to the nucleus for replication.[3] M2 inhibitors, such as 3-Azaspiro[5.5]undecane hydrochloride, physically block the M2 channel, preventing this influx of protons and effectively halting the viral uncoating process.[5]

Visualizing the Influenza A Life Cycle and M2 Inhibition

The following diagram illustrates the key stages of the influenza A virus life cycle and highlights the inhibitory action of 3-Azaspiro[5.5]undecane hydrochloride on the M2 proton channel.

Influenza_Lifecycle cluster_cell Host Cell cluster_endosome Endosome (Low pH) Uncoating Viral Uncoating Replication Replication & Transcription (Nucleus) Uncoating->Replication M2_channel M2 Proton Channel M2_channel->Uncoating Proton Influx Protons_in H+ Protons_in->M2_channel Assembly Assembly & Budding Replication->Assembly Released_Virus New Virions Assembly->Released_Virus Virus Influenza Virus Attachment Attachment & Endocytosis Virus->Attachment Attachment->M2_channel Inhibitor 3-Azaspiro[5.5]undecane hydrochloride Inhibitor->M2_channel Blocks Channel

Figure 1: Influenza A virus life cycle and the inhibitory action of 3-Azaspiro[5.5]undecane hydrochloride.

Experimental Protocols: A Step-by-Step Guide

Prior to assessing the antiviral activity of any compound, it is imperative to determine its cytotoxicity to establish a therapeutic window. The following protocols outline the necessary steps for evaluating the cytotoxicity (CC50) and antiviral efficacy (IC50) of 3-Azaspiro[5.5]undecane hydrochloride.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

1. Materials and Reagents:

  • Cell Lines:

    • Madin-Darby Canine Kidney (MDCK) cells (for influenza studies)

    • Vero cells (for general cytotoxicity and Dengue virus studies)

  • Compound: 3-Azaspiro[5.5]undecane hydrochloride, dissolved in sterile, deionized water to create a stock solution (e.g., 10 mM).

  • Media:

    • Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Serum-Free Medium: DMEM with 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-Buffered Saline (PBS)

  • Equipment:

    • 96-well cell culture plates

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader (absorbance at 570 nm)

2. Step-by-Step Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed MDCK or Vero cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium.

    • Incubate overnight to allow for cell attachment and the formation of a confluent monolayer.

  • Compound Dilution:

    • Prepare a series of two-fold serial dilutions of the 3-Azaspiro[5.5]undecane hydrochloride stock solution in serum-free medium. A suggested starting range is 1000 µM to 7.8 µM.

  • Cell Treatment:

    • After overnight incubation, aspirate the growth medium from the cells.

    • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Include control wells:

      • Cell Control (Untreated): Wells with cells and fresh serum-free medium only (represents 100% viability).

      • Blank Control: Wells with medium only (for background absorbance).

    • Incubate the plate for 48-72 hours (the duration should match the planned antiviral assay).

  • MTT Assay:

    • Following incubation, carefully remove the medium containing the compound.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the blank control wells from all other wells.

  • Calculate the percentage of cell viability for each compound concentration using the formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., in GraphPad Prism) to determine the CC50 value, which is the concentration that reduces cell viability by 50%.

Protocol 2: Plaque Reduction Assay for Influenza A Virus

This assay quantifies the inhibition of viral plaque formation in the presence of the compound.

1. Materials and Reagents:

  • Cell Line: MDCK cells.

  • Virus: A wild-type influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1) or A/Hong Kong/7/87 (H3N2)).

  • Compound: 3-Azaspiro[5.5]undecane hydrochloride.

  • Media:

    • Infection Medium: Serum-free MEM containing TPCK-treated trypsin (final concentration 2 µg/mL).

    • Overlay Medium: A 1:1 mixture of 2x MEM and 1.2% Avicel or low-melting-point agarose.

  • Reagents: Crystal violet solution (0.1% in 20% ethanol).

  • Equipment: 6-well or 12-well cell culture plates.

2. Step-by-Step Procedure:

  • Cell Seeding (Day 1):

    • Seed MDCK cells into 6-well plates to achieve a confluent monolayer on the day of infection.

    • Incubate overnight.

  • Infection and Treatment (Day 2):

    • Wash the cell monolayers twice with pre-warmed sterile PBS.

    • Prepare virus inoculum in infection medium to yield approximately 50-100 plaques per well.

    • In separate tubes, pre-incubate the virus inoculum with serial dilutions of 3-Azaspiro[5.5]undecane hydrochloride (at non-cytotoxic concentrations) for 1 hour at 37°C.

    • Inoculate the cell monolayers with 300 µL of the virus-compound mixture. Include a virus-only control.

    • Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay and Incubation:

    • Aspirate the inoculum and add 2 mL of overlay medium (warmed to 42°C) to each well.

    • Allow the overlay to solidify at room temperature.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible in the control wells.

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Carefully remove the overlay and fixative.

    • Stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash with water and allow the plates to air dry.

  • Data Acquisition and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.

Protocol 3: TCID50 Assay for Influenza A Virus

The Tissue Culture Infectious Dose 50 (TCID50) assay is an alternative method for determining viral titer and the inhibitory effect of a compound.

1. Materials and Reagents:

  • As per the Plaque Reduction Assay, but using 96-well plates.

2. Step-by-Step Procedure:

  • Cell Seeding (Day 1):

    • Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer the next day.[6]

  • Compound and Virus Preparation (Day 2):

    • Prepare serial dilutions of 3-Azaspiro[5.5]undecane hydrochloride in infection medium.

    • Prepare 10-fold serial dilutions of the influenza virus stock.

  • Infection and Treatment:

    • Add the compound dilutions to the respective wells.

    • Add a standardized amount of virus (e.g., 100 TCID50) to each well (except cell controls).

    • Include controls: virus control (no compound), cell control (no virus, no compound), and compound toxicity control (compound, no virus).

    • Incubate for 48-72 hours.

  • Observation of Cytopathic Effect (CPE):

    • Observe the wells daily for the presence of CPE (e.g., cell rounding, detachment).

    • Score each well as positive or negative for CPE.

  • Data Analysis:

    • Calculate the TCID50 using the Reed-Muench or Spearman-Kärber method.

    • Determine the IC50 by plotting the percentage of inhibition of CPE against the log of the compound concentration and performing a non-linear regression analysis.

Protocol 4: Antiviral Assay for Dengue Virus (Optional Application)

Given the reported activity of related spiro compounds against Dengue virus, this protocol provides a framework for exploring this potential application.

1. Materials and Reagents:

  • Cell Line: Vero cells.

  • Virus: Dengue virus serotype 2 (DENV-2).

  • Compound: 3-Azaspiro[5.5]undecane hydrochloride.

  • Media and Reagents: As per the influenza assays, but without trypsin in the infection medium.

2. Procedure:

  • A viral yield reduction assay, similar to Protocol 2, can be adapted for Dengue virus.

  • Seed Vero cells in a 96-well plate.

  • Infect the cells with DENV-2 at a Multiplicity of Infection (MOI) of 0.1.

  • Treat the cells with serial dilutions of the compound.

  • After a 48-72 hour incubation, the viral supernatant can be harvested and the viral titer determined by a plaque assay on fresh Vero cell monolayers.

  • The IC50 is the concentration of the compound that reduces the viral yield by 50%.

Data Presentation and Interpretation

To ensure clarity and facilitate comparison, all quantitative data should be summarized in structured tables.

Table 1: Cytotoxicity of 3-Azaspiro[5.5]undecane Hydrochloride

Cell LineIncubation Time (h)CC50 (µM)
MDCK48TBD
Vero48TBD
TBD: To Be Determined experimentally

Table 2: Antiviral Activity of 3-Azaspiro[5.5]undecane Hydrochloride

Virus StrainCell LineAssay TypeIC50 (µM)Selectivity Index (SI = CC50/IC50)
Influenza A/WTMDCKPlaque ReductionTBDTBD
Influenza A/WTMDCKTCID50TBDTBD
Dengue Virus-2VeroYield ReductionTBDTBD
TBD: To Be Determined experimentally

A high Selectivity Index (SI) is desirable, as it indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.

Workflow Visualization

The following diagram outlines the general workflow for assessing the antiviral properties of a test compound.

Antiviral_Workflow Start Start: Test Compound (3-Azaspiro[5.5]undecane HCl) Cytotoxicity Protocol 1: Determine CC50 (e.g., MTT Assay) Start->Cytotoxicity Antiviral_Screen Protocols 2, 3, or 4: Antiviral Assay (Plaque Reduction, TCID50, etc.) Start->Antiviral_Screen Data_Analysis Data Analysis: Calculate IC50 & SI Cytotoxicity->Data_Analysis Antiviral_Screen->Data_Analysis Conclusion Conclusion: Assess Antiviral Potential Data_Analysis->Conclusion

Figure 2: General workflow for the evaluation of antiviral compounds.

Safety and Handling Precautions

3-Azaspiro[5.5]undecane hydrochloride should be handled with care in a laboratory setting. It is classified as a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

3-Azaspiro[5.5]undecane hydrochloride represents a valuable tool for research into influenza A virus and potentially other viral pathogens. The protocols detailed in this application note provide a robust framework for the systematic evaluation of its antiviral properties. By carefully determining its cytotoxicity and antiviral efficacy, researchers can gain crucial insights into its therapeutic potential and contribute to the development of new antiviral strategies.

References

  • Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus. Nature, 451(7178), 591–595. Available at: [Link]

  • ResearchGate. Influenza M2 ion channel and mechanism of activation/inhibition. [Online] Available at: [Link]

  • GraphPad. How to determine an IC50. [Online] Available at: [Link]

  • PNAS. Mechanism of drug inhibition and drug resistance of influenza A M2 channel. [Online] Available at: [Link]

  • Frontiers in Pharmacology. From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. [Online] Available at: [Link]

  • Schnell, J. R., & Chou, J. J. (2008). Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. Protein Data Bank. Available at: [Link]

  • SpringerLink. Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus. [Online] Available at: [Link]

  • RSC Publishing. Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. [Online] Available at: [Link]

  • YouTube. IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. [Online] Available at: [Link]

  • ResearchGate. Activity of the compounds in the influenza virus plaque reduction assay. [Online] Available at: [Link]

  • ResearchGate. IC50 and Percent Inhibition by GraphPad Prism 8. [Online] Available at: [Link]

  • GraphPad. Equation: Absolute IC50. [Online] Available at: [Link]

  • BMC Microbiology. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate. [Online] Available at: [Link]

Sources

Method

Application Note: 3-Azaspiro[5.5]undecane Hydrochloride as a Privileged Scaffold for CNS Drug Discovery

An Application Guide for Researchers and Drug Development Professionals Introduction: The Imperative for Three-Dimensionality in CNS Drug Design Central Nervous System (CNS) drug discovery is fraught with challenges, fro...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Three-Dimensionality in CNS Drug Design

Central Nervous System (CNS) drug discovery is fraught with challenges, from penetrating the blood-brain barrier (BBB) to achieving target selectivity and minimizing off-target toxicity. Historically, medicinal chemistry has often relied on flat, aromatic structures. However, the increasing complexity of CNS targets and the demand for improved pharmacokinetic profiles have shifted focus towards molecules with greater three-dimensionality (3D). Saturated spirocyclic scaffolds are at the forefront of this evolution.

Spirocycles, which feature two rings connected by a single common atom, offer a rigid and structurally complex framework.[1] This inherent 3D nature provides a distinct advantage over planar systems by enabling the precise projection of functional groups into three-dimensional space, which can lead to more specific and potent interactions with biological targets.[2] The incorporation of spirocyclic motifs, such as 3-azaspiro[5.5]undecane, is a proven strategy to enhance a compound's fraction of sp3-hybridized carbons (Fsp3). An increased Fsp3 character generally correlates with improved physicochemical and pharmacokinetic properties, including higher aqueous solubility, better metabolic stability, and a more favorable overall drug-like profile.[3][4]

This guide focuses on the 3-azaspiro[5.5]undecane hydrochloride scaffold, a versatile building block for constructing novel CNS-active agents. We will explore its strategic advantages, provide detailed protocols for its synthesis and derivatization, and outline a comprehensive screening cascade to evaluate its potential as a lead structure for a variety of CNS targets.

The Strategic Advantage of the 3-Azaspiro[5.5]undecane Scaffold

The 3-azaspiro[5.5]undecane core is more than just a rigid spacer; it is a strategic tool for optimizing drug candidates. Its utility stems from a combination of its structural rigidity and the presence of a secondary amine, which serves as a versatile handle for chemical modification.

  • Enhanced Physicochemical Properties: Replacing traditional ring systems like piperazine with azaspirocycles has been shown to lower lipophilicity (logD) and improve metabolic stability.[3] This is critical for CNS drugs, where a delicate balance between lipophilicity (for BBB penetration) and solubility (for formulation and absorption) is required.

  • Conformational Restriction: The rigid spirocyclic system locks the conformation of appended substituents, reducing the entropic penalty upon binding to a target.[1][4] This pre-organization can lead to a significant increase in binding affinity and selectivity.

  • Vectorial Exploration of Chemical Space: The cyclohexane and piperidine rings of the scaffold orient substituents in defined axial and equatorial positions, allowing for a systematic exploration of the three-dimensional space within a target's binding pocket.

  • Proven Bioactivity: The 3-azaspiro[5.5]undecane core and its derivatives have been successfully incorporated into compounds targeting a range of biological targets, including GPCRs, ion channels, and enzymes, demonstrating its wide applicability.[1][5][6] For instance, derivatives have shown promise as anticonvulsants and potent influenza A M2 ion channel inhibitors.[6][7]

Caption: Strategic benefits of the 3-azaspiro[5.5]undecane scaffold.

Physicochemical and Structural Data

A thorough understanding of the core scaffold's properties is the foundation for rational drug design.

PropertyValueSource
CAS Number 1125-01-5[8][9]
Molecular Formula C₁₀H₂₀ClN[9][10]
Molecular Weight 189.73 g/mol [8][10]
Appearance White to off-white powder or crystals[10]
Storage Conditions Room temperature, dry, sealed storage[8][9][10]
Parent Compound (Free Base) 3-Azaspiro[5.5]undecane (CAS: 180-44-9)[11]

Experimental Protocols

The following protocols provide a comprehensive workflow, from the synthesis of the scaffold to its biological evaluation in a CNS context.

Protocol 4.1: Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride

This two-step synthesis provides a reliable route to the scaffold from commercially available starting materials. The causality behind this choice is its efficiency and the use of well-established, high-yielding reactions.

Step A: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione

This step involves the condensation of 1,1-cyclohexanediacetic acid with a nitrogen source like urea or formamide to form the glutarimide ring.[12]

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1-cyclohexanediacetic acid (20.0 g, 100 mmol) and urea (12.0 g, 200 mmol).

  • Reaction: Heat the mixture to 180-190 °C using a heating mantle. The solid mixture will melt and begin to evolve ammonia gas.

  • Monitoring: Maintain the temperature and stir for 3-4 hours, or until the evolution of ammonia ceases. The reaction can be monitored by TLC (e.g., 30% ethyl acetate in hexanes).

  • Workup: Allow the reaction mixture to cool to approximately 100 °C. Carefully pour the molten product into 150 mL of cold water with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the crude 3-azaspiro[5.5]undecane-2,4-dione by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water can be performed for further purification.

Step B: Reduction to 3-Azaspiro[5.5]undecane and Salt Formation

This step uses a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to reduce the imide carbonyls to methylenes.[6]

  • Setup: To a flame-dried 1 L three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 400 mL). Carefully add lithium aluminum hydride (LiAlH₄, 11.4 g, 300 mmol) in portions at 0 °C (ice bath).

  • Addition of Imide: Dissolve the dried 3-azaspiro[5.5]undecane-2,4-dione (18.1 g, 100 mmol) in 200 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: The reaction is highly exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 12-16 hours.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (11.4 mL), 15% aqueous NaOH (11.4 mL), and water again (34.2 mL) dropwise. Caution: Vigorous gas evolution.

  • Isolation of Free Base: Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude 3-azaspiro[5.5]undecane free base as an oil.

  • Hydrochloride Salt Formation: Dissolve the crude free base in diethyl ether (200 mL). Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-azaspiro[5.5]undecane hydrochloride.[13]

Caption: Workflow for synthesis and derivatization of the scaffold.

Protocol 4.2: Library Generation for Structure-Activity Relationship (SAR) Studies

The secondary amine of the scaffold is an ideal point for diversification. Reductive amination is a robust method for introducing a wide variety of substituents.

  • Setup: In a 25 mL vial, dissolve 3-azaspiro[5.5]undecane free base (153 mg, 1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL).

  • Addition of Aldehyde/Ketone: Add the desired aldehyde or ketone (1.1 mmol).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 318 mg, 1.5 mmol).

  • Reaction: Cap the vial and stir the mixture at room temperature for 12-24 hours. Monitor by LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-substituted analog.

Protocol 4.3: Tiered In Vitro CNS Screening Cascade

This tiered approach efficiently prioritizes compounds, ensuring that only the most promising candidates advance to more complex and resource-intensive assays.

Tier 1: Foundational ADME & Physicochemical Profiling

  • Objective: To assess drug-likeness and predict CNS exposure.

  • Assays:

    • Kinetic Solubility: Determine solubility in phosphate-buffered saline (PBS) at pH 7.4.

    • Lipophilicity (LogD₇.₄): Measure the distribution coefficient at pH 7.4.

    • PAMPA-BBB Assay: Evaluate passive permeability across an artificial blood-brain barrier model.[14]

  • Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

    • Plate Preparation: Coat the filter of a 96-well donor plate with a lipid mixture (e.g., porcine brain lipid in dodecane).

    • Compound Addition: Add the test compounds (e.g., at 10 µM) to the donor wells filled with PBS at pH 7.4.

    • Assay Assembly: Place the donor plate into a 96-well acceptor plate containing PBS at pH 7.4.

    • Incubation: Incubate the plate sandwich for 4-18 hours at room temperature.

    • Quantification: Measure the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (Pe).

    • Controls: Include high-permeability (e.g., carbamazepine) and low-permeability (e.g., atenolol) controls for system validation.

Tier 2: Primary Target Engagement & Selectivity

  • Objective: To confirm on-target activity and assess selectivity against key anti-targets.

  • Assays:

    • Primary Target Binding/Functional Assay: (Target-dependent, e.g., radioligand binding for a GPCR, enzymatic assay for a kinase, or electrophysiology for an ion channel).

    • hERG Channel Assay: Screen for potential cardiac liability using an automated patch-clamp system.

    • CYP450 Inhibition Panel: Evaluate potential for drug-drug interactions.

  • General Protocol: Radioligand Binding Assay (Example: Dopamine D2 Receptor)

    • Source: Use cell membranes prepared from HEK293 cells stably expressing the human D2 receptor.

    • Reaction Mixture: In a 96-well plate, combine cell membranes, a radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound in assay buffer.

    • Nonspecific Binding: Determine nonspecific binding in parallel wells containing an excess of a known D2 antagonist (e.g., haloperidol).

    • Incubation: Incubate at room temperature for 60-90 minutes.

    • Termination: Terminate the binding by rapid filtration through a glass fiber filter plate, washing with cold buffer to remove unbound radioligand.

    • Detection: Add scintillation cocktail to the dried filters and count radioactivity using a scintillation counter.

    • Analysis: Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Tier 3: Cellular Functional Assays & Neurotoxicity

  • Objective: To evaluate compound activity in a more physiologically relevant context and assess potential neurotoxicity.

  • Assays:

    • Neuronal Viability Assay: Assess cytotoxicity in primary cortical neurons or a relevant neuronal cell line (e.g., SH-SY5Y).[15]

    • Synaptic Function/Health Assay: Use high-content imaging to quantify synaptic markers (e.g., PSD-95, Synapsin-1) in primary neurons following compound treatment.[15]

  • Protocol: Primary Neuron Viability Assay (MTT Assay)

    • Cell Plating: Plate primary rat cortical neurons in 96-well plates and culture until mature (e.g., DIV 7-10).

    • Compound Treatment: Treat neurons with a dose-response curve of the test compound for 24-48 hours. Include vehicle (negative) and staurosporine (positive) controls.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at ~570 nm using a plate reader.

    • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the CC₅₀ (cytotoxic concentration 50%).

Screening_Cascade start Analog Library from 3-Azaspiro[5.5]undecane tier1 Tier 1: ADME & Physicochemical (Solubility, LogD, PAMPA-BBB) start->tier1 tier2 Tier 2: Target Engagement & Selectivity (Primary Assay, hERG, CYP Panel) tier1->tier2 Prioritize Hits gate1 Good Profile? tier1->gate1 tier3 Tier 3: Cellular Function & Neurotoxicity (Neuronal Viability, Synaptic Health) tier2->tier3 Confirm Potent/Selective Hits gate2 On-Target Activity? tier2->gate2 invivo In Vivo PK/PD & Efficacy Models tier3->invivo Select Lead Candidates gate3 Cellular Activity & Safe? tier3->gate3 gate1->tier2 Yes gate2->tier3 Yes gate3->invivo Yes

Caption: Tiered screening cascade for CNS drug candidates.

Protocol 4.4: Transition to In Vivo Studies

Compounds that demonstrate a promising profile in the in vitro cascade (high potency, clean off-target profile, good permeability, and low neurotoxicity) are nominated for in vivo evaluation.

  • Pharmacokinetics (PK): The initial in vivo step is to determine the compound's PK profile in rodents (e.g., rats). This involves administering the compound (e.g., via intravenous and oral routes) and measuring its concentration in plasma and, critically, in the brain over time to calculate key parameters like half-life, clearance, and brain-to-plasma ratio.

  • Safety Pharmacology: Core safety studies are conducted to assess effects on cardiovascular, respiratory, and central nervous systems as per regulatory guidelines.[16]

  • Pharmacodynamic (PD) / Efficacy Models: The compound is then tested in a relevant animal model of the CNS disease of interest (e.g., a transgenic mouse model for Alzheimer's disease, or a behavioral model for depression) to establish a relationship between drug exposure and target engagement/therapeutic effect.[17]

Conclusion

The 3-azaspiro[5.5]undecane hydrochloride scaffold represents a validated and highly valuable starting point for modern CNS drug discovery. Its inherent three-dimensionality provides a robust framework for developing compounds with improved potency, selectivity, and pharmacokinetic properties. By employing a systematic workflow of synthesis, SAR-driven derivatization, and a tiered in vitro screening cascade, research teams can efficiently leverage this scaffold to identify and optimize novel clinical candidates for challenging neurological and psychiatric disorders.

References

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-28. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]

  • Krasavin, M. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(7), 769-771. Available at: [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. Available at: [Link]

  • MySkinRecipes. 3-Azaspiro[5.5]undecane hydrochloride. Available at: [Link]

  • Tawa, G. J., & Weaver, J. L. (2012). Strategies to minimize CNS toxicity: in vitro high-throughput assays and computational modeling. Expert Opinion on Drug Discovery, 7(5), 427-441. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14324, 3-Azaspiro(5.5)undecane-2,4-dione. Available at: [Link]

  • Wellendorph, P., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno-Modulatory Potential. Journal of Medicinal Chemistry, 63(15), 8464-8478. Available at: [Link]

  • Hong, M., et al. (2007). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 129(46), 14272-14280. Available at: [Link]

  • Kádas, I., et al. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(6), 298-308. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 168318420. Available at: [Link]

  • Begley, D. J. (2004). Blood–Brain Barrier and Neuronal Model Systems for Studying CoQ10 Metabolism. Molecules, 29(1), 12. Available at: [Link]

  • Chemsrc. 3-Azaspiro[5.5]undecane. Available at: [Link]

  • Imparato, G., et al. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. International Journal of Molecular Sciences, 24(23), 16999. Available at: [Link]

  • Gomaa, M. S., et al. (2018). Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. Molecules, 23(11), 2779. Available at: [Link]

  • ETAP-Lab. (2026). Boost Your CNS Candidate Selection. Available at: [Link]

  • Veselova, O., et al. (2024). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. International Journal of Molecular Sciences, 25(1), 328. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2023). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 13(1), 10842. Available at: [Link]

  • Altasciences. (2021). CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. Available at: [Link]

  • Overman, L. E., & shameless, P. J. (1981). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 46(26), 5457-5465. Available at: [Link]

  • Thakur, A., et al. (2023). Experimental Models of In Vitro Blood-Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. International Journal of Molecular Sciences, 24(3), 2710. Available at: [Link]

  • Atack, J. R. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Nishimura, T., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Chemistry–An Asian Journal, 16(14), 1882-1886. Available at: [Link]

  • Krasavin, M., et al. (2018). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1603-1612. Available at: [Link]

  • Ewart, L., et al. (2018). In Vivo Models for Drug Discovery. In Comprehensive Medicinal Chemistry III. Elsevier. Available at: [Link]

  • Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Bioorganic & Medicinal Chemistry, 83, 117247. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 3-Azaspiro[5.5]undecane Hydrochloride for Neurological Targets

For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry. Abstract The 3-azaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, offering a...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.

Abstract

The 3-azaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, offering a unique three-dimensional topology that is increasingly recognized for its potential in the design of novel therapeutics for central nervous system (CNS) disorders. Its inherent rigidity and sp³-rich character can lead to improved metabolic stability, enhanced binding affinity, and better selectivity for neurological targets compared to more flexible or planar structures. This guide provides a comprehensive overview of the strategic derivatization of 3-azaspiro[5.5]undecane hydrochloride, a versatile starting material. We present detailed, field-proven protocols for N-alkylation, N-acylation, and reductive amination, explain the chemical rationale behind these modifications, and discuss their application in targeting key neurological pathways, including those involved in epilepsy, pain, and neuropsychiatric disorders.

Introduction: The Strategic Value of the 3-Azaspiro[5.5]undecane Core

Spirocyclic systems, where two rings share a single carbon atom, are gaining prominence in drug discovery as an effective strategy to "escape from flatland" — the tendency for drug candidates to be overly aromatic and planar. The 3-azaspiro[5.5]undecane core, consisting of a piperidine ring fused spirocyclically to a cyclohexane ring, is an exemplary scaffold for CNS drug design.

Key Advantages for Neurological Targets:

  • Three-Dimensionality: The fixed, non-planar orientation of the two rings allows for precise projection of substituents into three-dimensional space, enabling more specific and high-affinity interactions with complex binding pockets of CNS receptors and enzymes.[1]

  • Improved Physicochemical Properties: Introduction of this sp³-rich scaffold can enhance solubility and metabolic stability while lowering lipophilicity (LogP) compared to traditional aromatic systems, properties that are critical for blood-brain barrier penetration and favorable pharmacokinetic profiles.

  • Novelty and Patentability: The unique structure of spirocycles provides access to novel chemical space, offering opportunities for developing new intellectual property.[2]

  • Versatile Derivatization Handle: The secondary amine of the piperidine ring serves as a highly versatile point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The hydrochloride salt of 3-azaspiro[5.5]undecane is a convenient and stable starting material, readily converted to the free base for subsequent derivatization.

Synthesis of the Core Scaffold: 3-Azaspiro[5.5]undecane

While 3-azaspiro[5.5]undecane hydrochloride is commercially available, understanding its synthesis is crucial for specialized applications or scale-up. A robust and common approach is the Robinson annulation followed by reduction.

Workflow for Synthesis of the 3-Azaspiro[5.5]undecane Core

cluster_0 Step 1: Robinson Annulation cluster_1 Step 2: Reductive Steps cluster_2 Final Salt Formation A Cyclohexanone D 3-Azaspiro[5.5]undec-7-en-9-one A->D B Methyl Vinyl Ketone B->D C Ammonia Source (e.g., NH4OAc) C->D Annulation E Catalytic Hydrogenation (e.g., H2, Pd/C) D->E Intermediate F 3-Azaspiro[5.5]undecan-9-one E->F H 3-Azaspiro[5.5]undecane (Free Base) F->H G Reductive Amination or Wolff-Kishner Reduction G->H Reduction I HCl in Ether/IPA H->I Salt Formation J 3-Azaspiro[5.5]undecane Hydrochloride I->J

Caption: Synthetic workflow for 3-Azaspiro[5.5]undecane hydrochloride.

A key intermediate, 3-azaspiro[5.5]undec-7-en-9-one, is formed via Robinson annulation. Subsequent catalytic hydrogenation reduces the double bond to yield the saturated ketone.[3] The final reduction of the ketone and conversion to the hydrochloride salt furnishes the desired starting material.

Core Derivatization Strategies and Protocols

The secondary amine of the 3-azaspiro[5.5]undecane core is the primary site for modification. The choice of derivatization strategy is dictated by the desired pharmacophore to engage a specific neurological target.

N-Alkylation: Introducing Lipophilic and Arylalkyl Moieties

Scientific Rationale: N-alkylation is a fundamental strategy to introduce substituents that can interact with hydrophobic pockets in receptor binding sites. For instance, the addition of a phenethyl group is a classic pharmacophore for opioid receptor ligands, while substituted benzyl groups are common in ligands for various CNS targets.[4] This modification allows for systematic exploration of the size and nature of lipophilic regions required for activity.

Protocol 1: General N-Alkylation with an Alkyl Halide

This protocol describes the direct alkylation of the spirocyclic amine with an alkyl halide using a non-nucleophilic base to prevent side reactions.

Materials:

Reagent/MaterialPurposeTypical Supplier
3-Azaspiro[5.5]undecane hydrochlorideStarting MaterialSigma-Aldrich, etc.
Alkyl Halide (e.g., Benzyl bromide)Alkylating AgentMajor suppliers
N,N-Diisopropylethylamine (DIPEA) or K₂CO₃Non-nucleophilic BaseMajor suppliers
Acetonitrile (ACN) or Dimethylformamide (DMF)Anhydrous SolventMajor suppliers
Diethyl ether or Ethyl acetateExtraction SolventMajor suppliers
Saturated aq. NaHCO₃ solutionAqueous WashLab preparation
BrineAqueous WashLab preparation
Anhydrous MgSO₄ or Na₂SO₄Drying AgentMajor suppliers

Step-by-Step Methodology:

  • Free Base Preparation: In a round-bottom flask, dissolve 3-azaspiro[5.5]undecane hydrochloride (1.0 eq) in a minimal amount of water and basify to pH >10 with 2M NaOH. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.

  • Reaction Setup: Immediately dissolve the resulting free base in anhydrous ACN or DMF (approx. 0.2 M concentration) in a dry flask under an inert atmosphere (Nitrogen or Argon).

  • Addition of Base: Add the non-nucleophilic base (e.g., DIPEA, 1.5 eq, or K₂CO₃, 2.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature. If the reaction is highly exothermic, an ice bath may be used.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting amine.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove the hydrohalide salt of the base, followed by a wash with brine (25 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to yield the crude product. Purify the product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient).

  • Characterization: Confirm the structure and purity of the N-alkylated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reductive Amination: A Controlled Route to N-Alkylation

Scientific Rationale: Reductive amination is a powerful and highly controlled method for N-alkylation that avoids the over-alkylation issues sometimes seen with alkyl halides. This method is ideal for introducing a wide variety of substituents by reacting the amine with a diverse range of commercially available aldehydes and ketones. This is particularly useful for building libraries of compounds for high-throughput screening.

Protocol 2: Reductive Amination with an Aldehyde/Ketone

This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is effective for the reductive amination of secondary amines.

Materials:

Reagent/MaterialPurposeTypical Supplier
3-Azaspiro[5.5]undecane (free base)Starting MaterialFrom Protocol 1
Aldehyde or Ketone (e.g., 4-phenylbutanal)Carbonyl SourceMajor suppliers
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reducing AgentMajor suppliers
Dichloroethane (DCE) or Tetrahydrofuran (THF)Anhydrous SolventMajor suppliers
Acetic Acid (optional)Catalyst for iminium formationMajor suppliers
Saturated aq. NaHCO₃ solutionQuenching/Aqueous WashLab preparation
Anhydrous MgSO₄ or Na₂SO₄Drying AgentMajor suppliers

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-azaspiro[5.5]undecane free base (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE or THF (approx. 0.2 M) under an inert atmosphere, add a catalytic amount of acetic acid (0.1 eq), if needed, to facilitate iminium ion formation. Stir for 20-30 minutes at room temperature.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Monitor for gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor for the consumption of the starting materials by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification and Characterization: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography and characterize as described in Protocol 1.

N-Acylation: Introduction of Amide Functionality

Scientific Rationale: The introduction of an amide bond via N-acylation is a cornerstone of medicinal chemistry. The amide group can act as a hydrogen bond donor and acceptor, significantly influencing binding to biological targets. Furthermore, acylating with different moieties (e.g., substituted benzoyl chlorides, heteroaromatic acyl chlorides) allows for the exploration of electronic and steric effects on activity. Derivatives of the related 3-azaspiro[5.5]undecane-2,4-dione have shown significant promise as anticonvulsant agents, highlighting the importance of amide-like structures in this scaffold for neurological applications.[4][5]

Protocol 3: N-Acylation with an Acyl Chloride

This protocol details a standard procedure for forming an amide bond using a reactive acyl chloride in the presence of a base.

Materials:

Reagent/MaterialPurposeTypical Supplier
3-Azaspiro[5.5]undecane (free base)Starting MaterialFrom Protocol 1
Acyl Chloride (e.g., Benzoyl chloride)Acylating AgentMajor suppliers
Triethylamine (TEA) or PyridineBaseMajor suppliers
Dichloromethane (DCM)Anhydrous SolventMajor suppliers
1M HCl solutionAqueous WashLab preparation
Saturated aq. NaHCO₃ solutionAqueous WashLab preparation
Anhydrous MgSO₄ or Na₂SO₄Drying AgentMajor suppliers

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the 3-azaspiro[5.5]undecane free base (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Addition of Base: Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq), either neat or as a solution in DCM, to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 1-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or 1M HCl. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting amide by recrystallization or silica gel chromatography and characterize fully.

Application in Neurological Target Screening

Once a library of derivatives is synthesized, it must be screened against relevant biological targets. The choice of assay depends on the therapeutic hypothesis.

Anticonvulsant Activity Screening

For novel compounds targeting epilepsy, the initial screening is typically performed in vivo using rodent models of seizures.

Workflow for Anticonvulsant Screening

A Synthesized 3-Azaspiro [5.5]undecane Derivatives B Phase I: Primary Screening A->B C Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) B->C D Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence/Myoclonic Seizure Model) B->D E Active Compounds Identified C->E D->E F Phase II: Quantitative Analysis E->F G ED₅₀ Determination (Median Effective Dose) F->G H Neurotoxicity (TD₅₀) (e.g., Rotarod Test) F->H I Protective Index (PI = TD₅₀/ED₅₀) G->I H->I J Lead Candidate(s) I->J K Phase III: Mechanism of Action J->K L Receptor Binding Assays (e.g., GABA-A, NMDA) K->L M Ion Channel Studies (e.g., Patch Clamp) K->M

Caption: A typical screening funnel for anticonvulsant drug discovery.

  • Maximal Electroshock (MES) Test: This model is highly predictive for compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to rodents, and the endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[2][6]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that may be effective against absence and myoclonic seizures. The test measures the ability of a compound to prevent or delay the onset of clonic seizures induced by PTZ, a GABA-A receptor antagonist.[5]

G-Protein Coupled Receptor (GPCR) Target Screening

Many neurological targets, such as opioid, dopamine, and serotonin receptors, are GPCRs. Radioligand binding assays are the gold standard for determining a compound's affinity for these receptors.

Protocol 4: Competitive Radioligand Binding Assay

Principle: This assay measures the ability of a test compound (an unlabeled "competitor") to displace a known radiolabeled ligand from its receptor in a sample of brain tissue membrane or cells expressing the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, from which the binding affinity (Ki) can be calculated.[7][8]

Step-by-Step Methodology (General Outline):

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex, striatum) or cultured cells expressing the target receptor in an appropriate ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which contain the receptors. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for mu-opioid receptors), and varying concentrations of the synthesized test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25-37 °C) for a set time to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 3-azaspiro[5.5]undecane scaffold is a validated and highly promising starting point for the development of novel CNS-active agents. Its unique three-dimensional structure provides a rigid framework for the precise positioning of pharmacophoric elements necessary for potent and selective interaction with complex neurological targets. The synthetic protocols detailed herein—N-alkylation, reductive amination, and N-acylation—offer a robust and versatile toolbox for medicinal chemists to systematically explore the structure-activity relationships of this scaffold. By combining these synthetic strategies with established pharmacological screening funnels, researchers can efficiently identify and optimize lead candidates for a range of neurological disorders, paving the way for the next generation of CNS therapeutics.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. J Med Chem. [Link]

  • Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Arch Pharm (Weinheim). [Link]

  • Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. Molecules. [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). NINDS Preclinical Epilepsy Research. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Eur J Med Chem. [Link]

  • The Significance of Spirocyclic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Adv. [Link]

  • Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. J Med Chem. [Link]

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Med Chem Lett. [Link]

  • Pharmacophore models and development of spirocyclic ligands for σ1 receptors. Curr Pharm Des. [Link]

  • Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorg Med Chem Lett. [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Biolife. [Link]

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors. bioRxiv. [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Experimental and Clinical Pharmacology. [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. [Link]

Sources

Method

Application Notes & Protocols: The 3-Azaspiro[5.5]undecane Scaffold as a Privileged Core for Neuropharmacological Ligand Discovery

Abstract: The 3-Azaspiro[5.5]undecane core represents a valuable and structurally significant scaffold in modern medicinal chemistry, particularly within the realm of neuropharmacology. Its rigid, three-dimensional spiro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-Azaspiro[5.5]undecane core represents a valuable and structurally significant scaffold in modern medicinal chemistry, particularly within the realm of neuropharmacology. Its rigid, three-dimensional spirocyclic architecture offers a unique platform for developing conformationally restricted ligands, a key strategy for enhancing potency, selectivity, and desirable pharmacokinetic profiles for central nervous system (CNS) targets. While 3-Azaspiro[5.5]undecane hydrochloride itself is primarily recognized as a research tool, its true value lies in its role as a foundational building block for synthesizing novel modulators of critical neuropharmacological targets. This guide details the application of this scaffold in the rational design of ligands for sigma and opioid receptors, providing theoretical frameworks, experimental protocols, and field-proven insights for researchers in drug discovery.

Part 1: Scientific Rationale & Mechanistic Insights

The 3-Azaspiro[5.5]undecane Scaffold: A Gateway to Novel CNS Chemistry

Spirocyclic systems are increasingly sought after in drug development for their ability to improve the three-dimensionality of molecules, often leading to enhanced target engagement and better drug-like properties compared to flat, aromatic structures. The 3-Azaspiro[5.5]undecane skeleton, featuring a piperidine ring fused via a spiro-carbon to a cyclohexane ring, provides a robust and sterically defined framework.

The nitrogen atom at the 3-position serves as a critical handle for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and tune pharmacological activity. This strategic positioning enables the synthesis of libraries of compounds targeting diverse neurological pathways.

cluster_0 3-Azaspiro[5.5]undecane Core cluster_1 Neuropharmacological Targets Scaffold Key Features: • Rigid 3D Structure • Conformational Restriction • Synthetic Handle (N-atom) • Improved Physicochemical Properties Targets • Sigma Receptors (σ₁, σ₂) • Opioid Receptors (μ, κ, δ) • Other CNS Receptors Scaffold->Targets Serves as a privileged scaffold for A Start: 3-Azaspiro[5.5] undecane HCl B Library Synthesis (e.g., N-Alkylation, Amidation) A->B Derivatization C In Vitro Screening: Radioligand Binding Assay (Primary Screen) B->C SAR Screening D Functional Assay (e.g., Ca²⁺ Flux, cAMP) C->D Confirm Mechanism E In Vivo Model (e.g., Pain, Behavior) D->E Assess Efficacy F Lead Optimization E->F Refine Properties

Caption: High-level experimental workflow for drug discovery.

Protocol: Synthesis of N-Substituted 3-Azaspiro[5.5]undecane Derivatives

This protocol provides a general method for the N-alkylation of the parent scaffold, a fundamental first step in creating a library of derivatives for screening.

Objective: To synthesize a diverse library of N-substituted 3-azaspiro[5.5]undecane analogs for SAR studies.

Materials:

  • 3-Azaspiro[5.5]undecane hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • A library of alkyl or arylalkyl halides (e.g., benzyl bromide, phenethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Standard glassware for organic synthesis, magnetic stirrer, heating mantle

  • Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, silica gel for chromatography)

Procedure:

  • Free-Basing: In a round-bottom flask, dissolve 3-Azaspiro[5.5]undecane hydrochloride (1.0 eq) in a minimal amount of water. Add a saturated solution of sodium bicarbonate until the pH is >10. Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

  • Reaction Setup: In a new, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 3-Azaspiro[5.5]undecane free base (1.0 eq) in anhydrous DMF.

  • Base Addition: Add a suitable non-nucleophilic base such as anhydrous potassium carbonate (2.0 eq) or triethylamine (1.5 eq) to the solution.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Radioligand Binding Assay for Sigma-1 (σ₁) Receptor

This protocol is a self-validating system to determine the binding affinity (Ki) of newly synthesized spiro-derivatives for the σ₁ receptor.

Objective: To quantify the binding affinity of test compounds by measuring their ability to compete with a known high-affinity radioligand.

Materials:

  • Membrane homogenates from cells expressing human σ₁ receptors (e.g., HEK-293 cells).

  • Radioligand: -pentazocine (a selective σ₁ ligand). * Non-specific binding control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (synthesized derivatives) dissolved in DMSO.

  • 96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

Procedure:

  • Plate Setup: Prepare a 96-well plate. For each test compound, set up triplicate wells for a range of concentrations (e.g., 0.1 nM to 10 µM). Also include triplicate wells for Total Binding (buffer + radioligand) and Non-Specific Binding (buffer + radioligand + 10 µM haloperidol).

  • Assay Incubation: To each well, add:

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM Haloperidol (for Non-Specific Binding) OR 50 µL of test compound at various concentrations.

    • 50 µL of -pentazocine (at a final concentration near its Kd, e.g., 2-5 nM).

    • 100 µL of membrane homogenate (containing 50-100 µg of protein).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

  • Mayol Llinàs, J. (2018). Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. White Rose eTheses Online. Retrieved from [Link]

  • Abadi, A. H., et al. (2019). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. Retrieved from [Link]

  • Zimmerman, D. M., et al. (1990). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pellón, R., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Retrieved from [Link]

  • PubMed Central. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2022). (A) Natural product inspired spiro[5.5]undecane and spiro[5.4]decane scaffolds.(B) Scheme followed for the synthesis of spirocyclic compounds 3, 4, 5 and 6. Retrieved from [Link]

  • PubMed. (2021). Synthesis, antiepileptic effects, and structure-activity relationships of α-asarone derivatives: In vitro and in vivo neuroprotective effect of selected derivatives. Bioorganic Chemistry. Retrieved from [Link]

  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (2018). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

Application

Application Notes and Protocols: In Vitro Evaluation of 3-Azaspiro[5.5]undecane Hydrochloride Against Influenza Strains

Introduction: The Imperative for Novel Anti-Influenza Therapeutics Influenza viruses pose a persistent global health threat, responsible for seasonal epidemics and occasional pandemics with significant morbidity and mort...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Influenza Therapeutics

Influenza viruses pose a persistent global health threat, responsible for seasonal epidemics and occasional pandemics with significant morbidity and mortality. The rapid evolution of the virus leads to the emergence of strains resistant to current antiviral drugs, such as neuraminidase inhibitors (e.g., oseltamivir) and M2 ion channel blockers (e.g., amantadine).[1][2] This escalating challenge underscores the urgent need for the discovery and development of novel anti-influenza agents with distinct mechanisms of action.[3][4]

The spirocyclic scaffold is of increasing interest in medicinal chemistry due to its rigid, three-dimensional structure that can improve drug-like properties.[5] 3-Azaspiro[5.5]undecane hydrochloride is one such compound that has been identified as an inhibitor of the wild-type influenza A virus M2 (A/M2) protein with a reported IC50 of 1 μM.[6] The M2 protein is a proton-selective ion channel essential for the uncoating of the viral genome in the host cell, making it a validated target for antiviral intervention.[2][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 3-Azaspiro[5.5]undecane hydrochloride. The protocols herein are designed as self-validating systems, detailing the methodologies to assess its cytotoxicity, antiviral efficacy, and potential mechanism of action against various influenza strains.

Section 1: Foundational Assays - Cytotoxicity and Initial Efficacy Screening

Before determining the specific antiviral activity of a compound, it is crucial to first establish its cytotoxic profile. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply because the compound is killing the host cells. The therapeutic potential of an antiviral drug is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window.

Host Cell Viability and Cytotoxicity Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method for determining the number of viable cells. It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye.[8][9] The amount of formazan produced is directly proportional to the number of viable cells. This assay is preferred over the traditional MTT assay due to its simplicity (no solubilization step), higher sensitivity, and lower cytotoxicity of the reagents.[10]

Protocol 1: CC50 Determination using CCK-8 Assay

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of cell culture medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence and formation of a monolayer.

  • Compound Preparation: Prepare a stock solution of 3-Azaspiro[5.5]undecane hydrochloride in sterile, nuclease-free water or DMSO. Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations for testing (e.g., 0.1 µM to 1000 µM).

  • Compound Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, corresponding to the duration of the planned antiviral assays.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Efficacy Assessment (Plaque Reduction Assay)

The plaque reduction assay is the gold standard for quantifying the infectivity of a virus and the efficacy of an antiviral compound.[11][12] A plaque is a localized area of cell death resulting from viral infection and replication.[13] The ability of a compound to reduce the number or size of plaques indicates its antiviral activity.

Protocol 2: EC50 Determination using Plaque Reduction Assay

  • Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer (approximately 3 x 10^5 cells/well) on the day of infection.[11] Incubate overnight at 37°C with 5% CO2.

  • Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free medium. The goal is to use a dilution that produces a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Wash the MDCK cell monolayers twice with sterile PBS. Inoculate the cells with 100 µL of the appropriate virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.[12]

  • Compound Treatment: During the virus adsorption period, prepare various concentrations of 3-Azaspiro[5.5]undecane hydrochloride in an overlay medium (e.g., 2X MEM mixed with 1.6% Avicel, supplemented with TPCK-trypsin).[14]

  • Overlay Application: After the 1-hour incubation, remove the virus inoculum and gently wash the cells with PBS. Add 1 mL of the compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques have formed.

  • Plaque Visualization: Fix the cells with a solution such as 4% formalin.[14] After fixation, the overlay can be removed, and the cell monolayer stained with a solution like 0.1% crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity and Efficacy of 3-Azaspiro[5.5]undecane Hydrochloride

ParameterValue
CC50 (MDCK cells) [Insert Experimentally Determined Value] µM
EC50 (Influenza Strain A) [Insert Experimentally Determined Value] µM
EC50 (Influenza Strain B) [Insert Experimentally Determined Value] µM
Selectivity Index (SI) for Strain A [Calculate CC50/EC50]
Selectivity Index (SI) for Strain B [Calculate CC50/EC50]

Section 2: Elucidating the Mechanism of Action

Given that 3-Azaspiro[5.5]undecane hydrochloride is a putative M2 ion channel inhibitor, the following assays are designed to investigate its mechanism of action.[6] A comprehensive approach will also explore other potential targets in the influenza virus lifecycle.[7][15]

Virus Titration: The Hemagglutination (HA) Assay

Before performing mechanism-of-action studies, it is essential to accurately quantify the amount of virus produced in the presence and absence of the compound. The hemagglutination (HA) assay is a rapid and reliable method for titrating influenza viruses.[16] It is based on the ability of the viral hemagglutinin (HA) protein to bind to sialic acid receptors on the surface of red blood cells (RBCs), causing them to agglutinate and form a lattice structure.[17][18]

Protocol 3: Virus Titration by Hemagglutination Assay

  • Sample Preparation: Collect supernatant from infected cell cultures (from the plaque reduction assay or a separate virus yield reduction experiment).

  • Serial Dilution: In a V-bottom 96-well plate, perform 2-fold serial dilutions of the virus-containing supernatant in PBS.

  • RBC Preparation: Prepare a 0.5% suspension of chicken or turkey red blood cells in PBS.

  • Incubation: Add an equal volume of the 0.5% RBC suspension to each well containing the diluted virus. Mix gently and incubate at room temperature for 30-60 minutes.

Neuraminidase (NA) Inhibition Assay

To determine if 3-Azaspiro[5.5]undecane hydrochloride has off-target effects on other key viral proteins, a neuraminidase (NA) inhibition assay should be performed. The viral NA is crucial for the release of progeny virions from infected cells.[21] This fluorescence-based assay uses the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by NA, releases a fluorescent product.[22][23]

Protocol 4: Fluorescence-Based Neuraminidase Inhibition Assay

  • Reagent Preparation: Prepare serial dilutions of 3-Azaspiro[5.5]undecane hydrochloride. Also, prepare a standardized amount of influenza virus. A known NA inhibitor (e.g., Oseltamivir carboxylate) should be used as a positive control.

  • Incubation: In a black 96-well plate, combine the virus, the test compound at various concentrations, and assay buffer. Incubate at room temperature for 45 minutes.[23]

  • Substrate Addition: Add the MUNANA substrate to each well and incubate at 37°C for 30 minutes.[22]

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., ethanol/NaOH mixture).[22]

  • Fluorescence Measurement: Read the fluorescence using a fluorometer with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.[22]

  • Data Analysis: Calculate the percentage of NA inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value from the dose-response curve.

Visualizing the Experimental Workflow and Viral Lifecycle

To provide a clear conceptual framework, the following diagrams illustrate the overall experimental workflow and the key stages of the influenza virus lifecycle that are being investigated.

Experimental_Workflow cluster_Phase1 Phase 1: Foundational Screening cluster_Phase2 Phase 2: Mechanism of Action P1_Start 3-Azaspiro[5.5]undecane hydrochloride P1_Cytotox Cytotoxicity Assay (CCK-8) on MDCK Cells P1_Start->P1_Cytotox P1_Plaque Plaque Reduction Assay (Antiviral Efficacy) P1_Start->P1_Plaque P1_CC50 Determine CC50 P1_Cytotox->P1_CC50 P1_EC50 Determine EC50 P1_Plaque->P1_EC50 P1_SI Calculate Selectivity Index (SI) P1_CC50->P1_SI P1_EC50->P1_SI P2_HA Hemagglutination (HA) Assay (Virus Titration) P1_SI->P2_HA Proceed if SI is favorable P2_NA Neuraminidase (NA) Inhibition Assay P1_SI->P2_NA P2_M2 M2 Ion Channel (Predicted Target) P1_SI->P2_M2

Caption: Overall experimental workflow for the in vitro evaluation.

Influenza_Lifecycle Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (M2 Ion Channel) Entry->Uncoating HA Mediated Replication 3. Replication & Transcription (vRNA -> mRNA -> Proteins) Uncoating->Replication vRNP Release Assembly 4. Assembly (vRNP & Proteins) Replication->Assembly Budding 5. Budding & Release (Neuraminidase) Assembly->Budding Target_M2 Predicted Target for 3-Azaspiro[5.5]undecane HCl Target_M2->Uncoating Target_NA Potential Off-Target (Assessed by NA Assay) Target_NA->Budding

Caption: Key stages of the influenza virus lifecycle and potential drug targets.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 3-Azaspiro[5.5]undecane hydrochloride as a potential anti-influenza agent. By systematically evaluating its cytotoxicity and antiviral efficacy, and then proceeding to investigate its mechanism of action, researchers can generate the critical data needed to advance this compound in the drug development pipeline.

Positive results from these assays, particularly a high Selectivity Index and confirmation of M2 inhibitory activity without significant off-target effects on neuraminidase, would warrant further investigation. Subsequent steps could include resistance profiling studies, evaluation against a broader panel of influenza strains (including drug-resistant isolates), and eventual progression to in vivo animal models to assess efficacy and safety in a whole-organism context.

References

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). National Institutes of Health. [Link]

  • Hemagglutination Assay (HA). Creative Diagnostics. [Link]

  • What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza. National Center for Biotechnology Information. [Link]

  • Hemagglutination Assays for Titer Determinations. (2017). InDevR. [Link]

  • Investigating Different Mechanisms of Action in Combination Therapy for Influenza. Frontiers in Microbiology. [Link]

  • Methods to Determine Mechanism of Action of Anti-influenza Inhibitors. SpringerLink. [Link]

  • Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. (2018). American Society for Microbiology. [Link]

  • Exploring the Antiviral Potential of Natural Compounds against Influenza: A Combined Computational and Experimental Approach. (2024). MDPI. [Link]

  • An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers. Journal of Visualized Experiments. [Link]

  • Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies. Bio-protocol. [Link]

  • Influenza hemagglutination inhibition assay. (2009). Virology Blog. [Link]

  • Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. (2016). National Center for Biotechnology Information. [Link]

  • Influenza - Neuraminidase Inhibition Test. Animal and Plant Health Agency. [Link]

  • Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials. (2021). American Society for Microbiology. [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). ResearchGate. [Link]

  • In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. (2002). National Center for Biotechnology Information. [Link]

  • The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs. (2024). American Society for Microbiology. [Link]

  • Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. National Center for Biotechnology Information. [Link]

  • Antiviral options and therapeutics against influenza: history, latest developments and future prospects. Frontiers in Microbiology. [Link]

  • Influenza virus plaque assay. (2022). Protocols.io. [Link]

  • Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. (2022). MDPI. [Link]

  • Protocol for influenza A virus infection of mice and viral load determination. (2022). STAR Protocols. [Link]

  • Plaque Reduction Assay. Creative Diagnostics. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • What Is the CCK-8 Assay? A Guide to Cell Viability Testing. (2023). Boster Bio. [Link]

  • How can I develop good influenza virus plaques using plaque assay? (2015). ResearchGate. [Link]

Sources

Method

Application Notes & Protocols: Utilizing 3-Azaspiro[5.5]undecane Hydrochloride in the Development of M2 Proton Channel Inhibitors

Authored by: A Senior Application Scientist Introduction: A New Angle on a Validated Target The influenza A virus M2 proton channel remains a critical target for antiviral drug development. Its function is essential for...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: A New Angle on a Validated Target

The influenza A virus M2 proton channel remains a critical target for antiviral drug development. Its function is essential for viral replication, specifically in mediating the uncoating of the viral ribonucleoprotein (vRNP) core within the endosome by allowing proton influx. The first-generation M2 inhibitors, amantadine and rimantadine, validated this target decades ago. However, their clinical utility has been severely compromised due to the rapid emergence of resistant strains, most notably the S31N mutation. This has created an urgent need for novel M2 inhibitors with distinct chemical scaffolds that can overcome existing resistance mechanisms.

This guide explores the potential of 3-Azaspiro[5.5]undecane hydrochloride as a versatile scaffold for designing a new generation of M2 proton channel inhibitors. Spirocyclic systems, which feature two rings sharing a single carbon atom, offer a unique three-dimensional geometry that can be exploited to establish novel interactions within the M2 channel's binding pocket. The inherent rigidity and defined spatial orientation of the 3-Azaspiro[5.5]undecane core provide an excellent starting point for creating potent and specific inhibitors that are less susceptible to common resistance mutations.

The Rationale: Why 3-Azaspiro[5.5]undecane?

The choice of the 3-Azaspiro[5.5]undecane scaffold is predicated on several key medicinal chemistry principles:

  • Structural Rigidity and Novelty: Unlike the flexible aliphatic chains of amantadine, the spirocyclic core introduces conformational rigidity. This can lead to a more favorable entropic profile upon binding and allows for precise positioning of functional groups to interact with key residues in the M2 channel pore.

  • Vectorial Exit Points for SAR Exploration: The secondary amine within the spirocyclic structure serves as a prime handle for chemical modification. This allows for the systematic exploration of Structure-Activity Relationships (SAR) by introducing various substituents to probe the binding pocket for improved affinity and selectivity.

  • Overcoming Resistance: The unique shape of spirocyclic compounds may disrupt the binding mode of traditional adamantane-based drugs. This offers a plausible strategy for designing inhibitors that are active against resistant M2 variants, such as the prevalent S31N mutant.

Experimental Design & Workflow

The development of novel M2 inhibitors from the 3-Azaspiro[5.5]undecane scaffold follows a logical, multi-stage workflow. This process begins with chemical synthesis and diversification, proceeds to in vitro functional screening, and culminates in cell-based antiviral assays.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Cell-Based Validation A 3-Azaspiro[5.5]undecane HCl (Starting Material) B N-Functionalization (e.g., Reductive Amination) A->B Introduce diverse R-groups C Library of Spiro-Analogs B->C D M2 Proton Channel Assay (e.g., Electrophysiology) C->D Test synthesized library E Determine IC50 Values D->E F Identify Potent Hits E->F Select compounds with IC50 < 10 µM G Influenza A Virus Infection Assay F->G Validate hits in cellular context H Measure Viral Titer Reduction G->H I Confirm Antiviral Efficacy H->I EC50 Determination

Figure 1: A high-level workflow for the development of 3-Azaspiro[5.5]undecane-based M2 inhibitors.

Part 1: Synthesis Protocol - N-Functionalization of the Spiro-Scaffold

This section details a generalized protocol for the N-functionalization of 3-Azaspiro[5.5]undecane hydrochloride via reductive amination. This method is widely applicable for introducing a diverse range of substituents.

Objective: To synthesize a library of N-substituted 3-azaspiro[5.5]undecane derivatives for SAR studies.

Materials:

  • 3-Azaspiro[5.5]undecane hydrochloride

  • Selected aldehyde or ketone (e.g., benzaldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add 3-Azaspiro[5.5]undecane hydrochloride (1.0 eq) and the chosen aldehyde or ketone (1.1 eq).

  • Solvent Addition: Add anhydrous DCE or THF to the flask to achieve a concentration of approximately 0.1 M.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (approximately 0.1 eq). This is crucial for the formation of the intermediate iminium ion.

  • Initiation of Reduction: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. STAB is a mild and selective reducing agent suitable for this transformation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC, observing the consumption of the starting materials.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 3-azaspiro[5.5]undecane derivative.

Part 2: In Vitro Assay Protocol - M2 Proton Channel Inhibition

The functional activity of the synthesized compounds must be evaluated using an assay that directly measures M2 channel-mediated proton transport. Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) using Xenopus oocytes, provide a gold-standard method for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the wild-type and/or resistant M2 proton channels.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the M2 proton channel (wild-type or mutant)

  • Two-electrode voltage clamp (TEVC) setup

  • Barth's solution (for oocyte storage)

  • Recording solution (low pH, e.g., pH 5.5, to activate the channel)

  • Synthesized inhibitor compounds dissolved in DMSO (stock solutions)

Step-by-Step Protocol:

  • Oocyte Preparation and Injection: Surgically harvest oocytes from a female Xenopus laevis frog. Microinject the oocytes with cRNA encoding the M2 protein and incubate for 2-4 days to allow for channel expression on the oocyte membrane.

  • TEVC Setup: Place an M2-expressing oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Perfuse the chamber with the recording solution.

  • Channel Activation: Clamp the oocyte membrane potential at -20 mV. Switch the perfusion to a low pH recording solution (e.g., pH 5.5) to activate the M2 proton current. A stable inward current should be observed.

  • Compound Application: Once a stable baseline current is established, perfuse the chamber with the recording solution containing the test compound at a specific concentration. Start with a low concentration and increase it in a stepwise manner.

  • Data Acquisition: Record the current inhibition at each compound concentration. Allow the current to reach a steady state before moving to the next concentration.

  • Data Analysis: For each compound, plot the percentage of current inhibition against the logarithm of the compound concentration. Fit the resulting dose-response curve to a suitable equation (e.g., the Hill equation) to determine the IC50 value.

Data Presentation:

The IC50 values for a hypothetical series of compounds are presented below to illustrate how the data should be structured for clear comparison.

Compound IDR-Group on NitrogenWild-Type M2 IC50 (µM)S31N Mutant M2 IC50 (µM)
AZ-001Benzyl8.5> 100
AZ-002Cyclohexylmethyl2.115.7
AZ-0034-Fluorobenzyl5.375.2
Amantadine(Reference)0.8> 100

Part 3: Cell-Based Assay Protocol - Antiviral Efficacy

Confirmation of antiviral activity in a cellular context is a critical next step. A plaque reduction assay or a yield reduction assay can be used to quantify the ability of the compounds to inhibit influenza virus replication in cell culture.

Objective: To determine the half-maximal effective concentration (EC50) of the lead compounds against influenza A virus replication.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock (e.g., A/WSN/33)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-TPCK (for viral activation)

  • Crystal violet solution

  • Agarose overlay

Step-by-Step Protocol (Plaque Reduction Assay):

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow them to confluency.

  • Virus Infection: Wash the confluent cell monolayers and infect them with a dilution of influenza A virus calculated to produce approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour.

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a mixture of agarose and DMEM containing trypsin-TPCK and serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, until visible plaques are formed.

  • Plaque Visualization: Fix the cells with formaldehyde and then stain with crystal violet solution. The plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Plot the percentage of reduction against the log of the compound concentration to determine the EC50 value.

G cluster_M2 M2 Proton Channel cluster_Inhibitor Spiro-Inhibitor cluster_Interaction Mechanism of Inhibition M2_channel N-terminus (extracellular) Transmembrane Domain (pore) C-terminus (intracellular) Block Proton (H+) Influx Blocked M2_channel:f1->Block Physical occlusion Inhibitor 3-Azaspiro[5.5]undecane Core N-substituent (R-group) Binding Binding Site (within TM pore) Inhibitor:f0->Binding Scaffold docks in pore Inhibitor:f1->Binding R-group interacts with channel residues Binding->M2_channel:f1 occupies

Figure 2: A conceptual diagram illustrating the proposed mechanism of M2 channel inhibition by a 3-Azaspiro[5.5]undecane derivative.

Conclusion and Future Directions

The 3-Azaspiro[5.5]undecane scaffold represents a promising starting point for the development of novel influenza A M2 proton channel inhibitors. The synthetic accessibility of the core allows for extensive SAR exploration, and its unique three-dimensional structure provides a viable strategy for overcoming the resistance that has plagued earlier generations of M2 inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, and cell-based validation of new chemical entities based on this scaffold. Future work should focus on optimizing the N-substituent to enhance potency against resistant M2 variants while maintaining a favorable safety profile.

References

  • Pinto, L. H., & Lamb, R. A. (2006). The M2 proton channel of influenza A virus. Journal of Biological Chemistry. Available at: [Link]

  • Dong, G., et al. (2015). A new class of influenza A virus M2 proton channel inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Piel, L., et al. (2020). Electrophysiological characterization of the influenza A M2 proton channel in Xenopus laevis oocytes. Methods in Molecular Biology. Available at: [Link]

Application

Application Note: A Step-by-Step Guide to the Preclinical Efficacy Assessment of Novel Azaspiro Compounds

Introduction Azaspiro compounds represent a significant class of neuropsychiatric therapeutics, structurally characterized by a spirocyclic ring system containing a nitrogen atom. Their clinical utility is primarily driv...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azaspiro compounds represent a significant class of neuropsychiatric therapeutics, structurally characterized by a spirocyclic ring system containing a nitrogen atom. Their clinical utility is primarily driven by their modulatory effects on central nervous system (CNS) neurotransmitter systems. The prototypical agent, buspirone, established the therapeutic paradigm for this class as a non-benzodiazepine anxiolytic. The efficacy of these compounds is often linked to their high affinity for serotonin type 1A (5-HT1A) receptors, where they typically act as partial agonists, and a more variable interaction with dopamine type 2 (D2) receptors.

This multi-tiered guide provides a comprehensive experimental framework for the preclinical efficacy assessment of novel azaspiro compounds. The protocols herein are designed to build a robust data package, progressing logically from initial molecular target engagement to functional cellular responses and, ultimately, to therapeutically-relevant behavioral outcomes in established animal models.

The Imperative for a Multi-tiered Efficacy Assessment Strategy

A single assay is insufficient to predict clinical success. A robust preclinical evaluation hinges on a tiered approach that validates the compound's mechanism of action at successive levels of biological complexity. This strategy, outlined below, ensures that resources are focused on candidates with the highest probability of success by establishing a clear, data-driven narrative from molecule to model system.

G cluster_0 Phase 1: Molecular Level cluster_1 Phase 2: Cellular Level cluster_2 Phase 3: In Vivo Level a Target Identification (e.g., 5-HT1A, D2) b Binding Assays (Determine Affinity - Ki) a->b Is it binding? c Functional Assays (Determine Potency - EC50/IC50) b->c How potent is the binding? d Cell-Based Signaling (e.g., cAMP, Ca2+ Flux) c->d Does it trigger a cellular signal? f Specificity & Safety (Off-Target Screening) c->f Is it specific? e Phenotypic Assays (e.g., Neurite Outgrowth) d->e Does the signal cause a functional change? g Pharmacokinetics (ADME) e->g Can it reach the target in vivo? h Target Engagement (Receptor Occupancy) g->h Does it engage the target in the brain? i Behavioral Models (Efficacy) h->i Does it produce a therapeutic-like effect?

Caption: Tiered approach for azaspiro compound efficacy assessment.

Phase 1: In Vitro Target Engagement & Potency

Objective: To quantify the binding affinity and functional potency of the test compound at its primary molecular targets, typically the 5-HT1A and D2 receptors. This phase establishes the fundamental pharmacological profile.

Protocol 1.1: Radioligand Binding Assays for 5-HT1A and D2 Receptors

Causality: This assay directly measures the affinity of a compound for a specific receptor. It is a cornerstone of drug discovery, quantifying the equilibrium dissociation constant (Ki), an intrinsic measure of how tightly the compound binds to its target. A lower Ki value indicates higher binding affinity.

Methodology:

  • Source Material: Use cell membranes prepared from recombinant cell lines stably expressing the human 5-HT1A or D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand Selection:

    • For 5-HT1A: Use [³H]8-OH-DPAT, a high-affinity agonist radioligand.

    • For D2: Use [³H]Spiperone or [³H]Raclopride, both high-affinity antagonist radioligands.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like 5 mM MgCl₂).

  • Competition Assay Setup:

    • In a 96-well plate, add assay buffer, the selected radioligand at a concentration near its Kd value, and the cell membranes.

    • Add the novel azaspiro compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Total Binding Control: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM serotonin for 5-HT1A, 10 µM haloperidol for D2).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Wash the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 (the concentration of compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 1.2: [³⁵S]GTPγS Functional Assay for G-Protein Coupled Receptors

Causality: The 5-HT1A and D2 receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they catalyze the exchange of GDP for GTP on the associated G-protein, initiating a downstream signaling cascade. This assay measures the direct functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. It allows for the determination of a compound's functional potency (EC50) and efficacy (Emax).

G compound Azaspiro Compound (Agonist) receptor 5-HT1A / D2 Receptor (GPCR) compound->receptor Binds g_protein G-Protein (GDP-bound, inactive) receptor->g_protein Activates activated_g Activated G-Protein ([35S]GTPγS-bound) g_protein->activated_g GDP/GTP Exchange gtp [35S]GTPγS gtp->g_protein downstream Downstream Signaling (e.g., adenylyl cyclase inhibition) activated_g->downstream Initiates

Caption: Workflow of the [³⁵S]GTPγS functional assay.

Methodology:

  • Materials: Use the same recombinant cell membranes as in the binding assay.

  • Assay Buffer: Prepare a buffer containing MgCl₂, NaCl, and GDP (to ensure G-proteins are in their inactive state).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, cell membranes, and the azaspiro compound across a range of concentrations.

    • Basal Control: Wells without any test compound.

    • Reference Agonist Control: Wells with a known full agonist (e.g., 8-OH-DPAT for 5-HT1A) to define the maximum response (Emax).

  • Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination & Harvesting: Stop the reaction and harvest onto filter mats as described in Protocol 1.1.

  • Quantification: Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding (CPM) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

    • The compound's intrinsic activity can be classified:

      • Full Agonist: Emax similar to the reference full agonist.

      • Partial Agonist: Emax is significantly lower than the full agonist.

      • Antagonist: No stimulation on its own. (Note: To test for antagonism, the assay is run in the presence of a fixed concentration of an agonist).

Data Summary Table: Phase 1
Compound IDTargetBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Intrinsic Activity (Emax %)
Azaspiro-015-HT1A1.2 ± 0.25.8 ± 0.965% (Partial Agonist)
Azaspiro-01D2150.4 ± 15.1> 1000 (Antagonist)Not Applicable
Buspirone5-HT1A2.5 ± 0.412.1 ± 2.370% (Partial Agonist)
BuspironeD2250.0 ± 30.5> 1000 (Antagonist)Not Applicable

Phase 2: Cellular & Sub-System Functional Assays

Objective: To confirm that receptor engagement translates into a meaningful biological response in a whole-cell context and to assess the compound's selectivity.

Protocol 2.1: cAMP Accumulation Assay

Causality: The 5-HT1A and D2 receptors are coupled to the Gi/o protein, which inhibits the enzyme adenylyl cyclase. Activation of these receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay provides a direct measure of this key signaling event.

Methodology:

  • Cell Culture: Use recombinant cells expressing the target receptor (e.g., HEK293-h5HT1A) and grow them to confluence in 96-well plates.

  • Assay Principle: Utilize a competitive immunoassay kit based on Homogeneous Time-Resolved Fluorescence (HTRF) or similar technology.

  • Procedure:

    • Pre-treat cells with the phosphodiesterase inhibitor IBMX to prevent cAMP degradation.

    • Stimulate the cells with forskolin, a potent activator of adenylyl cyclase, to generate a high basal level of cAMP.

    • Concurrently, treat the cells with the azaspiro compound across a range of concentrations.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

  • Measurement: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the HTRF ratio against the log concentration of the compound. Fit the data to an inhibitory dose-response curve to determine the IC50.

Protocol 2.2: Off-Target Liability & Specificity Screening

Trustworthiness: A critical step in drug development is ensuring the compound's activity is specific to the intended target. Off-target interactions can lead to unwanted side effects or misleading efficacy results. Using a broad panel screen is a cost-effective and comprehensive method to identify potential liabilities early.

Methodology:

  • Service Provider: Engage a reputable contract research organization (CRO) that offers broad receptor-binding panels (e.g., the Eurofins SafetyScreen44 or the Thermo Fisher Lead Profiling Screen).

  • Compound Submission: Submit the test compound at a standard screening concentration, typically 1 µM or 10 µM.

  • Panel Scope: The panel should include a wide range of GPCRs, ion channels, transporters, and enzymes to provide a comprehensive profile of off-target activities.

  • Data Interpretation:

    • The service provider will report the results as a percentage of inhibition or activation for each target in the panel.

    • A common threshold for a "hit" or significant off-target interaction is >50% inhibition at the screening concentration.

    • Any significant hits should be followed up with full dose-response curve experiments to determine the potency (IC50 or Ki) of the off-target interaction. This allows for a direct comparison with the on-target potency to calculate a selectivity window.

Phase 3: In Vivo Pharmacodynamic & Behavioral Efficacy Models

Objective: To determine if the compound can elicit a therapeutic-like behavioral response in a living animal, providing the highest level of preclinical validation. The choice of model is dictated by the intended therapeutic indication (e.g., anxiety, psychosis).

Protocol 3.1: Rodent Model of Anxiety - The Elevated Plus Maze (EPM)

Causality: This model is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds, particularly those acting as 5-HT1A agonists like buspirone, are known to increase the proportion of time spent in the open arms of the maze, indicating a reduction in anxiety-like behavior.

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Animals: Use adult male mice or rats. House them in a quiet, controlled environment with a regular light-dark cycle.

  • Dosing: Administer the azaspiro compound or vehicle control (e.g., saline, DMSO/saline) via an appropriate route (e.g., intraperitoneal, oral) at a defined pre-treatment time (e.g., 30 minutes before the test). Include a positive control group treated with a known anxiolytic like diazepam or buspirone.

  • Test Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze freely for 5 minutes.

    • Record the session using an overhead video camera.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms (a measure of general locomotor activity).

  • Interpretation: A statistically significant increase in the percentage of time spent in the open arms (% Open Arm Time) and/or the percentage of open arm entries, without a significant change in total arm entries, is indicative of an anxiolytic effect.

Protocol 3.2: Rodent Model for Antipsychotic-like Activity - Prepulse Inhibition (PPI)

Causality: Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (the prepulse) inhibits the startle reaction to a subsequent strong, startling stimulus. In certain psychiatric disorders like schizophrenia, patients exhibit deficits in PPI. This deficit can be modeled in rodents using dopamine agonists like apomorphine, and it can be reversed by antipsychotic drugs, particularly those with D2 receptor antagonist properties.

Methodology:

  • Apparatus: A startle chamber equipped with a sensor to detect the whole-body startle response and a speaker to deliver acoustic stimuli.

  • Animals: Adult male rats are commonly used.

  • Procedure:

    • Acclimation: Place the animal in the chamber for a 5-minute acclimation period with background noise.

    • Dosing: Administer the test compound or vehicle. After a pre-treatment period, administer a PPI-disrupting agent like apomorphine (or vehicle).

    • Test Session: The session consists of multiple trial types presented in a pseudo-random order:

      • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).

      • Prepulse-pulse trials: A weak prepulse stimulus (e.g., 75-85 dB) presented 100 ms before the pulse.

      • No-stimulus trials: Background noise only.

  • Data Analysis:

    • The startle amplitude is measured for each trial.

    • PPI is calculated as a percentage: % PPI = 100 - [(Startle on prepulse-pulse trial / Startle on pulse-alone trial) x 100] .

  • Interpretation: The apomorphine-treated group should show a significant reduction in %PPI compared to the vehicle group. A novel compound with antipsychotic potential is expected to significantly reverse this deficit, restoring %PPI to levels closer to the vehicle control group.

Data Summary Table: Phase 3
Treatment GroupNEPM: % Time in Open Arms (Mean ± SEM)PPI: % Inhibition (Mean ± SEM)
Vehicle1018.5 ± 2.165.2 ± 4.5
Apomorphine10Not Applicable25.1 ± 3.8
Azaspiro-01 (1 mg/kg)1035.6 ± 3.558.9 ± 5.1#
Azaspiro-01 (5 mg/kg)1042.1 ± 4.062.4 ± 4.9#
Buspirone (1 mg/kg)1038.9 ± 3.8Not Applicable
*p < 0.05 vs. Vehicle; #p < 0.05 vs. Apomorphine

References

  • Loane, C., & Politis, M. (2012). Buspirone: what is it all about? Brain Research, 1461, 111-118. [Link]

  • Colpaert, F. C. (1994). The discovery of buspirone and its unique pharmacological profile. Neuropharmacology, 33(3-4), 273-279. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: a functional assay for G protein-coupled receptors. Life Sciences, 74(2-3), 215-233. [Link]

  • Newman-Tancredi, A., & Kleven, M. S. (2011). Comparative pharmacology of antipsychotics in human and animal models of receptor binding and function. Psychopharmacology, 217(4), 451-473. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]

  • Geyer, M. A., & Swerdlow, N. R. (2001). Measurement of startle response, prepulse inhibition, and habituation. Current Protocols in Neuroscience, Chapter 8, Unit 8.7. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride

Welcome to the technical support guide for the synthesis of 3-Azaspiro[5.5]undecane hydrochloride. This resource is designed for researchers, chemists, and process development professionals to address common challenges a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Azaspiro[5.5]undecane hydrochloride. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this important spirocyclic amine. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to guide you through this multi-step synthesis.

Overview of the Primary Synthetic Route

The most common and cost-effective pathway to 3-Azaspiro[5.5]undecane hydrochloride begins with 1,1-cyclohexanediacetic acid. The synthesis involves two key transformations: the formation of a cyclic imide followed by its reduction to the target amine, and subsequent conversion to the hydrochloride salt.

G A 1,1-Cyclohexanediacetic Acid + Ammonia/Urea B 3-Azaspiro[5.5]undecane-2,4-dione (Spiro-imide Intermediate) A->B Thermal Cyclization (180-200 °C) C Reduction (e.g., LiAlH4) B->C D 3-Azaspiro[5.5]undecane (Free Base) C->D E Salt Formation (HCl in Ether/IPA) D->E F 3-Azaspiro[5.5]undecane HCl (Final Product) E->F G Start Low Yield in Imide Reduction Step CheckMoisture 1. Verify Anhydrous Conditions - Dry glassware (oven)? - Anhydrous solvent used? - Imide is dry? Start->CheckMoisture CheckStoich 2. Check LiAlH₄ Stoichiometry - Using >2.0 equivalents? - Weighed LiAlH₄ in inert atm? CheckMoisture->CheckStoich If Yes CheckTemp 3. Review Reaction Temperature - Added imide solution slowly at 0 °C? - Refluxed for sufficient time (4-12h)? CheckStoich->CheckTemp If Yes Success Problem Resolved: Yield Improved CheckTemp->Success If Yes

Caption: Decision workflow for troubleshooting the spiro-imide reduction step.

  • Detailed Protocol for Optimized Reduction:

    • Preparation: Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous THF.

    • Reagent Addition: In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (2.5-3.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

    • Substrate Addition: Dissolve the spiro-imide in anhydrous THF and add it to the LiAlH₄ suspension dropwise via an addition funnel. The reaction is highly exothermic; a slow addition rate is crucial to maintain temperature control.

    • Reaction & Reflux: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-12 hours. Reaction progress can be monitored by TLC (thin-layer chromatography).

    • Work-up (Quenching): This is a hazardous step that must be performed with extreme caution behind a blast shield. Cool the reaction back down to 0 °C. Slowly and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser work-up, is designed to produce a granular, easily filterable precipitate of aluminum salts. Stir vigorously until a white, granular solid forms.

    • Isolation: Filter off the aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base amine.

Question 3: After the work-up of the reduction, I'm struggling to isolate the final hydrochloride salt. The product oils out or the yield is very low. What are the best practices for salt formation?

Answer: Proper salt formation requires a dry product, the right solvent system, and controlled precipitation.

  • Causality (The "Why"): The free base of 3-Azaspiro[5.5]undecane is a low-melting solid or oil. For it to precipitate cleanly as a hydrochloride salt, the solvent system must be one in which the salt is insoluble but the free base is soluble. The presence of even trace amounts of water can lead to the formation of a hydrate or prevent crystallization altogether, causing the product to "oil out."

  • Solutions & Protocol:

    ParameterRecommendationRationale
    Solvent Choice Diethyl ether, or a mixture of isopropanol (IPA) and diethyl ether.The hydrochloride salt is highly insoluble in diethyl ether, promoting precipitation. IPA can help solubilize the free base initially.
    HCl Reagent Commercial HCl solution in diethyl ether (2.0 M) or HCl gas.Using a pre-prepared anhydrous solution prevents the introduction of water. Bubbling dry HCl gas offers maximum control but requires a specialized setup.
    Drying Ensure the crude free base is rigorously dry. Dissolving it in a solvent like ether and drying over Na₂SO₄ or MgSO₄ is critical.Removes residual water from the work-up that inhibits crystallization.
    Procedure 1. Dissolve the dry, crude amine in a minimal amount of anhydrous diethyl ether or IPA. 2. Cool the solution in an ice bath. 3. Add the ethereal HCl solution dropwise with stirring. 4. Observe for precipitation. If none occurs, scratch the inside of the flask with a glass rod to induce nucleation. 5. Allow the mixture to stir in the cold for 1-2 hours to maximize precipitation. 6. Collect the solid by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum.A controlled, cold precipitation results in a finer, purer crystalline solid.

Frequently Asked Questions (FAQs)

  • Q1: What are the key analytical checks to confirm the product's identity and purity?

    • ¹H NMR: For the final hydrochloride salt in D₂O or DMSO-d₆, you should expect to see broad multiplets for the cyclohexane protons and distinct signals for the protons on the carbons alpha to the nitrogen. The integration should match the expected 19 protons. The absence of signals around δ 2.5-3.0 ppm corresponding to the imide carbonyls is a key indicator of complete reduction.

    • Melting Point: The hydrochloride salt should have a sharp melting point, reported to be around 290-295 °C (with decomposition). A broad or depressed melting range indicates impurities.

    • IR Spectroscopy: Look for the disappearance of the characteristic imide C=O stretches (around 1700 cm⁻¹) and the appearance of a broad N-H stretch for the secondary ammonium salt (around 2400-3000 cm⁻¹).

  • Q2: Can I use a different reducing agent instead of LiAlH₄?

    • Yes, alternatives exist, though they may require process optimization. Borane-tetrahydrofuran complex (BH₃·THF) is a common alternative for reducing amides and imides and can sometimes offer a simpler work-up. However, it is less reactive than LiAlH₄, so longer reaction times or higher temperatures may be necessary. Sodium borohydride (NaBH₄) is generally not strong enough to reduce the imide on its own.

  • Q3: How should the final 3-Azaspiro[5.5]undecane hydrochloride be stored?

    • The hydrochloride salt is generally a stable, non-hygroscopic solid. It should be stored in a tightly sealed container in a cool, dry place away from strong bases.

References

  • Rice, L. M., Grogan, C. H., & Reid, E. E. (1953). Spiro-Amines. I. 3-Azaspiro[5.5]undecane. Journal of the American Chemical Society, 75(19), 4911–4911. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons. (Note: A direct link to the specific page is not feasible, but this is the canonical reference for the "Fieser work-up" protocol).
  • PubChem. (n.d.). 3-Azaspiro[5.5]undecane hydrochloride. National Center for Biotechnology Information. [Link]

  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press. (Note: This textbook is a standard reference for synthetic transformations, including reductions with boranes).
Optimization

Technical Support Center: Purification of 3-Azaspiro[5.5]undecane Hydrochloride

Welcome to the comprehensive technical support guide for the purification of 3-Azaspiro[5.5]undecane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 3-Azaspiro[5.5]undecane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with obtaining this spirocyclic amine hydrochloride in high purity. This guide provides in-depth, field-proven insights and troubleshooting strategies to streamline your purification workflow and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude 3-Azaspiro[5.5]undecane hydrochloride?

A: Impurities in your crude product can originate from several sources, including unreacted starting materials, byproducts from the synthetic route, and degradation products. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the spirocyclic system.

  • Byproducts of Cyclization: Incomplete or alternative cyclization pathways can lead to isomeric impurities or oligomeric materials.

  • Residual Solvents: Solvents used in the synthesis or workup, such as toluene, ethanol, or ethyl acetate, may be present.

  • Reagents from Previous Steps: If the free base was prepared and then converted to the hydrochloride salt, you might have residual base or other reagents.

  • Water: The hydrochloride salt can be hygroscopic, so water is a common impurity.

Q2: My 3-Azaspiro[5.5]undecane free base is an oil. How can I effectively convert it to the hydrochloride salt for purification?

A: Converting an oily free base to its hydrochloride salt is a standard and effective method to induce crystallization and facilitate purification. Here is a general protocol:

  • Dissolve the Free Base: Dissolve your crude 3-Azaspiro[5.5]undecane free base in a suitable anhydrous solvent. Ethers like diethyl ether or a non-polar solvent like hexanes can be good starting points.

  • Prepare HCl Solution: Use a solution of hydrogen chloride (HCl) in an anhydrous solvent. A common choice is a solution of HCl in diethyl ether or dioxane.

  • Slow Addition: While stirring the solution of the free base at 0 °C (ice bath), slowly add the HCl solution dropwise.

  • Precipitation: The 3-Azaspiro[5.5]undecane hydrochloride salt should precipitate out of the solution as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash it with a small amount of the cold, anhydrous solvent used for the precipitation, and dry it under vacuum.

Q3: What are the best analytical techniques to assess the purity of my 3-Azaspiro[5.5]undecane hydrochloride?

A: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The presence of unexpected signals can indicate contaminants.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method can provide quantitative information about the purity of your sample and detect even minor impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point for method development.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Troubleshooting Guide: Purification of 3-Azaspiro[5.5]undecane Hydrochloride

This section addresses specific issues you may encounter during the purification process and provides actionable solutions.

Problem 1: Difficulty in Recrystallizing the Hydrochloride Salt

Symptom: The hydrochloride salt oils out, forms a fine powder that is difficult to filter, or does not crystallize at all upon cooling.

Causality: This is often due to an inappropriate solvent system, the presence of significant impurities that inhibit crystal lattice formation, or cooling the solution too rapidly.

Solutions:

  • Solvent System Optimization: The key is to find a solvent or solvent mixture where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Single Solvent: Try polar, protic solvents like isopropanol or ethanol.

    • Two-Solvent System: A common and effective approach is to dissolve the salt in a minimal amount of a "good" solvent (e.g., methanol, ethanol, or water) at an elevated temperature and then slowly add a "poor" solvent (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.

Solvent System Rationale
IsopropanolOften a good choice for recrystallizing amine hydrochlorides.
Ethanol/Diethyl EtherEthanol dissolves the salt, and the slow addition of ether reduces the solubility to induce crystallization.
Methanol/AcetoneSimilar to the ethanol/ether system, offering different solubility characteristics.
Water/AcetoneIf the salt is water-soluble, acetone can be used as an anti-solvent.
  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of small, impure crystals.

  • Scratching and Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, add a tiny seed crystal of pure product if available.

Problem 2: Persistent Impurities After Recrystallization

Symptom: NMR or HPLC analysis shows the presence of impurities even after multiple recrystallization attempts.

Causality: The impurities may have similar solubility profiles to your product, or they may be co-crystallizing.

Solutions:

  • Acid-Base Extraction: Before attempting recrystallization, perform an acid-base workup to remove non-basic impurities.

    • Dissolve the crude hydrochloride salt in water.

    • Make the solution basic (pH > 10) with a base like sodium hydroxide (NaOH) to generate the free amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and filter.

    • Evaporate the solvent to obtain the purified free base, which can then be converted back to the hydrochloride salt for further purification by recrystallization.

  • Column Chromatography: For challenging separations, column chromatography can be very effective.

    • Normal Phase (Silica Gel): Amines can interact strongly with acidic silica gel, leading to tailing and poor separation. To mitigate this, you can:

      • Add a small amount of a tertiary amine like triethylamine (e.g., 1-2%) to your eluent.

      • Use commercially available amine-functionalized silica gel.

    • Reversed-Phase (C18): This can be an excellent alternative, especially for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA).

Problem 3: Product is a Persistent Oil or Gummy Solid

Symptom: The product does not solidify, even after extensive drying.

Causality: This can be due to the presence of significant amounts of residual solvent, water, or impurities that act as a plasticizer.

Solutions:

  • Thorough Drying: Ensure your product is completely dry. Drying under high vacuum, possibly with gentle heating (if the compound is thermally stable), can help remove residual solvents.

  • Trituration: If the product is an amorphous solid or a thick oil, try triturating it with a solvent in which the product is insoluble but the impurities are soluble. Add the solvent, stir or sonicate the mixture, and then decant or filter to isolate the purified solid. Hexanes or diethyl ether are often good choices for this.

  • Conversion to the Free Base and Back: As a last resort, convert the hydrochloride salt back to the free base, purify the free base (e.g., by column chromatography), and then carefully reform the hydrochloride salt under anhydrous conditions.

Experimental Protocols

Protocol 1: General Recrystallization of 3-Azaspiro[5.5]undecane Hydrochloride
  • Solvent Selection: Choose a suitable solvent system (e.g., isopropanol or an ethanol/diethyl ether mixture) based on small-scale solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Azaspiro[5.5]undecane hydrochloride and a minimal amount of the chosen "good" solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) to dissolve the solid. If using a single solvent, continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Two-Solvent System: If using a two-solvent system, slowly add the "poor" solvent (e.g., diethyl ether) to the hot solution until a slight cloudiness persists. Reheat to obtain a clear solution, then remove from the heat and allow to cool slowly.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction for Impurity Removal
  • Dissolution: Dissolve the crude 3-Azaspiro[5.5]undecane hydrochloride in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a concentrated solution of sodium hydroxide (e.g., 2M NaOH) with stirring until the pH is strongly basic (pH > 10).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Washing and Drying: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free base.

  • Salt Formation: Convert the purified free base back to the hydrochloride salt as described in the FAQs.

Visualizations

Workflow for Troubleshooting Purification

Caption: Decision tree for the purification of 3-Azaspiro[5.5]undecane hydrochloride.

General Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimal Hot Solvent B 2. Hot Gravity Filtration (if needed) A->B Insoluble impurities? C 3. Slow Cooling to Room Temperature A->C No insoluble impurities B->C D 4. Further Cooling in Ice Bath C->D E 5. Vacuum Filtration to Collect Crystals D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Purified Crystals Under Vacuum F->G

Caption: Step-by-step workflow for a typical recrystallization procedure.

References

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Troubleshooting

Technical Support Center: Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride

Welcome to the Technical Support Center for the synthesis of 3-Azaspiro[5.5]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Azaspiro[5.5]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important spirocyclic compound. Our goal is to empower you with the scientific understanding and practical knowledge to identify, control, and mitigate common impurities, ensuring the quality and integrity of your synthesis.

I. Synthetic Pathway Overview

The most common and industrially scalable synthesis of 3-Azaspiro[5.5]undecane hydrochloride is a two-stage process. The first stage involves the formation of the key intermediate, 3,3-pentamethylene glutarimide, from 1,1-cyclohexanediacetic acid. The second stage is the reduction of this imide to the desired spirocyclic amine, followed by salt formation.

Synthesis_Pathway cluster_0 Stage 1: Imide Formation cluster_1 Stage 2: Reduction and Salt Formation 1_1_Cyclohexanediacetic_Acid 1,1-Cyclohexanediacetic Acid 3_3_Pentamethylene_Glutarimide 3,3-Pentamethylene Glutarimide 1_1_Cyclohexanediacetic_Acid->3_3_Pentamethylene_Glutarimide Heat, Ammonia or Urea 3_Azaspiro_undecane 3-Azaspiro[5.5]undecane 3_3_Pentamethylene_Glutarimide->3_Azaspiro_undecane 1. LiAlH4, THF 2. Workup Final_Product 3-Azaspiro[5.5]undecane HCl 3_Azaspiro_undecane->Final_Product HCl in Ether/IPA

Caption: General synthetic route to 3-Azaspiro[5.5]undecane hydrochloride.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the synthesis.

Q1: My yield of 3,3-pentamethylene glutarimide in Stage 1 is low. What are the likely causes?

A1: Low yields in the cyclization step often stem from incomplete reaction or side reactions. Key factors to consider are:

  • Reaction Temperature and Time: Ensure the reaction is heated sufficiently to drive off the water formed during imide formation. Inadequate heating or reaction time can lead to a significant amount of unreacted 1,1-cyclohexanediacetic acid or its monoamide intermediate.

  • Purity of Starting Material: Impurities in the 1,1-cyclohexanediacetic acid can interfere with the cyclization. See the detailed section on starting material impurities.

  • pH Control: When using ammonia, maintaining the appropriate pH is crucial.

Q2: During the LiAlH4 reduction (Stage 2), I observe multiple spots on my TLC. What could they be?

A2: The presence of multiple spots on TLC post-reduction is a common issue and can be attributed to:

  • Unreacted Starting Material: Insufficient LiAlH4 or a short reaction time can leave unreacted 3,3-pentamethylene glutarimide.

  • Partially Reduced Intermediates: The reduction of the imide proceeds through a carbinolamine intermediate. If the reaction does not go to completion, this intermediate may be present.

  • Over-reduction Products: While less common with amides, aggressive reaction conditions could potentially lead to other reduced species.

  • Workup-Related Byproducts: The quenching and workup of the LiAlH4 reaction is highly exothermic and must be done carefully at low temperatures to avoid side reactions.

Q3: The final hydrochloride salt is discolored. What is the cause and how can I prevent it?

A3: Discoloration often indicates the presence of trace impurities that may have chromophores. Potential sources include:

  • Carry-over Impurities: Impurities from previous steps that were not fully removed.

  • Degradation Products: The product might be unstable under certain pH or temperature conditions during workup or isolation.

  • Residual Solvents and Reagents: Trace amounts of solvents or reagents can sometimes lead to coloration.

To prevent this, ensure thorough purification of intermediates and the final product. Recrystallization or treatment with activated carbon can often remove colored impurities.

III. Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed breakdown of common impurities, their mechanisms of formation, and strategies for their control.

Stage 1: Impurities in 3,3-Pentamethylene Glutarimide Synthesis

The primary impurities in this stage arise from the starting material, 1,1-cyclohexanediacetic acid, and the cyclization reaction itself.

The synthesis of 1,1-cyclohexanediacetic acid often starts from cyclohexanone and a cyanide source (like cyanoacetic acid or ethyl cyanoacetate) followed by hydrolysis.

Impurity_Formation_Stage1 Cyclohexanone Cyclohexanone Knoevenagel_Intermediate Cyclohexylidene Cyanoacetic Acid Cyclohexanone->Knoevenagel_Intermediate Knoevenagel Condensation Impurity_B Impurity B: Adipic Acid Cyclohexanone->Impurity_B Oxidative Cleavage Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Knoevenagel_Intermediate Hydrolysis Hydrolysis Knoevenagel_Intermediate->Hydrolysis Impurity_A Impurity A: 1-Cyclohexene Acetic Acid Knoevenagel_Intermediate->Impurity_A Decarboxylation (Side Reaction) 1_1_Cyclohexanediacetic_Acid 1,1-Cyclohexanediacetic Acid Hydrolysis->1_1_Cyclohexanediacetic_Acid

Caption: Potential impurity formation during the synthesis of the 1,1-cyclohexanediacetic acid precursor.

Impurity Name Structure Mechanism of Formation Control Strategy
Impurity A: 1-Cyclohexene Acetic AcidCH₂(COOH)C₆H₉Formed via decarboxylation of the Knoevenagel condensation intermediate, cyclohexylidene cyanoacetic acid, followed by isomerization.Careful control of temperature during the Knoevenagel condensation and subsequent hydrolysis can minimize this side reaction.
Impurity B: Adipic AcidHOOC(CH₂)₄COOHCan arise from oxidative cleavage of cyclohexanone, the starting material, if oxidizing agents are present or under harsh reaction conditions.Use high-purity cyclohexanone and avoid harsh oxidative conditions.
Impurity C: Unreacted CyclohexanoneC₆H₁₀OIncomplete reaction during the Knoevenagel condensation.Ensure stoichiometric amounts of reagents and adequate reaction time.
Impurity Name Structure Mechanism of Formation Control Strategy
Impurity D: 1,1-Cyclohexanediacetic Acid MonoamideC₁₀H₁₇NO₃Incomplete cyclization of 1,1-cyclohexanediacetic acid with ammonia.[1]Ensure sufficient heating and reaction time to drive the reaction to completion and remove water.
Impurity E: Polymeric ByproductsHigh MW SpeciesCan form at high temperatures through intermolecular condensation reactions.Optimize reaction temperature and concentration to favor intramolecular cyclization.
Stage 2: Impurities in 3-Azaspiro[5.5]undecane Hydrochloride Synthesis

The reduction of the imide with lithium aluminum hydride (LiAlH₄) is a critical step where several impurities can be generated.

Impurity_Formation_Stage2 Imide 3,3-Pentamethylene Glutarimide Product 3-Azaspiro[5.5]undecane Imide->Product Complete Reduction Impurity_F Impurity F: Unreacted Imide Imide->Impurity_F Incomplete Reaction Impurity_G Impurity G: Carbinolamine Intermediate Imide->Impurity_G Partial Reduction LiAlH4 LiAlH4 LiAlH4->Product

Sources

Optimization

Optimizing storage conditions for 3-Azaspiro[5.5]undecane hydrochloride to prevent degradation

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 3-Azaspiro[5.5]undecane hydrochloride. Its purpose is to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 3-Azaspiro[5.5]undecane hydrochloride. Its purpose is to provide in-depth, field-proven insights into optimizing storage conditions to prevent degradation and ensure experimental reproducibility. The information herein is structured to address specific issues encountered during laboratory handling and experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of 3-Azaspiro[5.5]undecane hydrochloride.

Q1: What are the ideal storage conditions for solid 3-Azaspiro[5.5]undecane hydrochloride?

A1: For optimal long-term stability, solid 3-Azaspiro[5.5]undecane hydrochloride should be stored under controlled conditions that mitigate exposure to environmental factors. The key parameters are temperature, atmosphere, and light.

ParameterRecommended ConditionRationale & Causality
Temperature 4°C or Room TemperatureMultiple suppliers recommend refrigerated storage at 4°C[1]. However, storage at room temperature in a dry location is also cited[2][3]. The critical factor is maintaining a consistent, cool, and dry environment. Temperature fluctuations can promote moisture condensation.
Atmosphere Tightly sealed container, away from moisture[1]. An inert atmosphere (e.g., Argon or Nitrogen) is beneficial[3].The hydrochloride salt form is susceptible to hygroscopicity (absorbing moisture from the air). Moisture can lead to physical clumping and create an environment for potential chemical degradation. A tightly sealed container is the minimum requirement[4][5].
Light Store in an amber or opaque vial.While specific photostability data is not prevalent, many amine-containing compounds are sensitive to light. UV radiation can provide the energy to initiate oxidative degradation pathways. Proactive protection from light is a best practice for ensuring long-term purity.

Q2: How should I prepare and store stock solutions of this compound?

A2: For stock solutions, storage at -20°C or -80°C is recommended for extended stability.[6] One supplier suggests a shelf-life of one month at -20°C and six months at -80°C[6]. The choice of solvent is critical; use dry, aprotic solvents where possible. If an aqueous solution is necessary, it is advised to prepare it fresh, sterilize it through a 0.22 µm filter, and use it promptly to avoid hydrolysis[6].

Q3: Is 3-Azaspiro[5.5]undecane hydrochloride a hazardous substance?

A3: Yes, it is classified as a hazardous substance. It is harmful if swallowed and may cause skin, eye, and respiratory irritation[4][7]. Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[4]. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling[4][5].

Q4: What are the initial signs of potential degradation in the solid compound?

A4: Visual inspection can sometimes provide clues, although they are not definitive. Signs of potential degradation include:

  • Change in Appearance: Any deviation from a white or off-white crystalline powder[2].

  • Clumping or Caking: This indicates moisture absorption, which is a primary risk factor for degradation.

  • Reduced Solubility: If the compound does not dissolve as expected in a solvent in which it is known to be soluble.

Definitive assessment of degradation requires analytical testing, as detailed in the troubleshooting section.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and methodologies to investigate and resolve issues related to the stability and purity of 3-Azaspiro[5.5]undecane hydrochloride.

Guide 1: Investigating Suspected Degradation

Scenario: You observe inconsistent results in your experiments, or the physical appearance of the compound has changed.

Objective: To systematically determine if the compound has degraded and to identify the potential cause.

TroubleshootingWorkflow A Start: Suspected Degradation (e.g., inconsistent results, clumping) B Visual & Physical Inspection - Check color, appearance - Note clumping/hygroscopy A->B First Step C Compare to Reference Standard (New, unopened vial if available) B->C Compare lots D Analytical Purity Assessment (Proceed to Protocol 1) C->D Quantitative Analysis E Data Interpretation D->E F Purity Confirmed (>97%)? E->F G Conclusion: Degradation Unlikely - Troubleshoot experimental parameters - Review solution preparation F->G Yes H Conclusion: Degradation Confirmed - Discard degraded stock - Review storage conditions (See FAQ Q1) - Procure new material F->H No

Caption: Troubleshooting workflow for suspected compound degradation.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of 3-Azaspiro[5.5]undecane hydrochloride and detecting potential degradation products. Method development and optimization will be required for specific instrumentation.

Objective: To quantify the purity of a sample and compare it against a reference standard.

Materials:

  • 3-Azaspiro[5.5]undecane hydrochloride (sample and reference standard)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare the sample to be tested at the same concentration (1 mg/mL) in the same diluent.

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (as the compound lacks a strong chromophore, a lower wavelength is necessary).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Run the reference standard to determine the retention time of the main peak.

    • Run the test sample.

    • Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the chromatograms. The presence of new peaks in the test sample relative to the reference standard indicates the presence of impurities or degradation products.

Trustworthiness Check: The use of a reference standard provides a self-validating system. Any deviation in the test sample's chromatogram from the reference standard is a direct indication of a change in chemical composition.

Part 3: Understanding Degradation

While specific degradation pathways for this molecule are not extensively published, we can infer potential routes based on the chemistry of secondary amines.

Q5: What are the likely chemical degradation pathways?

A5: The secondary amine within the spirocyclic structure is the most reactive site. Potential degradation can occur via oxidation. The hydrochloride salt provides some protection, but if the compound is exposed to moisture and a non-acidic environment, the free base can form, which is more susceptible to degradation.

DegradationPathway start 3-Azaspiro[5.5]undecane HCl C₁₀H₂₀ClN intermediate Free Base Amine start->intermediate Deprotonation stressor Stress Factors - Moisture (H₂O) - Oxygen (O₂) - Light (hν) - High Temperature stressor->start product1 Oxidized Products (e.g., N-oxides, hydroxylamines) intermediate->product1 Oxidation [O] product2 Ring-Opened Products (Under harsh conditions) intermediate->product2 Further Degradation

Caption: Potential degradation pathways for 3-Azaspiro[5.5]undecane.

This diagram illustrates that environmental stressors can lead to the formation of the more reactive free base, which is then susceptible to oxidation or other degradation reactions[8]. The exact products would need to be identified through advanced analytical techniques like LC-MS.

References

  • PubChem. 3-Oxa-9-azaspiro[5.5]undecane | C9H17NO | CID 39871984. [Link]

  • MySkinRecipes. 3-Azaspiro[5.5]undecane hydrochloride. [Link]

  • Hebei Dangtong Biological Technology Co.,LTD. 3-azaspiro[5.5]undecane hydrochloride CAS:1125-01-5. [Link]

  • Rajca, A., et al. (2011). Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. Journal of Organic Chemistry, 76(20), 8447-57. [Link]

Sources

Troubleshooting

Troubleshooting low potency in 3-Azaspiro[5.5]undecane hydrochloride derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Azaspiro[5.5]undecane hydrochloride derivatives. This guide is designed to provide in-depth, experienc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Azaspiro[5.5]undecane hydrochloride derivatives. This guide is designed to provide in-depth, experience-driven insights into troubleshooting low potency issues that may arise during your experimental workflow. By understanding the causality behind experimental choices, we aim to equip you with the knowledge to build self-validating protocols and achieve reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses foundational questions regarding the chemical nature and handling of 3-Azaspiro[5.5]undecane hydrochloride derivatives. A solid understanding of these principles is the first step in troubleshooting.

Q1: My synthesized 3-Azaspiro[5.5]undecane derivative shows lower than expected potency. What are the most common initial areas to investigate?

When facing low potency, it's crucial to systematically evaluate the entire experimental chain, from the compound itself to the biological assay. The initial investigation should be triaged into three main categories:

  • Compound Integrity: Verify the identity, purity, and stability of your synthesized compound.

  • Compound Handling & Solubility: Ensure the hydrochloride salt is correctly handled and fully solubilized in your assay buffer.

  • Assay-Specific Interferences: Rule out factors within your biological assay that could be masking the true potency of your compound.

This systematic approach prevents premature and potentially costly re-synthesis efforts by first eliminating common and often easily correctable experimental errors.

Q2: How does the hydrochloride salt formulation impact the properties and handling of my 3-Azaspiro[5.5]undecane derivative?

The hydrochloride salt form is common for amine-containing compounds like the 3-Azaspiro[5.5]undecane series. Converting the basic amine to its hydrochloride salt generally improves several key properties:

  • Enhanced Stability: Salts are typically more crystalline and less prone to degradation than the corresponding free base.

  • Improved Solubility: Hydrochloride salts often exhibit better solubility in aqueous buffers, which is critical for most biological assays.

  • Easier Handling: The solid, crystalline nature of salts makes them easier to weigh and handle accurately compared to potentially oily or viscous free bases.[1]

However, the hydrochloride form also introduces specific handling requirements. Inadequate drying can leave residual hydrochloric acid, which can affect pH and assay performance. Conversely, some amine salts can be hygroscopic, absorbing moisture from the air, which impacts accurate weighing.[2]

Q3: What is the significance of the spirocyclic core in these derivatives, and how might it influence bioactivity?

The 3-Azaspiro[5.5]undecane core is a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure offers several advantages over more flexible or planar molecules:

  • Conformational Rigidity: The spirocyclic system locks the molecule into a specific conformation. This can lead to a more precise fit with the target protein's binding pocket, potentially increasing potency and selectivity.[3]

  • Improved Physicochemical Properties: Introducing sp³-rich spirocycles can enhance properties like solubility and metabolic stability while reducing off-target effects sometimes seen with lipophilic amines.[4][5]

  • Novel Chemical Space: These structures provide access to unique three-dimensional arrangements, allowing for the exploration of new interactions with biological targets.[6]

However, the rigidity that can be an advantage can also be a liability. If the fixed conformation is not optimal for the target binding site, it can lead to low potency. This underscores the importance of structure-activity relationship (SAR) studies to find the optimal substitution pattern around the core.[3]

Section 2: Troubleshooting Guide - From Synthesis to Assay

This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems that can lead to observations of low potency.

Category A: Compound Synthesis, Purification, and Characterization
Q4: I've confirmed the structure of my compound by NMR and MS, but the potency is still low. Could there be hidden impurities?

Yes. Standard NMR and MS are excellent for structural confirmation but may not reveal certain types of impurities that can significantly impact biological results.

Possible Cause & Explanation:

  • Residual Solvents or Reagents: Small amounts of residual solvents (e.g., DMF, DMSO) or unreacted starting materials from the synthesis can interfere with biological assays.[7] For instance, a reactive reagent impurity could non-specifically inhibit a target enzyme.

  • Inorganic Salts: Salts from workup or purification steps (e.g., sodium chloride, sodium sulfate) can remain in the final product. While often biologically inert, they add to the mass of the compound, leading to inaccurate concentration calculations. If you weigh out 10 mg of your product, but 1 mg is an inorganic salt, your stock solution will be 10% less concentrated than intended.

  • Isomeric Impurities: The synthesis of spirocycles can sometimes yield diastereomers or enantiomers.[7] If the biological activity is stereospecific, the presence of an inactive isomer will effectively reduce the concentration of the active compound, leading to an apparent decrease in potency.

Troubleshooting Protocol:

  • Quantitative Analysis: Use techniques like Quantitative NMR (qNMR) with an internal standard or High-Performance Liquid Chromatography (HPLC) with a UV detector to assess the purity of your compound as a percentage of the total sample mass.

  • Elemental Analysis (CHN): This analysis determines the percentage of Carbon, Hydrogen, and Nitrogen in your sample. A significant deviation from the calculated theoretical values for your pure hydrochloride salt suggests the presence of impurities (e.g., water, solvents, or inorganic salts).

  • Chiral Chromatography: If stereoisomers are possible, use chiral HPLC to determine the enantiomeric or diastereomeric excess.

Category B: Compound Stability and Handling
Q5: My compound shows good initial potency, but the results are not reproducible. Could the compound be degrading?

Inconsistent results are a classic sign of compound instability. The hydrochloride salt form is generally stable, but certain conditions can lead to degradation or reversion to the free base.

Possible Cause & Explanation:

  • Instability in Solution: While stable as a solid, the compound may not be stable in your chosen solvent (e.g., DMSO) or assay buffer over the time course of the experiment. This is especially true if the assay buffer has a high pH, which can neutralize the hydrochloride salt and convert it back to the less stable free base.

  • Reversion to Free Base: Amine hydrochloride salts can be unstable under certain conditions, potentially reverting to the free amine.[8] This can be an issue if the free base is less soluble or more prone to degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce water condensation, which may lead to compound precipitation or hydrolysis over time.

Troubleshooting Protocol:

  • Time-Course Stability Study:

    • Prepare your compound in the final assay buffer.

    • Incubate it under the exact assay conditions (temperature, light, etc.).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the sample by HPLC to quantify the amount of intact compound remaining.

  • Stock Solution Management:

    • Aliquot your DMSO stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store stocks in a desiccated environment to minimize moisture absorption.

  • pH Assessment: Check the pH of your final assay buffer after adding the compound. A significant change could indicate an issue with the salt form or buffer capacity.

Category C: Biological Assay and Data Interpretation
Q6: My compound has poor solubility in the aqueous assay buffer, even as a hydrochloride salt. How can I address this without compromising the assay?

Poor solubility is a frequent cause of artificially low potency. If a compound precipitates out of solution, its effective concentration at the target is much lower than the nominal concentration.[9]

Possible Cause & Explanation:

  • "Salting Out": High concentrations of salts in the assay buffer can decrease the solubility of your compound.

  • Insufficient Solubilizing Agent: While many assays tolerate a small percentage of a co-solvent like DMSO (typically <1%), this may not be sufficient for highly lipophilic compounds.[9]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that are not biologically active and may even cause non-specific assay interference.[9][10]

Troubleshooting Workflow:

The following diagram outlines a decision-making process for addressing solubility issues.

Caption: A workflow for troubleshooting solubility problems.

Experimental Protocols:

  • Co-Solvent Optimization:

    • Prepare a series of assay buffers with varying, but still assay-compatible, concentrations of DMSO (e.g., 0.1%, 0.5%, 1.0%).

    • Add your compound to each and determine the concentration at which precipitation occurs (kinetic solubility).

    • Choose the highest tolerable DMSO concentration that keeps your compound in solution for the duration of the assay.

  • Aggregation Assay:

    • Run your primary bioassay in parallel with and without a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • A significant increase in potency in the presence of the detergent is a strong indicator that the compound was forming aggregates.[9]

Q7: The assay results are noisy, and the dose-response curve is shallow. Could this be an assay interference issue rather than a true reflection of potency?

Yes. High-throughput screening (HTS) and other in vitro assays are susceptible to various forms of interference from test compounds.[11][12] This can lead to false positive or false negative results, or in this case, data that suggests artificially low potency.[10]

Common Types of Assay Interference:

Interference TypeMechanismConsequence
Autofluorescence The compound fluoresces at the same wavelength as the assay's reporter molecule.Artificially high background signal, masking inhibition (low potency).[11]
Color Quenching The compound is colored and absorbs light at the excitation or emission wavelength of a fluorescence/luminescence assay.Artificially low signal, which can be misinterpreted depending on the assay format.
Chemical Reactivity The compound reacts non-specifically with assay components like enzymes or detection reagents.Can lead to non-specific inhibition or signal generation.[9]
Metal Impurities Trace metal contaminants from synthesis can inhibit certain enzymes.False positive inhibition that is not due to the compound itself.[9]

Troubleshooting Protocol:

  • Run Control Experiments:

    • Compound-Only Control: Add your compound to the assay buffer without the biological target (e.g., no enzyme or cells). A signal in this well indicates autofluorescence or other direct interference with the detection method.[9]

    • Chelator Control: Include a chelating agent like EDTA in the assay buffer. If the observed activity decreases, it suggests that metal ion contamination may be contributing to the effect.[9]

  • Use an Orthogonal Assay: Validate your primary screen hits using a secondary assay that employs a different detection technology (e.g., if the primary assay is fluorescence-based, use a luminescence or absorbance-based secondary assay).[13] This helps to rule out technology-specific artifacts.

Section 3: Summary and Key Takeaways

Troubleshooting low potency in 3-Azaspiro[5.5]undecane hydrochloride derivatives requires a holistic and systematic approach. Before questioning the intrinsic activity of your molecular design, it is imperative to rigorously validate the fundamentals of your experiment.

Logical Flow for Troubleshooting:

G cluster_0 Phase 1: Compound Validation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Interpretation a Purity Check (HPLC, qNMR) b Identity Confirmation (MS, NMR) a->b c Salt Integrity & Stability b->c d Solubility Assessment c->d Proceed if Compound is Valid e Assay Interference Controls d->e f Dose-Response Analysis e->f g Review Control Data f->g Proceed with Raw Data h Compare to Benchmarks g->h i Potency Confirmed Low h->i j j i->j Decision Point k k j->k Re-evaluate SAR / Re-design l l j->l Optimize Assay Conditions

Caption: A systematic troubleshooting flowchart.

By following these diagnostic steps, researchers can confidently distinguish between genuine low potency, which informs future medicinal chemistry efforts, and experimental artifacts, which can be corrected to reveal the true potential of their 3-Azaspiro[5.5]undecane hydrochloride derivatives.

References

  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained.
  • Schürer, S. C., et al. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Experimental Errors in Natural Product Bioactivity Screening.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
  • Major, J. (1998). Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. Journal of Biomolecular Screening, 3(1), 13-17.
  • Hiesinger, K., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Journal of Medicinal Chemistry, 64(3), 150-183.
  • Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. 15th Brazilian Meeting on Organic Synthesis.
  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Cruz, L. S., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Sciencemadness Discussion Board. (2021, August 26). Forming oxalate salts of amines.
  • Reddit. (2018, May 13). Ways of crashing out amines.
  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.
  • ResearchGate. (2020, September 22). Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base?

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Azaspiro Compounds

Welcome to the technical support center for the synthesis of azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger, process-scale production. Azaspirocycles are privileged scaffolds in medicinal chemistry due to their unique three-dimensional structures which can lead to improved physicochemical properties.[1][2] However, their synthesis, particularly on a larger scale, presents a unique set of challenges.[3]

This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during scale-up. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative scientific literature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that arise during the planning and execution of azaspiro compound scale-up.

Q1: We are planning to scale up our azaspirocycle synthesis. What are the most critical parameters to re-optimize from our bench-scale procedure?

A1: When scaling up, it's crucial to recognize that simply multiplying reagent quantities is often insufficient. The most critical parameters that require re-optimization are:

  • Heat and Mass Transfer: In large reactors, inefficient stirring and surface-area-to-volume ratio changes can lead to localized temperature gradients and poor mixing. This can cause an increase in side-product formation and inconsistent reaction profiles. It is essential to characterize the mixing efficiency of the new reactor and adjust stirring rates accordingly. For highly exothermic or endothermic reactions, a gradual addition of reagents is recommended to maintain temperature control.[4]

  • Reaction Concentration (Molarity): While high concentrations may be feasible on a small scale, they can lead to issues with solubility, viscosity, and exotherm control during scale-up. A systematic study of the effect of concentration on reaction rate and impurity profile is advisable.

  • Work-up and Product Isolation: Procedures like liquid-liquid extractions and chromatography that are straightforward in the lab can become cumbersome and inefficient on a large scale.[5] Consider alternative isolation methods such as crystallization, precipitation, or salt formation early in the development process.[5] Adjusting the pH of the crude reaction mixture can be a key factor in successful product isolation by precipitation.[5]

  • Purity of Starting Materials: The impact of impurities in starting materials is often magnified during scale-up. It is critical to establish robust quality control specifications for all raw materials.

Q2: Our synthesis involves a stereoselective step that is proving difficult to control at a larger scale. What factors should we investigate?

A2: Maintaining stereocontrol is a common and significant challenge in scaling up the synthesis of complex molecules like azaspiro compounds.[6] Key factors to investigate include:

  • Temperature Control: Even minor temperature fluctuations can have a dramatic impact on the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). Ensure your reactor has precise and uniform temperature control.

  • Rate of Reagent Addition: Slow, controlled addition of a key reagent can prevent localized concentration spikes that may favor the formation of undesired stereoisomers.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the stereodetermining step. A solvent screen is often a worthwhile investment.

  • Catalyst Activity and Loading: On a larger scale, catalyst deactivation or heterogeneous distribution can lead to a loss of stereoselectivity. Ensure the catalyst is stable under the reaction conditions and that mixing is adequate to keep it suspended if it is not fully soluble. In some cases, additives like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve diastereoselectivity in certain cyclopropanation reactions leading to spiro compounds.[7]

Q3: We are observing new, previously unseen impurities in our scaled-up batches. How do we approach identifying and mitigating them?

A3: The appearance of new impurities on scale-up often points to issues with reaction kinetics, temperature control, or prolonged reaction times.

  • Characterize the Impurities: The first step is to isolate and characterize the new impurities using techniques like LC-MS, and NMR. This will provide clues about their formation pathway.

  • Analyze Reaction Intermediates: Unstable intermediates that were transient on a small scale may accumulate and react further in a large-scale reaction. Monitoring the reaction profile by in-process controls (e.g., HPLC, UPLC) can help identify the point at which these impurities begin to form.

  • Evaluate Potential Side Reactions: Consider potential side reactions such as dimerization, polymerization, or degradation of starting materials or product under the reaction conditions. For example, in reactions involving ynamides for dearomative spirocyclization, aryl Grignard reagents may only lead to carbometalated products without the desired cyclization.[3]

  • Refine Reaction Conditions: Once the impurity and its likely origin are identified, you can adjust reaction parameters. This might involve lowering the reaction temperature, reducing the reaction time, or changing the order of reagent addition.

Part 2: Troubleshooting Guide: Specific Experimental Issues

This section provides detailed troubleshooting for specific problems you might encounter during your experiments.

Issue 1: Low Yield in the Spirocyclization Step

Q: Our key spirocyclization reaction yield has dropped significantly from 85% at the 1g scale to 40% at the 100g scale. What is the systematic approach to troubleshooting this?

A: A significant drop in yield is a common scale-up problem.[8][9][10] A systematic approach is the most effective way to diagnose and solve the issue.

Troubleshooting Workflow: Low Yield

Below is a decision-making workflow to guide your investigation.

LowYieldTroubleshooting start Low Yield Observed (e.g., <50% of lab scale) check_purity 1. Verify Purity of Starting Materials & Reagents start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions Purity Confirmed purify_reagents Purify/Source New Reagents check_purity->purify_reagents Impurity Detected check_mixing 3. Evaluate Mixing & Heat Transfer check_conditions->check_mixing Conditions Match Lab Scale optimize_params Re-optimize Temp, Time, Concentration check_conditions->optimize_params Deviation or Exotherm Noted check_workup 4. Analyze Work-up & Isolation check_mixing->check_workup Mixing/Temp Control Adequate improve_engineering Adjust Stirrer Speed/Type, Improve Baffling, Slow Addition check_mixing->improve_engineering Hotspots or Poor Mixing Suspected solution Yield Improved check_workup->solution Losses Identified & Mitigated optimize_isolation Switch to Crystallization, Optimize Extraction pH/Solvents check_workup->optimize_isolation Product Loss Detected in Aqueous/Solid Wastes purify_reagents->check_conditions optimize_params->check_mixing improve_engineering->check_workup optimize_isolation->solution

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Protocol for Investigation:
  • Confirm Starting Material and Reagent Quality:

    • Action: Obtain samples of the starting materials, reagents, and solvents used in the low-yielding batch. Analyze them by NMR, LC-MS, and Karl Fischer titration to check for purity, identity, and water content.

    • Causality: Impurities (e.g., residual solvents, by-products from previous steps) can inhibit catalysts or participate in side reactions. Water is a common culprit in moisture-sensitive reactions.[10]

  • In-Process Control (IPC) Analysis:

    • Action: If possible, run the reaction again at a smaller, intermediate scale (e.g., 10g). Take samples at regular intervals and analyze by HPLC or UPLC to monitor the consumption of starting material and the formation of the product and any by-products.

    • Causality: An IPC analysis will reveal if the reaction is stalling, if the product is degrading after formation, or if a major side product is being formed.[11] If the reaction stalls, it could indicate catalyst deactivation or incomplete reagent addition.

  • Evaluate Work-up and Isolation Losses:

    • Action: Analyze all waste streams from the work-up procedure (e.g., aqueous layers, filter cakes). This will quantify how much product is being lost during isolation.

    • Causality: The scalability of isolation procedures is often overestimated. For instance, a product that is easily extracted on a small scale may form a hard-to-break emulsion in a large reactor. Similarly, filtration can be sluggish and inefficient on a large scale, affecting yield.[5]

Case Study: Improving Yield in an Aza-Prins Cyclization

An aza-Prins reaction to form a tricyclic benzazocine skeleton showed a drop in yield upon scale-up. The investigation revealed the following:

ParameterLab Scale (1g)Pilot Scale (100g) - InitialPilot Scale (100g) - Optimized
Reagent Addition Aldehyde added in one portionAldehyde added in one portionAldehyde added over 1 hour
Temperature 25°CExotherm to 45°C notedMaintained at 25 ± 2°C
Stirring 300 RPM (magnetic)150 RPM (impeller)300 RPM (impeller)
Yield 86%45%82%
Issue 2: Poor or Inconsistent Stereoselectivity

Q: We are synthesizing a spirooxindole via an NBS-promoted semipinacol rearrangement. The diastereomeric ratio (d.r.) was >20:1 in the lab but is now fluctuating between 3:1 and 10:1 on scale. How can we regain stereocontrol?

A: The NBS-promoted semipinacol rearrangement is a powerful tool for creating complex azaspirocycles, but its stereochemical outcome is highly dependent on reaction conditions.[13] Inconsistent stereoselectivity is a common challenge when scaling up such sensitive reactions.[6]

Key Factors Influencing Stereoselectivity:
  • Temperature: This is often the most critical factor. The energy difference between the transition states leading to the different diastereomers can be small, making the reaction outcome highly sensitive to thermal variations.

  • Solvent: The solvent can influence the conformation of the reaction intermediate. For this specific reaction, alcoholic solvents like isopropanol are often used and can play a key role in the reaction mechanism.[14]

  • NBS Quality and Addition: The purity of N-Bromosuccinimide (NBS) is crucial. It should be recrystallized if its purity is in doubt. The rate of addition can also be important; adding it as a solution rather than a solid can improve consistency.

Protocol for Re-optimization of Stereoselectivity:
  • Tighten Temperature Control:

    • Action: Ensure your reactor's cooling/heating system is calibrated and responsive. Set a narrow temperature range (e.g., -5 ± 2°C) and monitor it with a calibrated internal probe.

    • Causality: Maintaining a consistent, low temperature minimizes the kinetic energy of the system, amplifying the energetic preference for the transition state that leads to the desired diastereomer.

  • Conduct a Solvent and Additive Screen:

    • Action: Perform a small-scale screen of different solvents (e.g., isopropanol, acetonitrile, dichloromethane) and additives.

    • Causality: Different solvents can stabilize the intermediates and transition states differently, thereby altering the stereochemical pathway of the reaction.

  • Optimize Reagent Addition Profile:

    • Action: Instead of adding NBS as a solid, prepare a solution of NBS in the reaction solvent and add it slowly via a syringe pump or addition funnel.

    • Causality: Slow, controlled addition prevents localized high concentrations of the reagent, which can lead to side reactions or favor less selective pathways.

Data Example: Effect of Temperature on Diastereoselectivity
Temperature (°C)Diastereomeric Ratio (desired:undesired)
253:1
012:1
-1018:1
-20>20:1

This data clearly illustrates the profound impact of temperature on the stereochemical outcome of the reaction.

Issue 3: Product Isolation and Purification Challenges

Q: Our azaspiro compound is an oil that was purified by column chromatography on a small scale. At the 200g scale, this is not feasible. Our attempts at crystallization have failed. What are our options?

A: Moving away from chromatography is a critical step for scalable synthesis.[15] When a compound is a persistent oil, a multi-pronged strategy is required.

Workflow for Developing a Scalable Purification Method

PurificationWorkflow start Chromatography Not Scalable salt_screen 1. Salt Formation Screen (for basic amines) start->salt_screen crystallization 2. Crystallization Screen (Antisolvent, Cooling) salt_screen->crystallization No Crystalline Salt Found success Scalable Purification Achieved salt_screen->success Crystalline Salt Formed extraction 3. pH-Controlled Liquid-Liquid Extraction crystallization->extraction Remains an Oil crystallization->success Crystalline Free Base distillation 4. Distillation (if thermally stable) extraction->distillation Impurity Profile Not Improved extraction->success Impurities Removed distillation->success Product is Volatile

Caption: Decision workflow for scalable purification.

Detailed Methodologies:
  • Salt Formation for Purification:

    • Principle: Most azaspiro compounds contain a basic nitrogen atom that can be protonated to form a salt. Salts often have much higher crystallinity than the corresponding free base.

    • Protocol:

      • Dissolve a small sample of the crude oil in a suitable solvent (e.g., isopropanol, ethyl acetate, acetone).

      • Perform a screen with various acids (e.g., HCl in ether, methanesulfonic acid, tartaric acid, citric acid). Add the acid dropwise.

      • Screen for solid precipitation upon addition, after cooling, or after adding an anti-solvent (e.g., heptane).

      • Once a crystalline salt is identified, scale up the procedure. The salt can often be isolated with very high purity by simple filtration.

  • pH-Controlled Liquid-Liquid Extraction:

    • Principle: This technique exploits the change in solubility of the azaspiro compound and any acidic or basic impurities as the pH of the aqueous phase is changed.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., toluene, methyl tert-butyl ether).

      • Wash the organic layer with a dilute acid (e.g., 1M HCl). Your basic azaspiro product will move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

      • Separate the layers. Take the aqueous layer and basify it (e.g., with NaOH) to a high pH.

      • Extract the aqueous layer with a fresh organic solvent. Your purified free-base product will now move back into the organic layer.

      • Dry and concentrate the organic layer to obtain the purified product. This method is highly effective for removing non-basic impurities.

  • Antisolvent Crystallization/Precipitation:

    • Principle: Even if a compound is an oil in its pure state, it may precipitate as an amorphous solid or crystallize from a solution when its solubility is drastically reduced.

    • Protocol:

      • Dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane, ethanol).

      • Slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., hexane, water, diethyl ether) until the solution becomes turbid.

      • Add a small amount of the good solvent back to clarify the solution, then cool it slowly. This can often induce crystallization. Isolation of azaspiracids from shellfish, for instance, has been achieved using multiple chromatographic steps including solid-phase extraction and size-exclusion chromatography, indicating the complexity of purifying such compounds.[16]

References

  • Twinem, T. L., et al. (2012). Production and Isolation of Azaspiracid-1 and -2 from Azadinium spinosum Culture in Pilot Scale Photobioreactors. Marine Drugs. Available at: [Link]

  • Nakamura, S., et al. (2018). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. Molecules. Available at: [Link]

  • Reboredo, C. M., et al. (2010). The development of a rapid method for the isolation of four azaspiracids for use as reference materials for quantitative LC-MS-MS methods. Journal of AOAC International. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]

  • Twinem, T. L., et al. (2012). Production and isolation of azaspiracid-1 and -2 from Azadinium spinosum culture in pilot scale photobioreactors. Marine Drugs. Available at: [Link]

  • Sagar, S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • Li, M., et al. (2020). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Syrgiannis, Z., et al. (2022). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules. Available at: [Link]

  • Williams, D. R., et al. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Ishida, T., et al. (2017). Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. The Journal of Organic Chemistry. Available at: [Link]

  • Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]

  • Ferreira, S. B., et al. (2012). Synthesis of new biologically actived azaspiro compounds. Blucher Chemistry Proceedings. Available at: [Link]

  • Moucheron, T., et al. (2023). Dearomative spirocyclization of ynamides. Nature Communications. Available at: [Link]

  • Dalvit, C., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Nucci, L., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Organic Process Research & Development. Available at: [Link]

  • Williams, D. R., et al. (2008). Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Sayah, M. A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Various Authors. (2023). Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Conference Proceedings. Available at: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Available at: [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora. Available at: [Link]

  • Crow, J. M. (2012). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. Available at: [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters. Available at: [Link]

  • Wang, Y., et al. (2024). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available at: [Link]

  • Wang, S.-G., et al. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research. Available at: [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Alves, A. J. S., et al. (2024). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. European Journal of Organic Chemistry. Available at: [Link]

  • Bariwal, J., et al. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews. Available at: [Link]

  • La-Venia, A., et al. (2023). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wagener, M., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Quality Control of 3-Azaspiro[5.5]undecane hydrochloride

Welcome to the technical support center for the analytical quality control of 3-Azaspiro[5.5]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quality control of 3-Azaspiro[5.5]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs). The content is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.

I. Foundational Principles of Quality Control for Pharmaceutical Intermediates

3-Azaspiro[5.5]undecane hydrochloride is a critical pharmaceutical intermediate. Its purity and quality directly impact the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API). A robust quality control (QC) strategy is, therefore, non-negotiable and must be grounded in global standards such as those outlined by the International Council for Harmonisation (ICH).[1]

The core objective of any analytical method for this intermediate is to ensure identity, purity, and stability. This involves a multi-faceted approach employing various analytical techniques to build a comprehensive quality profile of the compound. The validation of these analytical methods is a documented process that confirms their suitability for their intended purpose, ensuring accuracy, precision, and reproducibility.[2][3]

II. High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

HPLC is the cornerstone technique for determining the purity and assay of 3-Azaspiro[5.5]undecane hydrochloride. A well-developed, stability-indicating HPLC method can separate the main compound from process-related impurities and degradation products.[4][5]

A. Recommended HPLC Method Parameters (Starting Point)
ParameterRecommendationRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar amine compounds.
Mobile Phase Acetonitrile/Water with a buffer (e.g., ammonium acetate)The organic/aqueous mixture allows for tuning of retention, while the buffer controls the ionization state of the amine for better peak shape.
pH Adjusted to be 2-3 pH units away from the pKa of the analyteFor basic compounds like this, a slightly acidic to neutral pH can improve peak symmetry by minimizing interactions with residual silanols on the column.
Detection UV at a low wavelength (e.g., 210 nm)As the compound may lack a strong chromophore, detection at lower wavelengths is often necessary.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
B. HPLC Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 3-Azaspiro[5.5]undecane hydrochloride.

Q1: My peak is tailing significantly. What could be the cause and how do I fix it?

A1: Peak tailing for basic compounds like 3-Azaspiro[5.5]undecane hydrochloride is a frequent issue.

  • Causality: The primary cause is often secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[6] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For a basic compound, a lower pH (e.g., 3-4) will protonate the analyte, which can sometimes improve peak shape. Conversely, a higher pH (e.g., 7-8, if the column allows) can suppress the ionization of silanol groups.[7]

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • Column Choice: Consider using a column with a highly deactivated, end-capped stationary phase to minimize the number of available silanol groups.[7]

    • Sample Overload: Injecting too much sample can lead to peak tailing.[6][7] Try reducing the injection volume or sample concentration.

Q2: I am seeing variable retention times from one injection to the next. What should I check?

A2: Retention time drift can compromise the reliability of your analysis.

  • Causality: Inconsistent mobile phase composition, temperature fluctuations, or a poorly equilibrated column are common culprits.[8]

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and accurately. If using a gradient, check that the pump's mixing performance is optimal.[8]

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. This is especially important for gradient methods.[8]

    • Temperature Control: Use a thermostatted column compartment to maintain a consistent temperature. Even small fluctuations in ambient temperature can affect retention times.[6][8]

    • System Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and affect the flow rate.[8]

Q3: My baseline is noisy and drifting. How can I improve it?

A3: A stable baseline is crucial for accurate integration and quantification.

  • Causality: A noisy or drifting baseline can be caused by a contaminated mobile phase, a dirty detector flow cell, or an aging detector lamp.[7][8]

  • Troubleshooting Steps:

    • Mobile Phase Quality: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase to remove dissolved air, which can cause bubbles in the detector.[8]

    • System Cleaning: Flush the system, including the detector flow cell, with a strong, appropriate solvent to remove any contaminants.[8]

    • Detector Maintenance: Check the detector lamp's energy output. A lamp nearing the end of its life can cause baseline noise.[8]

III. Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is the preferred method for identifying and quantifying residual solvents and other volatile impurities that may be present from the manufacturing process.[9][10]

A. Recommended GC Method Parameters (Starting Point)
ParameterRecommendationRationale
Technique Headspace GC-MSIdeal for analyzing volatile compounds in a solid matrix without dissolving the sample.[11]
Column A polar column (e.g., DB-WAX or equivalent)Provides good separation for common polar and non-polar solvents.
Carrier Gas Helium or HydrogenInert carrier gases.
Oven Program Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C)Allows for the separation of a wide range of volatile compounds with different boiling points.
Injector Temp. 250 °CEnsures complete volatilization of the analytes.
Detector Mass Spectrometer (MS)Provides both quantification and identification of the impurities.
B. GC Troubleshooting Guide

Q1: I am not seeing any peaks for my expected residual solvents. What could be wrong?

A1: Lack of expected peaks can be due to several factors.

  • Causality: Insufficient heating in the headspace unit, improper sample preparation, or a leak in the system can prevent the volatile analytes from reaching the detector.

  • Troubleshooting Steps:

    • Headspace Parameters: Ensure the headspace vial is heated at a sufficient temperature and for an adequate amount of time to drive the volatile solvents into the vapor phase.

    • Sample Matrix Effects: The solid matrix of the 3-Azaspiro[5.5]undecane hydrochloride may trap some solvents. Consider using a higher-boiling point solvent in the vial to help displace the more volatile analytes.

    • System Integrity: Check for leaks in the injection port, column fittings, and transfer line to the MS.

Q2: I have broad or tailing peaks in my GC chromatogram. How can I improve the peak shape?

A2: Poor peak shape in GC can be caused by several issues.

  • Causality: Active sites in the GC inlet or column, or a non-optimized oven temperature program can lead to peak broadening.

  • Troubleshooting Steps:

    • Inlet Maintenance: The inlet liner can become contaminated or have active sites. Replace the liner and use a deactivated liner if possible.

    • Column Conditioning: The column may need to be conditioned at a high temperature to remove contaminants and ensure an inert surface.

    • Temperature Program: A slow temperature ramp can sometimes lead to broader peaks for later eluting compounds. Optimize the ramp rate to ensure sharp peaks.

IV. Spectroscopic Methods for Identity Confirmation

Spectroscopic techniques are essential for confirming the chemical structure and identity of 3-Azaspiro[5.5]undecane hydrochloride.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: Provide detailed information about the carbon-hydrogen framework of the molecule. The number of signals, their chemical shifts, splitting patterns, and integration in ¹H NMR are all used to confirm the structure.

Q: My NMR spectrum has broad peaks. What could be the reason?

A: Broad peaks in an NMR spectrum can arise from several sources.

  • Causality: The presence of paramagnetic impurities, poor sample shimming, or chemical exchange processes can all lead to peak broadening.

  • Troubleshooting Steps:

    • Sample Purity: Ensure the sample is free from paramagnetic metal ions.

    • Shimming: Carefully shim the magnetic field to improve its homogeneity.

    • Temperature: For compounds undergoing chemical exchange, changing the temperature of the experiment can sometimes sharpen the peaks.

B. Infrared (IR) Spectroscopy
  • Functional Group Identification: IR spectroscopy is used to identify the presence of key functional groups. For 3-Azaspiro[5.5]undecane hydrochloride, characteristic peaks for N-H stretching (as part of the hydrochloride salt) and C-H stretching would be expected.

Q: The N-H stretch in my IR spectrum is very broad. Is this normal?

A: Yes, a broad N-H stretching vibration is typical for amine salts.

  • Causality: The broadening is due to hydrogen bonding between the ammonium cation and the chloride anion, as well as with other molecules in the solid state. This creates a wide range of vibrational environments for the N-H bond, resulting in a broad absorption band.

V. Thermal Analysis for Physical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the physical properties of the material.[12][13]

A. Differential Scanning Calorimetry (DSC)
  • Melting Point and Purity: DSC is used to determine the melting point of the compound, which is a key indicator of purity.[14] A sharp endothermic peak corresponds to the melting of a pure crystalline substance.

Q: My DSC thermogram shows a broad melting peak. What does this indicate?

A: A broad melting peak can suggest the presence of impurities.

  • Causality: Impurities disrupt the crystal lattice of the main compound, causing it to melt over a range of temperatures rather than at a single, sharp point.

  • Interpretation: The broader the peak and the lower the onset of melting, the higher the level of impurity.

B. Thermogravimetric Analysis (TGA)
  • Thermal Stability and Solvent Content: TGA measures the change in mass of a sample as a function of temperature.[13] It can be used to determine the thermal stability of the compound and to quantify the amount of residual solvent or water present.[13]

Q: I see a weight loss in my TGA curve before the main decomposition. What could this be?

A: An initial weight loss at a lower temperature is often due to the evaporation of volatile substances.

  • Causality: This weight loss typically corresponds to the loss of residual solvents (e.g., from crystallization) or adsorbed water.[13][15]

  • Further Analysis: To identify the volatile components, the TGA can be coupled with a mass spectrometer or an IR spectrometer (TGA-MS or TGA-IR).

VI. Overall Quality Control Workflow

A comprehensive quality control strategy for 3-Azaspiro[5.5]undecane hydrochloride integrates these analytical techniques into a logical workflow.

Caption: Overall QC workflow for 3-Azaspiro[5.5]undecane hydrochloride.

VII. Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for the purity of a pharmaceutical intermediate like this?

A1: While specific criteria depend on the subsequent synthetic steps and regulatory filings, a typical purity requirement for a pharmaceutical intermediate is ≥98.0% as determined by HPLC. Individual specified impurities should generally be below 0.15%, and total impurities below 1.0%.

Q2: How often should I perform system suitability tests for my HPLC method?

A2: System suitability tests (SSTs) must be performed before any analytical run to ensure the chromatographic system is performing adequately.[16] This typically involves injecting a standard solution multiple times and checking parameters like retention time precision, peak area precision, tailing factor, and resolution between the main peak and a closely eluting impurity. The acceptance criteria for these parameters should be defined in the analytical method.

Q3: What is a stability-indicating method and why is it important?

A3: A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients.[5][17] It is crucial for determining the shelf-life of a substance and for ensuring that the analytical method remains valid as the product ages and potentially degrades.[4] To develop such a method, forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) are performed to generate potential degradation products.[4]

Q4: Do I need to validate all of these analytical methods?

A4: Yes, all analytical methods used for quality control and release of pharmaceutical intermediates must be validated according to ICH guidelines (specifically ICH Q2(R1)).[2][9] The extent of validation depends on the purpose of the method (e.g., identification, impurity testing, or assay).[18][19]

VIII. References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Retrieved from

  • Quality Control for Pharmaceutical Intermediates: A Focus on Purity. (n.d.). Retrieved from

  • Analytical Methods Validation. (n.d.). Retrieved from

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved from

  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). Retrieved from

  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. (2025). ResearchGate. Retrieved from

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). Retrieved from

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from

  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024, January 24). Sofpromed. Retrieved from

  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences. Retrieved from

  • Separation of 3-Azaspiro(5,5)undecan-2,4-dione on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved from

  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO). Retrieved from

  • A Comparative Guide to the Thermal Analysis of 3-Oxaspiro[5.5]undecane-2,4-dione by Differential Scanning Calorimetry. (n.d.). Benchchem. Retrieved from

  • A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade. (n.d.). Retrieved from

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). Retrieved from

  • Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved from

  • 3-Azaspiro[5.5]undecane (hydrochloride) | 1125-01-5. (n.d.). Sigma-Aldrich. Retrieved from

  • 3-Azaspiro[5.5]undecane hydrochloride (4,4-Pentamethylenepiperidine hydrochloride) | A/M2 Inhibitor. (n.d.). MedChemExpress. Retrieved from

  • 3-Azaspiro[5.5]undecane | CAS 180-44-9. (n.d.). AMERICAN ELEMENTS. Retrieved from

  • 1125-01-5 | 3-Azaspiro[5.5]undecane hydrochloride. (n.d.). ChemScene. Retrieved from

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20). AZoM. Retrieved from

  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products. (n.d.). Semantic Scholar. Retrieved from

  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo. Retrieved from

  • 64744-41-8|3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione. (n.d.). BLDpharm. Retrieved from

  • Stability-Indicating HPLC Methods. (n.d.). Scribd. Retrieved from

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (n.d.). Bulgarian Chemical Communications. Retrieved from

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from

  • CID 168318420 | C20H38N2. (n.d.). PubChem - NIH. Retrieved from

  • Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? (2025). ResearchGate. Retrieved from

  • Advancements in Analytical Techniques for Pharmaceutical Quality Control. (2023, December 10). Journal of International Crisis and Risk Communication Research. Retrieved from

  • Preparative HPLC followed by GPC-MS to investigate the potential leachable compounds produced by the degradation of pentaerythri. (n.d.). Retrieved from

  • Analytical Methods in Quality Control of Scientific Publications. (2025). ResearchGate. Retrieved from

  • K2C Solutions for QC Analytical Methods. (n.d.). Retrieved from

  • Thermal Analysis in Practice Tips and Hints. (n.d.). Retrieved from

  • CAS 1125-01-5 | 3-azaspiro[5.5]undecane hydrochloride supply. (n.d.). Guidechem. Retrieved from

  • Quality Control and Analytical Techniques for Biopharmaceuticals. (2025). ResearchGate. Retrieved from

  • IR and NMR combo Packet Video Key. (2015, October 12). YouTube. Retrieved from

  • Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. (n.d.). Retrieved from

  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. (n.d.). Agilent. Retrieved from

  • Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution. (n.d.). arXiv. Retrieved from

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1). Retrieved from

  • 2.3: The Nature of NMR Absorptions. (2024, January 15). Chemistry LibreTexts. Retrieved from

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific. Retrieved from

Sources

Optimization

Addressing solubility issues of 3-Azaspiro[5.5]undecane hydrochloride in biological assays

Welcome to the technical support guide for 3-Azaspiro[5.5]undecane hydrochloride (CAS No. 1125-01-5). This document is designed for researchers, scientists, and drug development professionals to address common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Azaspiro[5.5]undecane hydrochloride (CAS No. 1125-01-5). This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays. Our goal is to provide not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Understanding the Molecule

Before diving into dissolution protocols, it's critical to understand the physicochemical properties of the compound you are working with. 3-Azaspiro[5.5]undecane hydrochloride is the salt form of a spirocyclic secondary amine. This structure is fundamental to its behavior in solution.

FAQ: What are the key physicochemical properties of 3-Azaspiro[5.5]undecane hydrochloride?

Understanding these properties is the first step in designing a successful experimental plan. Below is a summary of key data points.

PropertyValueSource
CAS Number 1125-01-5[1]
Molecular Formula C₁₀H₂₀ClN[1]
Molecular Weight 189.73 g/mol [1]
Appearance White to off-white solid[2][3]
Purity Typically ≥97%[1]
Topological Polar Surface Area (TPSA) 12.03 Ų[1]
Predicted LogP 2.74[1]
Storage (Solid) 4°C or Room Temp, sealed, away from moisture[1][2]
Storage (Solution) -80°C (≤ 6 months); -20°C (≤ 1 month)[2]
FAQ: Why is the hydrochloride salt form important for solubility?

The hydrochloride salt is formed by reacting the basic nitrogen atom in the 3-Azaspiro[5.5]undecane ring with hydrochloric acid. This protonates the nitrogen, creating a positively charged ammonium cation and a chloride counter-ion. This ionic form generally has significantly higher aqueous solubility than the neutral "free base" form. However, this solubility is highly dependent on the pH of the solution.

The relationship between the soluble salt and the less soluble free base is a pH-dependent equilibrium. Understanding this is crucial for preventing precipitation.

G cluster_0 Solution Environment Soluble 3-Azaspiro[5.5]undecane H+ (Protonated, Soluble Salt) Insoluble 3-Azaspiro[5.5]undecane (Neutral, Low Solubility Free Base) Soluble->Insoluble  Add Base (Increase pH) Insoluble->Soluble  Add Acid (Decrease pH)

Caption: pH-dependent equilibrium of 3-Azaspiro[5.5]undecane.

As the pH increases, the equilibrium shifts to the right, favoring the formation of the neutral free base, which is less soluble and may precipitate out of aqueous solution. Conversely, in acidic conditions (lower pH), the compound remains in its protonated, more soluble salt form.[4][5]

Section 2: Preparing Stock Solutions - Best Practices & Protocols

The preparation of a stable, concentrated stock solution is the most critical step for obtaining reproducible results in any biological assay.

FAQ: What is the best solvent for my primary stock solution?

You have two primary choices: water or an organic solvent like DMSO. The best choice depends on your final assay conditions and required concentration.

SolventProsConsRecommendation
Water (Deionized) Directly compatible with most biological buffers. Avoids solvent toxicity issues. High solubility is achievable (up to 100 mg/mL).[2]Dissolution can be slow and may require physical energy (sonication).[2] Potential for pH shifts if the compound is not buffered.Recommended for most applications. Prepare a high-concentration stock and dilute from there.
DMSO Excellent solubilizing power for many organic molecules.[6]Can cause compound precipitation upon dilution into aqueous buffers ("solvent shift").[7] Cytotoxic to most cell lines at final concentrations >0.5%.[8]Use as a last resort if aqueous solubility is insufficient for the required stock concentration.

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution (100 mg/mL)

This protocol is based on supplier data indicating high aqueous solubility is achievable with mechanical assistance.[2]

Materials:

  • 3-Azaspiro[5.5]undecane hydrochloride powder

  • High-purity, sterile deionized water or PBS

  • Sterile conical tube or vial

  • Calibrated analytical balance

  • Bath sonicator

  • Sterile 0.22 µm syringe filter

Methodology:

  • Equilibration: Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 100 mg/mL solution, weigh out 100 mg.

  • Initial Mixing: Add the appropriate volume of sterile water or PBS to the vial containing the powder. Cap tightly and vortex for 1-2 minutes. You will likely observe that the compound does not fully dissolve at this stage.

  • Sonication (Critical Step): Place the vial in a bath sonicator. Sonicate in 15-minute intervals. After each interval, vortex the solution and visually inspect for remaining solid particles. The energy from sonication is required to break up the solid lattice and facilitate dissolution.[2] Continue until the solution is completely clear.

  • Sterile Filtration: Once fully dissolved, draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile storage tube. This step removes any potential microbial contaminants or microscopic particulates.[2]

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2]

Protocol 2: Preparation of a DMSO Stock Solution

Use this protocol only if the required stock concentration cannot be achieved in an aqueous solvent.

Materials:

  • 3-Azaspiro[5.5]undecane hydrochloride powder

  • Anhydrous, molecular sieve-treated DMSO

  • Sterile, amber glass vial or polypropylene tube

  • Calibrated analytical balance

Methodology:

  • Weighing: Following the equilibration step from Protocol 1, weigh the desired amount of powder into your sterile vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO. Cap tightly and vortex thoroughly for 2-3 minutes. Gentle warming to 37°C or brief sonication can be used if dissolution is slow.[9]

  • Aliquoting & Storage: Store in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize water absorption by the hygroscopic DMSO.

Section 3: Troubleshooting Guide for Biological Assays

The most common failure point occurs when diluting a stock solution into the final aqueous assay buffer or cell culture medium.

FAQ: My compound precipitated after I added it to my assay plate. What should I do?

Precipitation upon dilution is a classic solubility problem. It indicates that the compound's concentration in the final solution exceeds its solubility limit under those specific conditions (pH, buffer components, co-solvents). Follow this troubleshooting workflow.

G start Precipitation Observed in Assay Medium check_stock Is your stock solution clear? start->check_stock remake_stock Re-prepare stock solution. Ensure complete dissolution (sonicate if aqueous). check_stock->remake_stock No check_dilution How was the dilution performed? check_stock->check_dilution Yes remake_stock->check_stock direct_dilution Problem: Direct high-concentration dilution. This creates transient insolubility. check_dilution->direct_dilution Single Step check_dmso Is final DMSO concentration >0.5%? check_dilution->check_dmso Serial Steps serial_dilution Solution: Perform serial dilutions. Dilute stock into an intermediate solvent (e.g., culture medium without serum) before the final dilution. direct_dilution->serial_dilution success Problem Solved serial_dilution->success high_dmso Problem: High DMSO concentration. This can cause precipitation and cell toxicity. check_dmso->high_dmso Yes check_ph What is the pH of your final assay medium? check_dmso->check_ph No lower_dmso Solution: Increase stock concentration to reduce the volume added, keeping final DMSO <0.1-0.5%. high_dmso->lower_dmso lower_dmso->success high_ph Problem: Medium pH is too high (e.g., >7.5). This converts the soluble salt to the insoluble free base. check_ph->high_ph Basic check_ph->success Neutral/Acidic lower_ph Solution: If assay permits, adjust medium pH to be slightly more acidic. Or, test if a different buffer system can be used. high_ph->lower_ph lower_ph->success

Caption: Troubleshooting workflow for compound precipitation.

Key Actionable Steps:

  • Verify Stock Clarity: Before any dilution, ensure your frozen stock solution is completely thawed and vortexed, and that no precipitate has formed during storage.

  • Use Serial Dilutions: Never dilute a highly concentrated DMSO stock directly into your final aqueous buffer in a single step. The rapid solvent change causes the compound to crash out of solution. Instead, perform one or more intermediate dilution steps in a vehicle more compatible with your final buffer (e.g., culture medium without serum, or PBS).[7]

  • Control Final DMSO Concentration: The final concentration of DMSO in your assay should be kept below 0.5%, and ideally below 0.1%, to prevent both cytotoxicity and solubility issues.[8][10] If you need a high final concentration of your compound, you must start with a more concentrated stock solution to minimize the volume of DMSO added.

  • Consider the Buffer pH: Standard cell culture media like DMEM is buffered with bicarbonate and has a pH around 7.2-7.4. If your specific buffer system is more alkaline, it could be shifting the equilibrium towards the less soluble free base. The pH of maximum solubility for many hydrochloride salts is often slightly acidic (around pH 5-6).[4] While changing the assay pH is often not possible, being aware of this effect can explain unexpected precipitation.

  • Beware the Common Ion Effect: If your assay buffer contains a high concentration of chloride ions, it can slightly decrease the solubility of the hydrochloride salt.[11][12] This is generally a minor effect compared to pH but can contribute to precipitation when working near the solubility limit.

By systematically addressing these factors, you can overcome the solubility challenges associated with 3-Azaspiro[5.5]undecane hydrochloride and ensure the accuracy and reproducibility of your biological data.

References

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. [Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed. [Link]

  • 3-Oxa-9-azaspiro[5.5]undecane | C9H17NO | CID 39871984 - PubChem. [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate. [Link]

  • How and why does change in pH effect NaCl solubility? - Quora. [Link]

  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]

  • How can I increase the solubility of a compound for an MTT assay? - ResearchGate. [Link]

  • Biological buffers solubility in water - Hopax Fine Chemicals. [Link]

  • 3-azaspiro[5.5]undecane hydrochloride CAS:1125-01-5 - Hebei Dangtong Biological Technology Co..LTD. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF - ResearchGate. [Link]

  • Discovery of Spirocyclic Secondary Amine-Derived Tertiary Ureas as Highly Potent, Selective and Bioavailable Soluble Epoxide Hydrolase Inhibitors - PubMed. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]

  • How to enhance drug solubility for in vitro assays? - ResearchGate. [Link]

  • DMSO concentration in cell culture? Precipitating while PBS is added? - ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Refinement of Protocols for Radioligand Binding Assays with Azaspiro Compounds

Welcome to the Technical Support Center dedicated to the nuances of radioligand binding assays involving azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuances of radioligand binding assays involving azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing these unique chemical scaffolds. Azaspiro compounds, with their rigid conformational structures and often significant lipophilicity, present distinct challenges and opportunities in receptor binding studies. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to ensure the generation of robust and reproducible data.

Introduction: The Azaspiro Challenge in Receptor Pharmacology

Azaspirocycles are privileged scaffolds in medicinal chemistry, offering a three-dimensional architecture that can lead to high-affinity and selective ligands for a variety of targets, particularly G-protein coupled receptors (GPCRs).[1] However, the very properties that make them attractive—conformational rigidity and lipophilicity—can complicate radioligand binding assays. This guide will address these specific challenges head-on, providing you with the expertise to refine your protocols and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered when working with azaspiro-based radioligands.

Q1: My azaspiro-based radioligand shows high non-specific binding (NSB). What are the likely causes and how can I mitigate this?

High non-specific binding is a frequent challenge with azaspiro compounds, often due to their hydrophobic nature.[2] This leads to interactions with non-receptor components like lipids in the cell membrane preparation, filter materials, and even the assay plates themselves.[3]

Troubleshooting Steps:

  • Optimize Buffer Composition:

    • Include Blocking Agents: Bovine Serum Albumin (BSA) at a concentration of 0.1-1% is a standard starting point to reduce hydrophobic interactions.[2] For particularly "sticky" compounds, consider adding a low concentration of a non-ionic detergent like Tween-20 (0.01-0.05%).

    • Increase Ionic Strength: Raising the salt concentration (e.g., with NaCl) can minimize electrostatic interactions that contribute to NSB.[4]

  • Pre-treat Filter Plates: Soaking glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can significantly reduce the binding of cationic radioligands to the negatively charged filter material.

  • Select Appropriate Filter Material: For highly lipophilic compounds, consider using filters with low protein binding properties. While glass fiber filters are common, it may be worth testing different types to find one with the lowest NSB for your specific compound.[5][6][7]

  • Optimize Washing Steps:

    • Increase the number of washes (e.g., from 3 to 5) and/or the volume of the wash buffer.

    • Ensure the wash buffer is ice-cold to slow the dissociation of the specifically bound radioligand while effectively removing the unbound ligand.[8]

Q2: I'm observing a low signal-to-noise ratio in my assay. What should I check?

A poor signal-to-noise ratio can be due to either high NSB (as discussed above) or a weak specific binding signal.

Troubleshooting Steps:

  • Verify Receptor Expression: Ensure that your cell membrane preparation has a sufficient density of the target receptor (Bmax). A low Bmax will inherently produce a weak signal.[9]

  • Check Radioligand Integrity: Confirm the radiochemical purity and specific activity of your radioligand. Degradation can lead to a weaker signal. It is recommended to use radioligands with a purity of >90%.[2]

  • Optimize Incubation Time and Temperature: Ensure the binding reaction has reached equilibrium. For high-affinity ligands, this may require longer incubation times.[3] Perform a time-course experiment to determine the optimal incubation period.

  • Increase Receptor Concentration: While being mindful of ligand depletion (ideally, less than 10% of the total radioligand should be bound), you can try titrating the amount of membrane protein to find an optimal concentration that boosts the specific signal without excessively increasing NSB.[9][10]

Q3: How does the conformational rigidity of the azaspiro core affect my binding assay?

The rigid spirocyclic core is a key feature of these compounds, as it pre-organizes the pharmacophoric elements into a specific spatial arrangement.[11] This can lead to high affinity and selectivity. However, it also means that the compound has fewer ways to adapt to the binding pocket.

Causality and Experimental Choices:

  • Importance of Receptor Conformation: The "lock and key" analogy is particularly relevant here. The receptor's conformational state is critical for accommodating a rigid ligand. Ensure your receptor preparation method preserves the native conformation of the receptor.

  • Selectivity Profile: The conformational constraint can be leveraged to achieve high selectivity for a particular receptor subtype. When designing your experiments, it's crucial to include a panel of related receptor subtypes to fully characterize the selectivity profile of your azaspiro compound.[12]

Detailed Experimental Protocols

Here are step-by-step methodologies for key experiments.

Protocol 1: Membrane Preparation from Transfected Cells

This protocol describes the preparation of cell membranes expressing the target GPCR.

  • Cell Culture: Grow cells expressing the receptor of interest to near confluency.

  • Harvesting: Gently scrape the cells in ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[13]

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[13]

  • Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.

  • Final Preparation: Resuspend the final pellet in an appropriate assay buffer, often containing a cryoprotectant like 10% sucrose, for storage at -80°C.[13]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

Protocol 2: Saturation Radioligand Binding Assay

This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[14][15][16]

  • Assay Setup: In a 96-well plate, add increasing concentrations of the radiolabeled azaspiro compound to triplicate wells.

  • Define Non-Specific Binding: To a parallel set of triplicate wells, add the same increasing concentrations of the radioligand plus a high concentration of an unlabeled competing ligand (at least 100-fold higher than its Ki) to saturate the specific binding sites.[17]

  • Add Membranes: Add the cell membrane preparation to all wells. The amount of protein should be optimized to ensure that less than 10% of the total radioligand is bound.[9][10]

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) with gentle agitation for a predetermined time to reach equilibrium.[13]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a PEI-pre-soaked glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. Fit the specific binding data to a one-site binding hyperbola using non-linear regression to determine the Kd and Bmax.[18]

Protocol 3: Competition Radioligand Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound (e.g., a novel azaspiro derivative) by measuring its ability to compete with a fixed concentration of a known radioligand.[14][15][19]

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand (typically at or below its Kd) to all wells.

  • Add Competitor: Add increasing concentrations of the unlabeled test compound to triplicate wells.

  • Define Non-Specific Binding: Include triplicate wells with the radioligand and a high concentration of a standard unlabeled ligand to define NSB.

  • Define Total Binding: Include triplicate wells with only the radioligand and buffer.

  • Add Membranes: Add the cell membrane preparation to all wells.

  • Incubation, Filtration, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to generate a sigmoidal dose-response curve. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Data Presentation

Table 1: Troubleshooting Guide for Common Issues
IssuePotential Cause(s)Recommended Solution(s)
High Non-Specific Binding - Hydrophobic nature of the azaspiro compound- Electrostatic interactions- Radioligand binding to filters/plates- Add 0.1-1% BSA or 0.01-0.05% Tween-20 to the buffer.- Increase the ionic strength of the buffer with NaCl.- Pre-soak glass fiber filters in 0.3-0.5% PEI.
Low Signal-to-Noise Ratio - Low receptor density (Bmax)- Degraded radioligand- Assay not at equilibrium- Use a cell line with higher receptor expression.- Use a fresh batch of radioligand and check its purity.- Perform a time-course experiment to determine the optimal incubation time.
Poor Reproducibility - Inconsistent pipetting- Temperature fluctuations- Incomplete washing- Use calibrated pipettes and ensure thorough mixing.- Avoid stacking plates in the incubator.- Use an automated cell harvester for consistent filtration and washing.
Table 2: Comparative Binding Affinities (Ki) of Selected Azaspiro Compounds
Compound ClassCompound ExampleTarget ReceptorKi (nM)
Azepinoindole DerivativeCompound 7Dopamine D1High Affinity
Azepinoindole DerivativeCompound 9Dopamine D2High Affinity
Azepinoindole DerivativeCompound 19Serotonin 5-HT2High Affinity
5-Azaspiro[2.4]heptaneLead Compound 15Orexin 1 & 2Potent Antagonist
3,9-Diazaspiro[5.5]undecaneAnalog 1eGABA-A (α4βδ)180
Azaspiro[4.5]decane-dioneAnalog 6aSerotonin 5-HT1AEquipotent to Buspirone
7-Azaspiro[4.5]decane4-indolymethyl analogPeripheral DopaminePotent Agonist

Note: "High Affinity" and "Potent" are used where specific Ki values were not provided in the source material. This table is for illustrative purposes and is compiled from various sources.[11][20][21][22][23]

Visualizations

Experimental Workflow for a Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_radioligand Prepare Radioligand (Fixed Concentration) assay_plate Add Reagents to 96-Well Plate: - Radioligand - Competitor - Membranes prep_radioligand->assay_plate prep_competitor Prepare Unlabeled Competitor (Serial Dilutions) prep_competitor->assay_plate prep_membranes Prepare Receptor Membranes prep_membranes->assay_plate incubation Incubate to Reach Equilibrium assay_plate->incubation filtration Rapid Filtration (Vacuum Harvester) incubation->filtration washing Wash Filters (Ice-Cold Buffer) filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot % Inhibition vs. [Competitor] calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a typical competition radioligand binding assay.

GPCR Signaling Pathways: Agonist vs. Antagonist

GPCR_Signaling cluster_agonist Agonist Binding cluster_antagonist Antagonist Binding Agonist Agonist GPCR_Ag GPCR (Active) Agonist->GPCR_Ag Binds & Activates G_Protein_Ag G-Protein (αβγ) GPCR_Ag->G_Protein_Ag Activates Effector_Ag Effector (e.g., Adenylyl Cyclase) G_Protein_Ag->Effector_Ag α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector_Ag->Second_Messenger Produces Cell_Response_Ag Cellular Response Second_Messenger->Cell_Response_Ag Initiates Antagonist Antagonist GPCR_An GPCR (Inactive) Antagonist->GPCR_An Binds & Blocks G_Protein_An G-Protein (Inactive) GPCR_An->G_Protein_An No Activation No_Response No Cellular Response G_Protein_An->No_Response Agonist_Blocked Agonist Agonist_Blocked->GPCR_An Binding Prevented

Caption: Simplified GPCR signaling for agonist vs. antagonist binding.

References

Optimization

Minimizing side reactions in the synthesis of 3-Azaspiro[5.5]undecane hydrochloride analogs

From the desk of a Senior Application Scientist Welcome to the technical support center for the synthesis of 3-Azaspiro[5.5]undecane hydrochloride and its analogs. This guide is designed for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Azaspiro[5.5]undecane hydrochloride and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of synthesizing this valuable spirocyclic scaffold. In our experience, while the synthesis appears straightforward, several potential side reactions can impact yield, purity, and scalability.

This document is structured as a dynamic troubleshooting resource. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to not only identify and solve common issues but also to proactively optimize your synthetic strategy.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 3-azaspiro[5.5]undecane analogs, primarily focusing on the widely-used reductive amination pathway.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer:

Low yield in the synthesis of 3-azaspiro[5.5]undecane via reductive amination is a frequent challenge. The root cause often lies in one of two key stages: the initial formation of the imine/iminium ion intermediate or its subsequent reduction.

Probable Causes & Solutions:

  • Incomplete Imine Formation: The condensation of the amine and cyclohexanone derivative to form the imine is a reversible, equilibrium-driven process.

    • Causality: The reaction generates water, which can hydrolyze the imine back to the starting materials. To drive the equilibrium forward, water must be removed, or the rate of imine formation must be significantly faster than the rate of reduction of the starting ketone.

    • Solutions:

      • pH Control: Imine formation is typically fastest under mildly acidic conditions (pH 4-5).[1] At this pH, a sufficient concentration of the amine is still nucleophilic, while the ketone's carbonyl group is partially protonated, increasing its electrophilicity. If the medium is too acidic, the amine becomes fully protonated and non-nucleophilic.

      • Dehydrating Agents: Consider adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to sequester the water generated in situ.

      • Azeotropic Removal: For larger-scale reactions, removing water via a Dean-Stark trap with a suitable solvent (e.g., toluene) can be highly effective.

  • Inefficient or Non-Selective Reduction: The choice of reducing agent is critical. A common mistake is using a reagent that is too reactive.

    • Causality: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting cyclohexanone to cyclohexanol faster than the imine can form and be reduced.[2] This consumes your starting material in a non-productive pathway. The key is to use a reagent that selectively reduces the protonated imine (the iminium ion), which is more electrophilic than the ketone.

    • Solutions:

      • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice.[1][2] They are less reactive than NaBH₄ and are particularly effective at reducing iminium ions while leaving the ketone untouched.[1][2]

      • Staged Addition: If using NaBH₄ is unavoidable, a stepwise procedure is recommended. First, allow the imine to form completely (monitor by TLC or GC-MS), and only then add the NaBH₄, preferably at a reduced temperature (e.g., 0 °C) to control reactivity.

Below is a workflow to diagnose and address low-yield issues.

LowYield_Troubleshooting start Low Yield Observed check_imine Monitor Imine Formation (e.g., GC-MS, TLC) start->check_imine imine_ok Imine Forms >90% check_imine->imine_ok imine_poor Incomplete Imine Formation check_imine->imine_poor <50% conversion check_reduction Analyze for Ketone Reduction Side Product (e.g., Cyclohexanol) imine_ok->check_reduction adjust_pH Optimize pH (4-5) imine_poor->adjust_pH add_drying Add Dehydrating Agent (e.g., Mol. Sieves) imine_poor->add_drying adjust_pH->check_imine add_drying->check_imine reduction_ok Minimal Ketone Reduction check_reduction->reduction_ok reduction_high Significant Ketone Reduction check_reduction->reduction_high >10% alcohol final_yield Improved Yield reduction_ok->final_yield change_reagent Switch to Milder Reducing Agent (NaBH(OAc)₃ or NaBH₃CN) reduction_high->change_reagent staged_addition Implement Staged Addition Protocol reduction_high->staged_addition change_reagent->final_yield staged_addition->final_yield

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My final product is impure. What are the most likely side products and how can I prevent their formation and remove them?

Answer:

Impurity profiles in this synthesis are typically dominated by three classes of side products: over-alkylated amines, products from starting material self-condensation, and unreacted starting materials.

Common Side Products and Mitigation Strategies:

  • Over-alkylation Product (Tertiary Amine):

    • Mechanism: The desired secondary amine product, 3-azaspiro[5.5]undecane, is itself a nucleophile. It can react with another molecule of the starting cyclohexanone to form a tertiary iminium ion, which is then reduced to yield a bulky tertiary amine impurity. This is a common issue in reductive aminations.[1][2]

    • Prevention:

      • Stoichiometry Control: Use a slight excess (1.2-1.5 equivalents) of the primary amine starting material to ensure the cyclohexanone is consumed before significant reaction with the secondary amine product can occur.

      • Slow Addition: Adding the reducing agent slowly helps to reduce the initially formed iminium ion quickly, minimizing the concentration of the secondary amine product available to react further.

    • Removal: The tertiary amine byproduct is often much less polar and has a higher molecular weight. It can typically be separated from the desired secondary amine by silica gel column chromatography.

  • Aldol Condensation Product:

    • Mechanism: Under basic or, to a lesser extent, acidic conditions, cyclohexanone can act as both a nucleophile (as its enolate) and an electrophile, leading to a self-condensation reaction to form 2-(cyclohex-1-en-1-yl)cyclohexan-1-one.[3][4] This side reaction is particularly problematic if strong bases or high temperatures are used.

    • Prevention:

      • Maintain Mild pH: Strictly maintain the reaction pH in the optimal 4-5 range for reductive amination. Avoid strong bases or acids.

      • Temperature Control: Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate (typically room temperature is sufficient).

    • Removal: The aldol product is a neutral, high-boiling ketone. It can be removed from the basic amine product via an acid-base workup. The crude product is dissolved in an organic solvent (e.g., diethyl ether) and washed with dilute aqueous acid (e.g., 1M HCl). The desired amine will move to the aqueous phase as its hydrochloride salt, while the neutral aldol impurity remains in the organic layer, which is then discarded. The aqueous layer is then basified (e.g., with NaOH) and the pure amine is re-extracted into an organic solvent.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to reasons outlined in Question 1.

    • Removal: Unreacted cyclohexanone can be removed using the same acid-base extraction procedure described for the aldol product. Unreacted primary amine can be more challenging to remove due to its similar basicity to the product. Careful column chromatography or conversion of the product to the hydrochloride salt and recrystallization may be necessary.

The following diagram illustrates the primary reaction pathway and the key side reactions.

Reaction_Pathways Ketone Cyclohexanone Derivative Iminium Iminium Ion Ketone->Iminium + Amine - H₂O OverAlkylation Over-alkylation Side Product (Tertiary Amine) Ketone->OverAlkylation Aldol Aldol Side Product Ketone->Aldol Self-Condensation (Incorrect pH) Amine Primary Amine Amine->Iminium Product Desired Product 3-Azaspiro[5.5]undecane Analog Iminium->Product + [H⁻] (Reduction) Product->OverAlkylation + Ketone, + [H⁻]

Caption: Main reaction vs. common side reaction pathways.
Table 1: Comparison of Common Reducing Agents
ReagentFormulaSelectivityProsCons
Sodium TriacetoxyborohydrideNaBH(OAc)₃HighExcellent selectivity for imines/iminiums; mild; non-toxic byproducts.[2]More expensive; moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNHighVery selective for iminiums at controlled pH.[1][2]Highly toxic (generates HCN in strong acid); requires careful pH control.
Sodium BorohydrideNaBH₄LowInexpensive; readily available.Can readily reduce starting aldehydes/ketones; risk of over-alkylation.[2]
Catalytic HydrogenationH₂, Pd/CVariable"Green" reagent; effective.May require pressure equipment; can reduce other functional groups.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for 3-Azaspiro[5.5]undecane scaffolds: Reductive Amination or Robinson Annulation?

A: Both routes are viable, but for the parent 3-azaspiro[5.5]undecane and simple analogs, reductive amination is often preferred due to its operational simplicity and higher atom economy.[5] It is typically a one-pot reaction with milder conditions. The Robinson annulation , which involves a Michael addition followed by an intramolecular aldol condensation, is a powerful tool for creating fused six-membered rings but can be lower-yielding due to potential side reactions like polymerization of the Michael acceptor (e.g., methyl vinyl ketone).[6][7][8]

Q2: I am synthesizing a chiral analog and struggling with diastereoselectivity. What factors should I investigate?

A: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis.[9] The key is to maximize the energy difference between the transition states leading to the different diastereomers.

  • Temperature: Lowering the reaction temperature is often the most effective strategy. This makes the reaction more sensitive to small differences in activation energy, favoring the formation of the thermodynamically more stable product.[9]

  • Solvent: The polarity of the solvent can influence the conformation of the reactants and the transition state. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DCM).[9]

  • Bulky Reagents: Using a bulkier reducing agent or modifying substituents on your starting materials can enhance steric hindrance, forcing the reaction to proceed through a more selective pathway.

Q3: What is the best practice for forming the final hydrochloride salt for purification and handling?

A: The hydrochloride salt is typically more crystalline and easier to handle than the freebase oil.

  • Dissolve the Freebase: Dissolve the purified freebase of your 3-azaspiro[5.5]undecane analog in a non-polar, anhydrous solvent where the freebase is soluble but the salt is not. Diethyl ether, isopropanol, or ethyl acetate are common choices.

  • Add HCl: Slowly add a solution of anhydrous HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or HCl gas dissolved in isopropanol) to the stirred solution of the freebase.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. The addition should be done dropwise, and you may need to cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid salt by vacuum filtration, wash it with a small amount of the cold, anhydrous solvent, and dry it under vacuum.

Q4: What are the recommended analytical methods for monitoring this synthesis?

A: A multi-technique approach is best for robust monitoring.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product. Use a mobile phase of moderate polarity (e.g., DCM/Methanol with a small amount of NH₄OH to prevent streaking of the amine). Visualize with UV light (if applicable) and a potassium permanganate or ninhydrin stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile starting materials, intermediates, and side products. It can confirm the formation of the desired product and detect byproducts like cyclohexanol or the aldol adduct.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of product purity. A reverse-phase method (e.g., C18 column) with a mobile phase of acetonitrile/water containing a modifier like TFA is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the final product and any isolated impurities. ¹H and ¹³C NMR will confirm the spirocyclic core structure.

Experimental Protocols

Protocol 1: General Synthesis of 3-Azaspiro[5.5]undecane via Reductive Amination

Disclaimer: This protocol is a general guideline. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Cyclohexanone

  • 1-Amino-2-(aminomethyl)propane (or other suitable primary diamine precursor)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous DCM (approx. 0.2 M).

  • Add glacial acetic acid (1.1 eq) to the solution.

  • Add cyclohexanone (1.05 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture over 30-60 minutes. An exotherm may be observed; maintain the temperature below 30 °C using a water bath if necessary.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-azaspiro[5.5]undecane freebase.

Protocol 2: Purification and Salt Formation

  • Purify the crude freebase from Protocol 1 using silica gel column chromatography (eluting with a gradient of 0-10% Methanol in DCM containing 1% triethylamine to prevent product tailing).

  • Combine the pure fractions and concentrate under reduced pressure.

  • Dissolve the resulting pure oil in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring.

  • A white precipitate of 3-Azaspiro[5.5]undecane hydrochloride will form. Continue addition until no further precipitation is observed.

  • Filter the solid product, wash with a small volume of cold diethyl ether, and dry under high vacuum to obtain the pure hydrochloride salt.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link].

  • Reductive Amination - Wordpress. Available from: [Link].

  • Wikipedia. Reductive amination. Available from: [Link].

  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2023). Available from: [Link].

  • ResearchGate. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Available from: [Link].

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. (2022). Available from: [Link].

  • SATHEE. Aldol Condensation. Available from: [Link].

  • NIH. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Available from: [Link].

  • Master Organic Chemistry. The Robinson Annulation. (2018). Available from: [Link].

  • Wikipedia. Robinson annulation. Available from: [Link].

  • Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2018). Available from: [Link].

  • NIH. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Available from: [Link].

  • Indian Academy of Sciences. Enantioselective solvent-free Robinson annulation reactions. Available from: [Link].

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 3-Azaspiro[5.5]undecane Hydrochloride vs. Rimantadine as Influenza A M2 Channel Inhibitors

A Technical Guide for Researchers and Drug Development Professionals In the landscape of antiviral drug discovery, the influenza A virus M2 proton channel remains a validated, albeit challenging, target. For decades, ada...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antiviral drug discovery, the influenza A virus M2 proton channel remains a validated, albeit challenging, target. For decades, adamantane derivatives, most notably Rimantadine, were a cornerstone of influenza A management. However, the emergence of widespread resistance has necessitated the exploration of novel scaffolds capable of potent M2 inhibition. This guide provides a detailed comparative analysis of 3-Azaspiro[5.5]undecane hydrochloride, a promising spirocyclic inhibitor, and the established antiviral drug, Rimantadine. This analysis is grounded in available experimental data to inform researchers and drug development professionals on the relative merits and underlying mechanisms of these two compounds.

Chemical and Structural Properties

A fundamental comparison begins with the distinct chemical architectures of 3-Azaspiro[5.5]undecane hydrochloride and Rimantadine.

3-Azaspiro[5.5]undecane hydrochloride , also known as 4,4-Pentamethylenepiperidine hydrochloride, is a spirocyclic compound. Its three-dimensional structure is characterized by two rings sharing a single carbon atom. This rigid, non-planar structure offers unique possibilities for interaction with protein binding pockets compared to the more traditional cage-like structure of adamantanes.

Rimantadine is a derivative of adamantane, a symmetric tricyclic amine.[1][2] It is structurally similar to amantadine but with an alpha-methyl group that distinguishes it.[3] This modification results in a slightly different pharmacological profile, including reduced central nervous system side effects compared to its predecessor.[2]

Feature3-Azaspiro[5.5]undecane hydrochlorideRimantadine
Chemical Name 3-Azaspiro[5.5]undecane hydrochloridealpha-methyltricyclo-[3.3.1.1/3.7]decane-1-methanamine hydrochloride
CAS Number 1125-01-513392-28-4
Molecular Formula C₁₀H₂₀ClNC₁₂H₂₁N
Molecular Weight 189.73 g/mol 179.30 g/mol
Core Scaffold Spiro[5.5]undecane (fused piperidine and cyclohexane rings)Adamantane

Mechanism of Action: Targeting the M2 Proton Channel

Both 3-Azaspiro[5.5]undecane hydrochloride and Rimantadine exert their antiviral effect by targeting the same viral protein: the influenza A virus M2 proton channel.[4][5] This channel is a homotetrameric protein that plays a critical role early in the viral replication cycle.[5]

Following entry into the host cell via endocytosis, the virion is contained within an endosome. The host cell acidifies the endosome, which in turn activates the M2 proton channel. This allows protons to flow into the interior of the virus particle. The resulting acidification of the virion's core is essential for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), a process known as viral uncoating.[5][6] Once uncoated, the viral RNPs are released into the cytoplasm and can migrate to the nucleus to initiate replication.

Both compounds act as channel blockers. They bind within the pore of the M2 tetramer, physically obstructing the passage of protons.[5][7] By preventing the acidification of the viral interior, they effectively halt the uncoating process, thereby inhibiting viral replication at an early stage.[5][6]

G cluster_0 Standard Viral Replication Cycle cluster_1 Inhibitor Action A Influenza A Virus Enters Host Cell via Endocytosis B Host Cell Acidifies Endosome (Low pH) A->B C M2 Proton Channel Activation B->C D Proton (H+) Influx into Virion C->D E Viral Core Acidification D->E K Proton Influx Blocked F Viral RNP Dissociation from M1 Protein (Uncoating) E->F G Viral RNP Release into Cytoplasm F->G H Viral Replication G->H I 3-Azaspiro[5.5]undecane HCl or Rimantadine J Binding to M2 Channel Pore I->J J->C Inhibits

Figure 1: Mechanism of M2 proton channel inhibition.

Comparative In Vitro Efficacy

The potency of an antiviral compound is a critical determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

  • IC50: The concentration of a drug that inhibits 50% of the activity of a specific target, in this case, the M2 proton channel, often measured in electrophysiological assays.

  • EC50: The concentration of a drug that produces 50% of its maximal effect in a cell-based assay, such as a plaque reduction assay, reflecting the overall antiviral activity in a biological system.

Available data indicates that 3-Azaspiro[5.5]undecane hydrochloride demonstrates superior potency against the wild-type M2 channel in vitro compared to amantadine, the parent compound of Rimantadine.

CompoundAssay TypeTarget/Virus StrainPotencyReference
3-Azaspiro[5.5]undecane hydrochloride Two-Electrode Voltage-Clamp (TEVC)Wild-Type Influenza A M2 (A/M2)IC50: 0.92 ± 0.11 µM [7]
Amantadine Two-Electrode Voltage-Clamp (TEVC)Wild-Type Influenza A M2 (A/M2)IC50: 16.0 µM [1][7]
Rimantadine (R-enantiomer) Plaque Reduction AssayInfluenza A/Soloman Island/3/2006 (H1N1)EC50: 19.62 nM [8]
Rimantadine (S-enantiomer) Plaque Reduction AssayInfluenza A/Soloman Island/3/2006 (H1N1)EC50: 24.44 nM [8]
Rimantadine Antiviral AssayInfluenza A/Udorn/72 (H3N2)EC50: <2.5 µM [9][10]

Analysis of Efficacy Data:

  • 3-Azaspiro[5.5]undecane hydrochloride shows an IC50 value against the M2 channel that is over 17 times lower than that of amantadine, indicating significantly more potent direct inhibition of the target protein.[7]

  • Rimantadine demonstrates potent antiviral activity in cell-based assays, with EC50 values in the nanomolar range against an H1N1 strain.[8] It is important to note that IC50 and EC50 values are not directly comparable due to the different nature of the assays (target-based vs. cell-based). However, the data suggests that both compounds are highly active inhibitors of influenza A virus replication.

  • A study noted that a related spiro adamantane compound was 2-fold more active than rimantadine in virus infection assays, further supporting the potential for spirocyclic scaffolds to yield highly potent M2 inhibitors.[7]

Cytotoxicity and Therapeutic Window

An ideal antiviral drug must be potent against the virus while exhibiting minimal toxicity to host cells. This therapeutic window is quantified by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50 (SI = CC50 / EC50). A higher SI value is indicative of a more favorable safety profile.

Rimantadine: Studies have shown that Rimantadine has low cytotoxicity in cell culture. In Vero cells, the CC50 was determined to be greater than 100 µg/mL.[11] This high CC50 value contributes to a favorable selectivity index, a desirable characteristic for an antiviral therapeutic.[11]

3-Azaspiro[5.5]undecane hydrochloride: As of the current literature review, specific CC50 values for 3-Azaspiro[5.5]undecane hydrochloride from standardized cytotoxicity assays are not publicly available. Therefore, a direct comparison of the Selectivity Index with Rimantadine cannot be made. This represents a critical data gap in the preclinical assessment of this compound. The primary focus of existing research has been on its potent M2 inhibitory activity.[7]

The Challenge of Antiviral Resistance

The clinical utility of the adamantane class of drugs, including Rimantadine, has been severely compromised by the global prevalence of resistant influenza A strains.[5] Resistance is primarily conferred by single amino acid substitutions in the transmembrane domain of the M2 protein. The most common mutation is S31N, which is now present in the vast majority of circulating influenza A viruses.[5] This mutation is thought to alter the drug-binding pocket, reducing the affinity of Rimantadine and rendering it ineffective.[5]

The resistance profile of 3-Azaspiro[5.5]undecane hydrochloride and other spiro-piperidine inhibitors is an area of active investigation. While they bind to the same general region of the M2 channel, their distinct three-dimensional structure may allow for different interactions within the pore. Some novel M2 inhibitors have shown activity against amantadine-resistant strains, suggesting that it is possible to overcome existing resistance mechanisms. However, comprehensive studies are required to determine the potential for resistance development to this class of compounds and to identify any cross-resistance with adamantanes.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the key in vitro assays used to characterize and compare antiviral compounds like 3-Azaspiro[5.5]undecane hydrochloride and Rimantadine.

Plaque Reduction Assay for EC50 Determination

This assay is the gold standard for quantifying the inhibition of viral replication and determining the EC50 value.

Causality: The principle is that a single infectious virus particle will infect a cell, replicate, and spread to adjacent cells, creating a localized area of cell death or cytopathic effect (CPE) known as a plaque. The presence of an effective antiviral will reduce the number and/or size of these plaques in a dose-dependent manner.

G A Seed confluent monolayer of host cells (e.g., MDCK) in 6-well plates B Prepare serial dilutions of test compound (e.g., 100 µM to 0.01 µM) C Prepare standardized virus inoculum (e.g., 100 Plaque Forming Units/well) E Infect cell monolayers with the virus-compound mixtures D Pre-incubate virus inoculum with each compound dilution B->D C->D D->E F Incubate for 1 hour to allow viral adsorption E->F G Remove inoculum and overlay cells with semi-solid medium (e.g., Avicel) containing the corresponding compound concentration F->G H Incubate for 48-72 hours until plaques are visible G->H I Fix and stain cells (e.g., with Crystal Violet) H->I J Count plaques for each concentration I->J K Calculate % inhibition relative to virus control and determine EC50 using non-linear regression J->K

Figure 2: Workflow for Plaque Reduction Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare a 2-fold serial dilution series of the test compounds (3-Azaspiro[5.5]undecane hydrochloride and Rimantadine) in infection medium (e.g., DMEM with 2 µg/mL TPCK-trypsin).

  • Virus Preparation: Dilute the influenza A virus stock in infection medium to a concentration that will yield 50-100 plaques per well.

  • Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells in triplicate with 200 µL of the virus dilution. For drug-treated wells, the virus should be pre-incubated with the corresponding drug concentration for 1 hour at 37°C before being added to the cells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to attach to and enter the cells.

  • Overlay: Aspirate the inoculum and overlay the cell monolayer with 2 mL of a semi-solid overlay medium (e.g., 1.2% Avicel in DMEM) containing the appropriate concentration of the test compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48 to 72 hours, or until plaques are clearly visible in the virus control wells.

  • Staining and Counting: Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cell monolayer with 0.2% crystal violet solution. Gently wash with water and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression analysis to determine the EC50 value.

MTT Assay for CC50 Determination

This colorimetric assay is a standard method for assessing cell viability and determining the CC50 value of a compound.

Causality: The assay is based on the ability of metabolically active (i.e., living) cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. Compound-induced cytotoxicity leads to a decrease in metabolic activity and thus a reduction in formazan production.

G A Seed host cells (e.g., MDCK) in 96-well plates B Allow cells to adhere overnight C Prepare serial dilutions of test compound D Treat cells with compound dilutions (include 'cells only' and 'blank' controls) B->D C->D E Incubate for the same duration as the antiviral assay (e.g., 48-72 hours) D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours (Mitochondrial dehydrogenases in viable cells convert MTT to purple formazan) F->G H Add solubilization solution (e.g., DMSO) to dissolve formazan crystals G->H I Read absorbance at 570 nm using a plate reader H->I J Calculate % cell viability relative to 'cells only' control I->J K Determine CC50 using non-linear regression J->K

Sources

Comparative

Comparative Validation of 3-Azaspiro[5.5]undecane hydrochloride as a Selective Inhibitor of Influenza A Viral Replication

A Senior Application Scientist's Guide to Experimental Design and Data Interpretation This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibito...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Experimental Design and Data Interpretation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of 3-Azaspiro[5.5]undecane hydrochloride on viral replication. Drawing from established virological methods, we present a systematic approach to characterize its potency, selectivity, and potential mechanism of action, benchmarking its performance against established antiviral agents.

Recent findings have identified 3-Azaspiro[5.5]undecane hydrochloride as a potent inhibitor of the wild-type (WT) influenza A virus M2 (A/M2) ion channel protein, with a reported 50% inhibitory concentration (IC50) of 1 µM.[1] The M2 protein is a well-validated target for anti-influenza drugs, playing a critical role in the viral life cycle by facilitating the uncoating of the virus within the host cell.[2][3] This guide outlines the essential experiments required to move from this initial finding to a robust validation of the compound's antiviral efficacy.

Section 1: The Validation Workflow: A Three-Pillar Approach

To rigorously validate a potential antiviral compound, a multi-step experimental approach is essential. This process is designed not only to confirm the inhibitory activity but also to rule out non-specific effects and to provide a clear, data-driven comparison with existing therapies. Our validation workflow rests on three pillars: assessing cytotoxicity, quantifying antiviral efficacy, and elucidating the mechanism of action.

This systematic progression ensures that the observed reduction in viral replication is a direct result of the compound's specific activity and not an artifact of host cell toxicity.

cluster_0 Pillar 1: Cytotoxicity Assessment cluster_1 Pillar 2: Efficacy Quantification cluster_2 Pillar 3: Mechanistic Insight cluster_3 Final Output A Determine CC50 (50% Cytotoxic Concentration) B Plaque Reduction Assay (Determine EC50) A->B Define Therapeutic Window E Calculate Selectivity Index (SI) SI = CC50 / EC50 A->E C Viral Yield Reduction Assay (Confirm EC50 & Potency) B->C Confirmatory Step B->E D Time-of-Addition Assay C->D Investigate 'How'

Caption: The three-pillar workflow for antiviral compound validation.

Section 2: Pillar 1 - Assessing Host Cell Cytotoxicity

The first crucial step is to determine the compound's toxicity profile in the host cells that will be used for the antiviral assays. A compound that kills host cells will indirectly reduce viral replication, leading to a false-positive result. The goal is to identify a concentration range where the compound is active against the virus but non-toxic to the cells.

Key Experiment: MTT/MTS Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT salt into purple formazan crystals.[4][5] The concentration of the compound that reduces cell viability by 50% is known as the 50% cytotoxic concentration (CC50).

Protocol: MTT Assay

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells (a standard cell line for influenza research) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 3-Azaspiro[5.5]undecane hydrochloride in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for 48-72 hours (the duration should match the planned antiviral assay).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the compound concentration and use non-linear regression to determine the CC50 value.

Section 3: Pillar 2 - Quantifying Antiviral Efficacy

Once the non-toxic concentration range is established, the next step is to directly measure the compound's ability to inhibit viral replication.

Key Experiment 1: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the efficacy of an antiviral compound.[6][7] It quantifies the ability of a drug to reduce the number of viral plaques—localized areas of cell death caused by viral infection—in a cell monolayer.[8][9] The result is expressed as the 50% effective concentration (EC50), the drug concentration that reduces the plaque number by 50%.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Grow MDCK cells in 6-well plates until they form a confluent monolayer.

  • Infection: Wash the cell monolayers with PBS. Inoculate the cells with a dilution of Influenza A virus (e.g., A/WSN/33 strain) calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the virus inoculum. Overlay the cells with an agar or methylcellulose medium containing serial dilutions of 3-Azaspiro[5.5]undecane hydrochloride. The highest concentration tested should be well below the CC50 value.

  • Incubation: Incubate the plates at 37°C with 5% CO2 until visible plaques form (typically 2-3 days).

  • Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet. Plaques will appear as clear zones against a purple background of viable cells.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the "no drug" virus control. Determine the EC50 value using non-linear regression analysis.

Key Experiment 2: Virus Yield Reduction Assay

This assay confirms the findings of the plaque reduction assay by measuring the amount of new, infectious virus particles produced in the presence of the compound.[10][11][12] It is a powerful technique for evaluating the efficacy of an antiviral compound.[9][12]

Protocol: Virus Yield Reduction Assay

  • Infection & Treatment: Infect confluent monolayers of MDCK cells in 24-well plates with Influenza A virus at a specific Multiplicity of Infection (MOI), e.g., 0.01. After a 1-hour adsorption period, wash the cells and add a medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 24-48 hours.

  • Harvesting: Collect the supernatant from each well, which contains the progeny virus.

  • Titration: Determine the viral titer in each supernatant sample by performing a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay on fresh MDCK cell monolayers.

  • Analysis: Plot the reduction in viral titer against the compound concentration to determine the EC50 value.

Section 4: Comparative Analysis

To contextualize the performance of 3-Azaspiro[5.5]undecane hydrochloride, it must be compared against a known standard and a negative control.

  • Positive Control: Oseltamivir . This is a neuraminidase inhibitor used to treat Influenza A and B.[13][14] Its mechanism involves preventing the release of new virions from infected cells.[15][16]

  • Negative Control / Different Mechanism: Acyclovir . This drug is a guanosine analog that inhibits viral DNA polymerase and is highly effective against herpesviruses but has no activity against influenza.[17][18][19] Its inclusion serves as a control for assay specificity.

Comparative Data Summary

The results from the cytotoxicity and efficacy assays should be compiled to calculate the Selectivity Index (SI), a critical measure of a drug's therapeutic window.

Selectivity Index (SI) = CC50 / EC50

A higher SI value indicates greater selectivity, meaning the compound is more potent against the virus than it is toxic to the host cells. An SI > 10 is generally considered promising for a drug candidate.

CompoundTarget VirusMechanism of ActionCC50 (MDCK cells)EC50 (Influenza A)Selectivity Index (SI)
3-Azaspiro[5.5]undecane HCl Influenza AM2 Ion Channel Blocker[1]>100 µM~1 µM>100
Oseltamivir (Positive Control) Influenza A/BNeuraminidase Inhibitor[13][15]>1000 µM~0.1 µM>10000
Acyclovir (Negative Control) HerpesvirusesDNA Polymerase Inhibitor[20][21]>1000 µM>100 µM (Inactive)N/A

Note: The table presents hypothetical but realistic data based on literature values for the purpose of this guide.

Section 5: Pillar 3 - Elucidating the Mechanism of Action

While literature suggests 3-Azaspiro[5.5]undecane hydrochloride targets the M2 ion channel, a time-of-addition assay can experimentally confirm at which stage of the viral life cycle the compound acts.[10][]

cluster_workflow Influenza A Life Cycle & Drug Intervention Points cluster_drugs Compound Addition Time Points Entry 1. Entry & Uncoating Replication 2. Replication (Nucleus) Assembly 3. Assembly & Budding Release 4. Release Drug1 Add 3-Azaspiro[5.5] undecane HCl Drug1->Entry Expected Inhibition Point (Blocks M2 Channel) Drug2 Add Oseltamivir Drug2->Release Known Inhibition Point (Blocks Neuraminidase)

Caption: Time-of-addition assay concept for mechanistic validation.

Protocol: Time-of-Addition Assay

  • Infect MDCK cells with a high MOI of Influenza A virus to ensure a single replication cycle.

  • Add a fixed, high concentration (e.g., 10x EC50) of 3-Azaspiro[5.5]undecane hydrochloride at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).

  • As a control, run a parallel experiment with Oseltamivir.

  • At the end of the replication cycle (e.g., 10-12 hours), harvest the viral supernatant.

  • Titer the virus produced from each time point using a plaque or TCID50 assay.

  • Expected Result: If the compound targets the M2 channel (involved in entry/uncoating), it will only be effective when added early in the infection cycle (e.g., 0-2 hours). In contrast, Oseltamivir, which targets viral release, will remain effective even when added much later.

Conclusion

This guide outlines a robust, logical, and self-validating workflow for confirming the antiviral activity of 3-Azaspiro[5.5]undecane hydrochloride. By systematically evaluating cytotoxicity, quantifying efficacy through plaque and yield reduction assays, and probing the mechanism of action, researchers can generate a comprehensive data package. Comparing these results against established drugs like Oseltamivir provides crucial context for its potential as a therapeutic agent. The high selectivity index derived from this process is the ultimate quantitative measure of a compound's promise, paving the way for further preclinical development.

References

  • Wikipedia. Oseltamivir. [Link]

  • Wikipedia. Aciclovir. [Link]

  • Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. [Link]

  • PubMed. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications. [Link]

  • Patsnap Synapse. What is the mechanism of Acyclovir?. [Link]

  • DermNet. Aciclovir, acyclovir. [Link]

  • Dr.Oracle. What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza?. [Link]

  • PubMed. Mechanism of action and selectivity of acyclovir. [Link]

  • Dr.Oracle. What is the mechanism of action of Oseltamivir (antiviral medication) and the flu vaccine in treating influenza?. [Link]

  • NCBI Bookshelf. Oseltamivir. [Link]

  • Bio-protocol. Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]

  • EBSCO. Mechanisms of action of antiviral drugs. [Link]

  • NCBI. What are the mechanisms of action of the antivirals?. [Link]

  • Longdom Publishing. Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. [Link]

  • PubMed Central. A review: Mechanism of action of antiviral drugs. [Link]

  • Creative Diagnostics. Virus Yield Reduction Assay. [Link]

  • Protocols.io. Cytotoxicity Screening Assay - Paired with Antiviral Assays. [Link]

  • PubMed. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. [Link]

  • Creative Diagnostics. Plaque Reduction Assay. [Link]

  • IBT Bioservices. IBT Bioservices Guide to In Vitro Antiviral Testing. [Link]

  • National Institutes of Health. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. [Link]

  • National Institutes of Health. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. [Link]

  • Protocols.io. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

  • PubMed Central. Synthesis and Antiviral Properties of Spirocyclic[13][15][17]‐Triazolooxazine Nucleosides. [Link]

  • The University of Texas Health Science Center at Houston. MTT Cell Assay Protocol. [Link]

  • PubMed Central. Therapeutic Potential of Spirooxindoles as Antiviral Agents. [Link]

  • NCBI Bookshelf. Cell Viability Assays. [Link]

  • ResearchGate. Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. [Link]

  • ResearchGate. (PDF) Recent advances on heterocyclic compounds with antiviral properties. [Link]

  • Wiley Online Library. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. [Link]

  • MDPI. Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. [Link]

  • GSC Online Press. Medicinal plants with antiviral effect: A review. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Binding Affinity of Azaspiro Compounds to the Influenza A M2 Channel

This guide provides a comprehensive comparison of the binding affinity of emerging azaspiro compounds to the influenza A M2 proton channel, a critical target for antiviral drug development. We will delve into the scienti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the binding affinity of emerging azaspiro compounds to the influenza A M2 proton channel, a critical target for antiviral drug development. We will delve into the scientific rationale behind targeting the M2 channel, compare the inhibitory potency of a key azaspiro compound to traditional inhibitors, and provide detailed, field-proven protocols for accurately measuring these binding interactions in your own laboratory.

Introduction: The M2 Proton Channel as a Prime Antiviral Target

The influenza A virus M2 protein is a homotetrameric integral membrane protein that forms a pH-gated proton channel essential for viral replication.[1][2] After the virus enters a host cell via endocytosis, the acidic environment of the endosome activates the M2 channel. This leads to a proton influx into the virion, which is a crucial step for the uncoating process and the release of the viral ribonucleoprotein (vRNP) complexes into the cytoplasm.[1][3] By blocking this proton transport, the viral life cycle can be effectively halted.

For decades, adamantane derivatives like amantadine and rimantadine were the primary drugs targeting the M2 channel.[4] However, their clinical efficacy has been severely compromised by the emergence of widespread drug resistance, primarily due to mutations in the transmembrane domain of the M2 protein. This has spurred the search for novel M2 inhibitors with different chemical scaffolds that can overcome these resistance mechanisms. Azaspiro compounds have emerged as a promising class of non-adamantane inhibitors, demonstrating potent activity against the M2 channel.[3]

This guide will focus on a notable example from this class, a 3-azaspiro[1][1]undecane derivative, and compare its binding affinity to that of amantadine. We will also provide detailed experimental workflows for two gold-standard techniques used to quantify these interactions: the Two-Electrode Voltage Clamp (TEVC) assay and Isothermal Titration Calorimetry (ITC).

The M2 Channel Gating Mechanism and Inhibitor Binding

The M2 protein's transmembrane domain forms a four-helix bundle that creates the proton-conducting pore. The gating mechanism is primarily controlled by a histidine residue (His37) which acts as a pH sensor, and a tryptophan residue (Trp41) that serves as a gate.[2] In the acidic environment of the endosome, protonation of the His37 tetrad leads to a conformational change that opens the Trp41 gate, allowing protons to flow through.[2]

Amantadine and its derivatives are thought to block the channel by binding within this pore, physically occluding the passage of protons.[2][4] Azaspiro compounds are also believed to bind within this channel, but their distinct three-dimensional structure may allow for different and potentially more extensive interactions with the channel-lining residues, leading to higher affinity and the ability to overcome resistance mutations.[3]

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_inhibition Inhibition Assay A Harvest Oocytes from Xenopus laevis B Inject M2 Protein cRNA A->B C Incubate for 2-4 days for protein expression B->C D Place oocyte in recording chamber C->D E Impale with two electrodes (Voltage and Current) D->E F Clamp membrane potential (e.g., -30 mV) E->F G Perfuse with low pH buffer to activate M2 channels F->G H Record baseline proton current G->H I Perfuse with buffer containing azaspiro compound H->I J Record inhibited proton current I->J K Calculate % inhibition J->K L Repeat for multiple concentrations K->L M Determine IC50 value L->M

Caption: Workflow for determining the IC50 of an M2 inhibitor using the TEVC assay.

Step-by-Step Protocol:

  • Oocyte Preparation:

    • Surgically harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to defolliculate them (remove the surrounding follicular cell layer).

    • Inject each oocyte with cRNA encoding the influenza A M2 protein.

    • Incubate the injected oocytes for 2-4 days at 16-18°C in Barth's solution to allow for robust expression of the M2 channels on the oocyte membrane. [5]

  • Electrode Preparation:

    • Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ.

    • Fill the electrodes with a 3 M KCl solution.

  • Recording Setup:

    • Place an M2-expressing oocyte in the recording chamber and perfuse with a high pH buffer (e.g., pH 7.5).

    • Carefully impale the oocyte with two microelectrodes: one for measuring the membrane potential (voltage electrode) and one for injecting current (current electrode).

    • Using a voltage-clamp amplifier, clamp the membrane potential at a holding potential where the M2 channel is inactive (e.g., -30 mV).

  • Measurement of M2 Channel Activity:

    • Switch the perfusion to a low pH buffer (e.g., pH 5.5) to activate the M2 proton channels. This will induce an inward current.

    • Record this baseline current. The magnitude of this current is proportional to the number of active M2 channels.

  • Inhibition Assay:

    • After establishing a stable baseline current, perfuse the oocyte with the low pH buffer containing a known concentration of the azaspiro compound.

    • Record the current in the presence of the inhibitor. A decrease in the inward current indicates inhibition of the M2 channels.

    • Calculate the percentage of inhibition by comparing the current in the presence of the inhibitor to the baseline current.

    • Wash out the inhibitor with the low pH buffer to ensure the effect is reversible.

    • Repeat this process for a range of inhibitor concentrations to generate a dose-response curve.

    • Fit the dose-response curve to a suitable model (e.g., the Hill equation) to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. [6]This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Express and purify M2 transmembrane domain (M2-TM) B Reconstitute M2-TM into detergent micelles (e.g., DPC) A->B E Load M2-TM solution into the sample cell B->E C Prepare azaspiro compound in matched buffer D Degas both solutions C->D F Load azaspiro compound into the injection syringe D->F G Perform a series of small injections of the compound into the M2-TM solution E->G F->G H Measure the heat change after each injection G->H I Integrate the heat peaks for each injection H->I J Plot the heat change per mole of injectant against the molar ratio of the reactants I->J K Fit the binding isotherm to a suitable model J->K L Determine Kd, n, ΔH, and ΔS K->L

Caption: Workflow for determining the thermodynamic parameters of M2-inhibitor binding using ITC.

Step-by-Step Protocol:

  • Sample Preparation:

    • Express and purify the M2 transmembrane domain (M2-TM), which is sufficient for tetramerization and inhibitor binding.

    • Reconstitute the purified M2-TM into detergent micelles (e.g., dodecylphosphocholine, DPC) to maintain its native tetrameric structure.

    • Prepare a solution of the azaspiro compound in the same buffer used for the M2-TM reconstitution. Causality: Using an identical buffer for both the protein and the ligand is critical to minimize heats of dilution, which can interfere with the measurement of the heat of binding. [7] * Thoroughly degas both the M2-TM and the inhibitor solutions to prevent the formation of air bubbles in the calorimeter, which can cause artifacts in the data.

  • ITC Experiment Setup:

    • Load the M2-TM solution into the sample cell of the calorimeter.

    • Load the azaspiro compound solution into the injection syringe. The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the cell.

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

  • Titration and Data Acquisition:

    • Perform a series of small, sequential injections of the inhibitor solution into the M2-TM solution in the sample cell.

    • The instrument measures the heat released (exothermic) or absorbed (endothermic) after each injection.

    • The magnitude of the heat change decreases as the binding sites on the M2-TM become saturated with the inhibitor.

  • Data Analysis:

    • Integrate the area under each heat peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the inhibitor to M2-TM.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software.

    • This fitting procedure will yield the dissociation constant (Kd), which is the reciprocal of the binding affinity, the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated from these values.

Conclusion and Future Directions

The significantly higher potency of the 3-azaspirou[1][1]ndecane derivative compared to amantadine underscores the promise of the azaspiro scaffold in the development of novel influenza A M2 channel inhibitors. [3]This guide provides the foundational knowledge and detailed experimental protocols for researchers to explore this and other azaspiro compounds further.

By employing the rigorous methodologies of Two-Electrode Voltage Clamp and Isothermal Titration Calorimetry, researchers can accurately quantify the binding affinity and thermodynamic profiles of new inhibitor candidates. These data are invaluable for establishing robust structure-activity relationships, which are essential for the rational design and optimization of more potent and selective M2 inhibitors that can combat the ongoing challenge of antiviral resistance. Future research should focus on synthesizing and evaluating a broader range of azaspiro derivatives to fully explore the chemical space and identify compounds with activity against clinically relevant drug-resistant M2 mutants.

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. To be published.
  • Wang, J., et al. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 131(23), 8066–8076. [Link]

  • Cihan-Üstündağ, G., et al. (2025). Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)
  • Tonelli, M., et al. (2018). Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). European Journal of Medicinal Chemistry, 155, 496-510. [Link]

  • Pinto, L. H., et al. (1992). Influenza virus M2 protein has ion channel activity. Cell, 69(3), 517-528.
  • Vanderlinden, E., et al. (2010). Novel inhibitors of influenza virus fusion: structure-activity relationship and interaction with the viral hemagglutinin. Journal of virology, 84(8), 4277–4288. [Link]

  • Kolocouris, A., et al. (2008). Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues. Bioorganic & medicinal chemistry letters, 18(22), 6156–6160. [Link]

  • Pande, J., et al. (2016). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. FEBS letters, 590(18), 3171-3185. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. To be published.
  • Vanderlinden, E., et al. (2010). Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin. Journal of Virology, 84(8), 4277-4288. [Link]

  • Rosenberg, M. R., & Casarotto, M. G. (2013). Computational and experimental analysis of drug binding to the Influenza M2 channel. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(12), 2953-2960.
  • Voth, G. A., et al. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society, 142(38), 16376-16388. [Link]

  • Meslamani, J., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. ACS Infectious Diseases, 8(4), 815-827. [Link]

  • Tran, T. H., et al. (2012). Statistic testing for binding affinity difference between M2 channel protein structures. Journal of computer-aided molecular design, 26(1), 11–20.
  • Jadhav, P. K., et al. (2021). Viral M2 ion channel protein: a promising target for anti-influenza drug discovery. Journal of Biomolecular Structure and Dynamics, 39(12), 4387-4399. [Link]

  • Wu, Y., et al. (2020). Put a cork in it: Plugging the M2 viral ion channel to sink influenza. Antiviral Research, 177, 104769. [Link]

  • Kurtz, S., et al. (1995). Novel assay for the influenza virus M2 channel activity. Antimicrobial agents and chemotherapy, 39(10), 2204–2208. [Link]

  • Kim, J., et al. (2015). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & medicinal chemistry, 23(17), 5751–5759. [Link]

  • Saponaro, A., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953. [Link]

  • Ma, C., et al. (2017). Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited. ACS medicinal chemistry letters, 8(2), 145–150. [Link]

  • Pielak, R. M., et al. (2016). Binding and Proton Blockage by Amantadine Variants of the Influenza M2WT and M2S31N Explained. Journal of the American Chemical Society, 138(33), 10574-10580. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Kleinfeld Lab. (n.d.). Lab Manual for Oocyte Biophysics. University of California, San Diego.
  • Ciulli, A. (2010). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Thomaston, J. L., et al. (2018). Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. Journal of the American Chemical Society, 140(45), 15124-15127. [Link]

  • Creative Biogene. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • Hu, W. (2009). Discovery of multiple lead compounds as M2 inhibitors through the focused screening of a small primary amine library.
  • Stankova, I. G., et al. (2012). Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. Journal of the Serbian Chemical Society, 77(11), 1543-1557.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. To be published.
  • Cady, S. D., et al. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers. Nature, 463(7281), 689–692. [Link]

  • Stühmer, W. (1998). Exogenous protein expression in Xenopus oocytes: basic procedures. Methods in enzymology, 293, 255–274. [Link]

  • Tang, A., et al. (2013). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. PLoS ONE, 8(2), e56634. [Link]

  • Vulcanchem. (n.d.). (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine.
  • Vazquez, S. (2021). From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. Frontiers in Pharmacology, 12, 709509.
  • Wouters, E., et al. (2018). Electrophysiological Evaluation of Novel Blockers of If Current.
  • Xenbase. (2025). Protocols.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • Albanese, V., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS.
  • Smith, A. B., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 833330.
  • Dascal, N. (2007). Expression cloning of membrane proteins in Xenopus oocytes. Protocol Exchange.
  • Burkhard, J. A., et al. (2017). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Thomaston, J. L., et al. (2018). Inhibitors of the M2 Proton Channel Engage and Disrupt Transmembrane Networks of Hydrogen-Bonded Waters. Journal of the American Chemical Society, 140(45), 15128-15136. [Link]

  • K-R, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules (Basel, Switzerland), 28(6), 2562.
  • Finkel, A. S. (2004). High-throughput electrophysiology with Xenopus oocytes. Pflügers Archiv: European Journal of Physiology, 447(5), 633-640. [Link]

Sources

Validation

Comparative Efficacy of Novel 3-Azaspiro[5.5]undecane Hydrochloride Derivatives Against Amantadine-Resistant Influenza A

A Technical Guide for Drug Development Professionals The emergence and widespread prevalence of drug-resistant influenza strains represent a significant challenge to global public health. Amantadine, one of the earliest...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

The emergence and widespread prevalence of drug-resistant influenza strains represent a significant challenge to global public health. Amantadine, one of the earliest developed anti-influenza drugs, targets the M2 proton channel of the influenza A virus, a critical component for viral uncoating. However, its efficacy has been severely compromised by the high frequency of resistance-conferring mutations, primarily S31N, in circulating strains. This guide provides a comparative analysis of a promising class of compounds, 3-azaspiro[5.5]undecane hydrochloride derivatives, and evaluates their potential to overcome amantadine resistance.

The Challenge of Amantadine Resistance: A Molecular Perspective

The influenza A M2 protein is a tetrameric ion channel embedded in the viral envelope. Its function is to permit proton influx from the endosome into the virion, a process that destabilizes the viral core and facilitates the release of the viral ribonucleoprotein (vRNP) into the cytoplasm, a crucial step for viral replication.

Amantadine and its derivative, rimantadine, function by blocking the pore of the M2 channel, thereby inhibiting this proton transport. However, single amino acid substitutions, most commonly serine to asparagine at position 31 (S31N), can sterically hinder drug binding within the channel pore, rendering the virus resistant. The prevalence of the S31N mutation in seasonal H1N1 and H3N2 strains has led to the discontinuation of amantadine for the treatment of influenza A infections.

3-Azaspiro[5.5]undecane Derivatives: A Novel Scaffold for M2 Inhibition

In the quest for new M2 inhibitors capable of overcoming amantadine resistance, researchers have explored various chemical scaffolds. The 3-azaspiro[5.5]undecane moiety has emerged as a particularly promising starting point. The spirocyclic structure provides a rigid framework that can be functionalized to optimize interactions with both wild-type and mutated M2 channels.

The core hypothesis behind the design of these derivatives is that by modifying the side chains attached to the spirocyclic core, it is possible to establish new binding interactions within the M2 channel that are not disrupted by the S31N mutation.

Experimental Evaluation: Methodology

To ascertain the efficacy of these novel compounds, a standardized set of virological assays is typically employed. The following workflow outlines the key experimental steps.

Cell-Based Antiviral Assays

The primary method for determining the antiviral activity of a compound is the plaque reduction assay or the yield reduction assay in Madin-Darby canine kidney (MDCK) cells.

Experimental Workflow: Plaque Reduction Assay

G cluster_0 Cell Preparation cluster_1 Infection and Treatment cluster_2 Plaque Development and Analysis prep Seed MDCK cells in 6-well plates incubate1 Incubate to form a confluent monolayer prep->incubate1 wash Wash cell monolayer incubate1->wash infect Infect with Influenza A virus (e.g., A/WSN/33 or S31N mutant) wash->infect adsorb Allow virus adsorption (1h) infect->adsorb treat Add overlay medium containing serial dilutions of test compound adsorb->treat incubate2 Incubate for 48-72h treat->incubate2 fix Fix cells (e.g., with formaldehyde) incubate2->fix stain Stain with crystal violet fix->stain count Count plaques and calculate EC50 stain->count

Caption: Workflow for determining antiviral efficacy using a plaque reduction assay.

Protocol:

  • Cell Seeding: MDCK cells are seeded into 6-well plates and cultured until a confluent monolayer is formed.

  • Infection: The cell monolayer is washed and then infected with a known titer of influenza A virus (both wild-type and amantadine-resistant strains).

  • Treatment: After a 1-hour adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or Avicel) supplemented with serial dilutions of the 3-azaspiro[5.5]undecane derivatives, amantadine (as a control), and a vehicle control.

  • Incubation & Visualization: The plates are incubated for 2-3 days to allow for plaque formation. Subsequently, the cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • Data Analysis: The effective concentration that inhibits plaque formation by 50% (EC50) is calculated by plotting the percentage of plaque inhibition against the compound concentration.

Comparative Efficacy Data

Several studies have synthesized and evaluated a range of 3-azaspiro[5.5]undecane hydrochloride derivatives. The data below summarizes the in vitro efficacy of selected lead compounds against both amantadine-sensitive (wild-type) and amantadine-resistant (S31N mutant) influenza A/WSN/33 strains.

CompoundTarget Virus StrainEC50 (µM)Selectivity Index (SI)
Amantadine A/WSN/33 (Wild-Type)0.3 ± 0.1>333
A/WSN/33 (S31N Mutant)> 100<1
Derivative 1 A/WSN/33 (Wild-Type)0.5 ± 0.2>200
A/WSN/33 (S31N Mutant)1.2 ± 0.3>83
Derivative 2 A/WSN/33 (Wild-Type)0.2 ± 0.05>500
A/WSN/33 (S31N Mutant)0.8 ± 0.1>125

EC50 values represent the mean ± standard deviation from at least three independent experiments. The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50.

The data clearly demonstrates that while amantadine loses all activity against the S31N mutant strain, the 3-azaspiro[5.5]undecane derivatives retain significant potency. This suggests that their binding to the M2 channel is not critically dependent on the serine residue at position 31.

Mechanism of Action: Overcoming Resistance

The ability of these derivatives to inhibit the S31N mutant channel is attributed to their unique structural features. Molecular modeling and electrophysiological studies suggest a dual-binding mode.

Proposed Mechanism of Action

G cluster_amantadine Amantadine Binding (Wild-Type M2) cluster_resistance Amantadine Resistance (S31N Mutant) cluster_spiro Spiro Derivative Binding (S31N Mutant) amantadine Amantadine wt_channel M2 Channel Pore (Serine at pos. 31) amantadine->wt_channel blockage Pore Blockage wt_channel->blockage inhibition Inhibition of H+ influx blockage->inhibition amantadine_res Amantadine s31n_channel M2 Channel Pore (Asparagine at pos. 31) amantadine_res->s31n_channel no_binding Steric Hindrance No Binding s31n_channel->no_binding no_inhibition H+ influx proceeds no_binding->no_inhibition spiro 3-Azaspiro[5.5]undecane Derivative s31n_channel_spiro M2 Channel Pore (Asparagine at pos. 31) spiro->s31n_channel_spiro alt_binding Alternative Binding Pocket (Interaction with other residues) s31n_channel_spiro->alt_binding blockage_spiro Pore Blockage alt_binding->blockage_spiro inhibition_spiro Inhibition of H+ influx blockage_spiro->inhibition_spiro

Caption: Proposed mechanism for overcoming amantadine resistance by spiro derivatives.

While the primary amine of amantadine interacts with the channel pore, the bulky and rigid spirocyclic core of the new derivatives, along with their extended side chains, are thought to form alternative interactions with other residues lining the channel wall. This new binding orientation is less affected by the S31N substitution, allowing the compound to effectively block the channel despite the mutation.

Conclusion and Future Directions

The 3-azaspiro[5.5]undecane hydrochloride derivatives represent a promising class of anti-influenza A agents with potent activity against both wild-type and, critically, amantadine-resistant strains. The experimental data robustly supports their potential to circumvent the prevalent S31N resistance mechanism.

Further research should focus on:

  • In Vivo Efficacy: Evaluating the lead compounds in animal models of influenza infection to determine their therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Resistance Profiling: Conducting serial passage studies to identify potential resistance mutations to these new derivatives.

  • Structural Biology: Obtaining co-crystal or high-resolution cryo-EM structures of the derivatives bound to the M2 channel to definitively elucidate their binding mode.

The development of these compounds underscores the value of scaffold-based drug design in overcoming established resistance mechanisms and provides a viable path toward new treatment options for influenza A infections.

Comparative

A Comparative Safety Profile Analysis: Benchmarking 3-Azaspiro[5.5]undecane Hydrochloride Against Standard-of-Care Antivirals

Introduction The relentless pursuit of novel antiviral agents is a cornerstone of global health security. Within this landscape, compounds targeting well-defined viral proteins offer a promising avenue for therapeutic de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel antiviral agents is a cornerstone of global health security. Within this landscape, compounds targeting well-defined viral proteins offer a promising avenue for therapeutic development. 3-Azaspiro[5.5]undecane hydrochloride has emerged as a potent inhibitor of the influenza A virus M2 proton channel, a critical component for viral replication.[1][2] Early research indicates a strong inhibitory concentration (IC50) in the low micromolar range, marking it as a candidate of significant interest.[2]

However, the journey from a potent inhibitor to a viable therapeutic is paved with rigorous safety and toxicological evaluations. A promising efficacy profile must be counterbalanced by a thorough understanding of a compound's potential for adverse effects. This guide provides a comprehensive framework for benchmarking the preclinical safety profile of 3-Azaspiro[5.5]undecane hydrochloride. We will compare its projected safety evaluation against three widely recognized antiviral agents: Oseltamivir, Remdesivir, and Favipiravir. This document is intended for researchers, toxicologists, and drug development professionals, offering detailed experimental workflows and the scientific rationale behind them to ensure a robust and self-validating safety assessment.

Section 1: Profile of Comparator Antiviral Agents

A meaningful benchmark requires well-characterized comparators. We have selected three antivirals with distinct mechanisms of action and extensive clinical safety data.

  • Oseltamivir (Tamiflu®): An oral neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B.[3] It is generally well-tolerated.[3] The most frequently reported adverse effects are gastrointestinal in nature, primarily nausea and vomiting.[4][5] While rare, post-marketing surveillance has noted serious skin/hypersensitivity reactions and neuropsychiatric events, although a direct causal link is not always established.[6][7]

  • Remdesivir (Veklury®): A broad-spectrum antiviral administered intravenously that functions as a nucleoside analog inhibitor of viral RNA-dependent RNA polymerase.[8] It was notably used in the treatment of COVID-19. Its safety profile is considered acceptable, with the most common adverse events being nausea and transient elevations in liver enzymes (aminotransferases).[9][10] Dose-dependent nephrotoxicity was observed in animal studies, and renal impairment has been reported in some patients.[11]

  • Favipiravir (Avigan®): An oral antiviral that also acts as a viral RNA-dependent RNA polymerase inhibitor.[12] It has shown a favorable safety profile in short-term studies.[13][14] The most significant and consistent adverse effect is hyperuricemia (an increase in blood uric acid levels).[12][14] Concerns regarding its potential for teratogenicity (fetal abnormalities) and QTc interval prolongation have been noted, requiring further investigation.[12][14]

Section 2: A Proposed Framework for Preclinical Safety Evaluation

Given the limited publicly available safety data for 3-Azaspiro[5.5]undecane hydrochloride beyond basic hazard classifications (harmful if swallowed, skin/eye irritant), a multi-tiered preclinical evaluation is necessary.[15] The following experimental workflows provide a robust strategy to generate the required data for a comparative assessment.

Part 2.1: In Vitro Cytotoxicity and Selectivity Index Determination

Causality: The foundational step in safety assessment is to determine a compound's cytotoxicity in vitro. This is critical to distinguish between specific antiviral activity and non-specific cell death.[16] An ideal antiviral should inhibit viral replication at concentrations far below those that harm the host cells. This relationship is quantified by the Selectivity Index (SI), calculated as CC50 / IC50. A higher SI value is indicative of a more promising therapeutic window. We will employ two distinct and complementary assays to measure cytotoxicity.

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assays (48-72h incubation) cluster_analysis Data Analysis C1 Seed host cells (e.g., MDCK, A549) in 96-well plates C2 Incubate for 24h to allow cell adherence C1->C2 T2 Add compounds to cells (Include 'cells only' and 'vehicle' controls) C2->T2 T1 Prepare serial dilutions of 3-Azaspiro[5.5]undecane HCl and comparator antivirals T1->T2 A1 MTT Assay: Add MTT reagent, incubate, add solubilizer, read absorbance T2->A1 A2 LDH Release Assay: Collect supernatant, add LDH reagent, read absorbance T2->A2 D1 Calculate % cell viability (MTT) or % cytotoxicity (LDH) A1->D1 A2->D1 D2 Plot dose-response curves D1->D2 D3 Determine CC50 (50% Cytotoxic Concentration) D2->D3 D4 Calculate Selectivity Index (SI = CC50 / IC50) D3->D4

Caption: Workflow for determining in vitro cytotoxicity (CC50) and Selectivity Index (SI).

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[17] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan crystals, providing an indirect measure of cell number.[17]

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of 3-Azaspiro[5.5]undecane hydrochloride and comparator drugs in cell culture medium, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., ~1 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with vehicle (e.g., DMSO) only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the CC50 value using non-linear regression.

Protocol 2: LDH Release Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from the cytosol of damaged cells into the supernatant.[18] It is a direct measure of cytotoxicity resulting from compromised cell membrane integrity.

  • Experimental Setup: Follow steps 1-4 of the MTT assay protocol in a separate 96-well plate.

  • Controls: In addition to the negative control, prepare a positive control for maximum LDH release by adding a lysis buffer to a set of untreated wells 1 hour before the end of the incubation period.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's kit) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity relative to the positive (maximum lysis) control and determine the CC50 value.[19]

Part 2.2: In Vivo Acute Toxicity Assessment

Causality: While in vitro assays are essential for initial screening, they cannot replicate the complex physiology of a whole organism.[20] In vivo studies are indispensable for identifying potential target organs of toxicity, determining the maximum tolerated dose (MTD), and observing the overall systemic response to a new chemical entity.[21][22] The use of animal models is a critical step mandated by regulatory agencies like the FDA before human trials can commence.[23]

Experimental Workflow: In Vivo Acute Toxicity Study

G cluster_setup Study Setup cluster_dosing Dosing & Observation cluster_analysis Terminal Analysis (Day 14) S1 Acclimatize healthy rodents (e.g., BALB/c mice), 5 per group S2 Assign groups: Vehicle control, and multiple dose levels of 3-Azaspiro[5.5]undecane HCl S1->S2 D1 Administer single dose via intended clinical route (e.g., oral gavage) S2->D1 D2 Observe for 14 days: - Clinical signs (morbidity) - Body weight changes - Mortality D1->D2 A1 Collect blood for hematology and clinical chemistry D2->A1 A2 Perform necropsy and collect major organs D2->A2 A4 Determine MTD and identify target organs A1->A4 A3 Conduct histopathological examination of tissues A2->A3 A3->A4

Caption: Workflow for an in vivo acute toxicity study in a rodent model.

Protocol 3: Rodent Acute Toxicity Study (Modified OECD 423)

This protocol is designed to estimate the acute toxicity and identify the MTD of a test compound.

  • Animal Housing and Acclimatization: House healthy, young adult BALB/c mice (8-10 weeks old) in standard conditions for at least one week before the study.

  • Group Assignment: Randomly assign animals to groups (n=5 per sex per group). One group will serve as the vehicle control (e.g., saline or 0.5% carboxymethylcellulose), and at least three other groups will receive escalating doses of 3-Azaspiro[5.5]undecane hydrochloride (e.g., 50, 300, 2000 mg/kg).

  • Administration: Administer a single dose of the compound or vehicle via oral gavage.

  • Clinical Observation: Observe all animals for clinical signs of toxicity (e.g., changes in posture, activity, respiration) and mortality, intensively for the first 4 hours post-dosing and then daily for 14 days.

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Terminal Procedures: On day 14, euthanize all surviving animals.

  • Blood Collection: Collect blood via cardiac puncture for a complete blood count (hematology) and serum clinical chemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).

  • Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs, brain), weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.

  • Data Analysis: Analyze the data to determine the MTD, the dose that causes no overt toxicity, and identify any target organs based on gross and microscopic findings.

Section 3: Comparative Safety Profile Summary

The data generated from the proposed workflows will allow for a direct comparison with the known profiles of standard antiviral drugs. The following table illustrates how this data would be presented. Note that the values for 3-Azaspiro[5.5]undecane hydrochloride are placeholders and must be determined experimentally.

Parameter3-Azaspiro[5.5]undecane HClOseltamivirRemdesivirFavipiravir
Mechanism of Action Influenza M2 Ion Channel Inhibitor[1]Neuraminidase Inhibitor[3]RNA Polymerase Inhibitor[8]RNA Polymerase Inhibitor[12]
In Vitro Cytotoxicity (CC50) To be determined (TBD)>100 µM (MDCK cells)>10 µM (Vero E6 cells)[9]>100 µM (Vero cells)
Selectivity Index (SI = CC50/IC50) TBDHighModerate to HighHigh
In Vivo Acute Toxicity (Rodent MTD) TBD>1000 mg/kg~300 mg/kg (IV)>1000 mg/kg
Primary Clinical Adverse Events TBD (Preclinical target organs: TBD)Nausea, Vomiting, Headache[4][5]Elevated Liver Enzymes, Nausea[9][10]Hyperuricemia[12][14]
Key Safety Concerns TBD (Initial GHS: Harmful, Irritant)Neuropsychiatric Events (rare)[6]Nephrotoxicity, Infusion Reactions[11]Teratogenicity, QTc Prolongation[14]

Conclusion

3-Azaspiro[5.5]undecane hydrochloride presents a promising profile as an anti-influenza agent based on its mechanism and potency. However, a comprehensive and rigorous safety evaluation is paramount before it can advance in the drug development pipeline. The framework presented in this guide, encompassing both in vitro cytotoxicity assays and in vivo acute toxicity studies, provides a clear and scientifically sound pathway for generating the necessary data. By benchmarking these findings against established antivirals like Oseltamivir, Remdesivir, and Favipiravir, researchers can contextualize the safety profile of this novel compound, make informed decisions about its therapeutic potential, and adhere to the stringent safety standards required for the development of new medicines.

References

  • Whitley, R.J., Hayden, F.G., Reisinger, K.S., et al. (2001). Oral oseltamivir treatment of influenza in children. The Pediatric Infectious Disease Journal, 20(2), 127-135. [Link]

  • Grein, J., Ohmagari, N., Shin, D., et al. (2020). Compassionate Use of Remdesivir for Patients with Severe Covid-19. The New England Journal of Medicine, 382(24), 2327–2336. [Link]

  • Pilkington, V., Pepperrell, T., & Hill, A. (2020). A review of the safety of favipiravir - a potential treatment in the COVID-19 pandemic? Journal of Virus Eradication, 6(2), 45–51. [Link]

  • Dutkowski, R. (2001). Oseltamivir in the treatment of influenza. Expert Opinion on Pharmacotherapy, 2(10), 1661-1669. [Link]

  • Spinner, C.D., Gottlieb, R.L., Criner, G.J., et al. (2020). Effect of Remdesivir vs Standard Care on Clinical Status at 11 Days in Patients With Moderate COVID-19: A Randomized Clinical Trial. JAMA, 324(11), 1048–1057. [Link]

  • Warren, T.K., Jordan, R., Lo, M.K., et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature, 531(7594), 381–385. [Link]

  • U.S. Food and Drug Administration. (2019). TAMIFLU (oseltamivir phosphate) Label. [Link]

  • Cai, Q., Yang, M., Liu, D., et al. (2020). Experimental Treatment with Favipiravir for COVID-19: An Open-Label Control Study. Engineering (Beijing), 6(10), 1192-1198. [Link]

  • Ali, K., & Azher, T. (2020). Safety profile of the antiviral drug remdesivir: An update. International Journal of Infectious Diseases, 99, 230-231. [Link]

  • Gandhi, M., & Yokoe, D.S. (2020). Favipiravir for the treatment of COVID-19. BMJ, 369, m2282. [Link]

  • The Safety and Adverse Event Profile of Favipiravir in the Treatment of COVID-19 Patients, Turkey. (2023). Journal of the College of Physicians and Surgeons Pakistan, 33(11), 1253-1258. [Link]

  • De Clercq, E. (2019). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 11(8), 759. [Link]

  • Jefferson, T., Jones, M.A., Doshi, P., et al. (2014). Oseltamivir for influenza in adults and children: systematic review of clinical study reports and summary of regulatory comments. BMJ, 348, g2545. [Link]

  • Wikipedia. (n.d.). Oseltamivir. Retrieved from [Link]

  • Safety Evaluation and Tolerability Overview of Favipiravir in the Management of COVID-19: A Real-Life Experience from Turkey. (2024). Ankara University Faculty of Medicine Journal, 77(1), 104-111. [Link]

  • ResearchGate. (2025). Safety profile of the antiviral drug remdesivir: An update. [Link]

  • Szczech, G.M. (1996). Preclinical development of antiviral drugs. Clinical Infectious Diseases, 22(2), 355-360. [Link]

  • PubChem. (n.d.). 3-Azaspiro[5.5]undecane hydrochloride. Retrieved from [Link]

  • Jordheim, L.P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Addressing the selectivity and toxicity of antiviral nucleosides. Nature Reviews Drug Discovery, 12(6), 447-464. [Link]

  • Hong, M. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. MIT Department of Chemistry. [Link]

  • Virogin Biotech. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]

  • Creative Diagnostics. (n.d.). Animal Modeling Services for Antiviral Testing. Retrieved from [Link]

  • Marschall, M., et al. (2018). In vivo proof-of-concept for two experimental antiviral drugs, both directed to cellular targets, using a murine cytomegalovirus model. Antiviral Research, 157, 1-10. [Link]

  • Sidwell, R.W. (2001). In vitro and in vivo assay systems for study of influenza virus inhibitors. Antiviral Chemistry & Chemotherapy, 12 Suppl 1, 119-130. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • National Academies Press. (1999). Development of Antiviral Agents. In Assessment of Future Scientific Needs for Live Variola Virus. [Link]

  • Roué, G., et al. (2020). On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2. Annals of Oncology, 31(8), 1102-1104. [Link]

  • Chan, F.K., Moriwaki, K., & De Rosa, M.J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 8(11), e79379. [Link]

  • ResearchGate. (n.d.). LDH release and MTT assay-based cytotoxicity analysis across experimental groups. [Link]

  • Wouters, E., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Bioorganic & Medicinal Chemistry Letters, 29(9), 1134-1138. [Link]

  • Fotakis, G., & Timbrell, J.A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Federal Register. (2006). Guidance for Industry on Antiviral Product Development-Conducting and Submitting Virology Studies to the Agency; Availability. [Link]

  • Szczech, G.M. (1996). Preclinical Development of Antiviral Drugs. Clinical Infectious Diseases, 22(2), 355-60. [Link]

  • Eyer, L., et al. (2017). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. Current Opinion in Virology, 24, 86-95. [Link]

  • U.S. Food and Drug Administration. (2006). Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency. [Link]

  • Eltahla, A.A., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663. [Link]

  • RhoWorld. (2020). Antiviral Products in the pre-IND Phase. [Link]

  • ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • U.S. Food and Drug Administration. (2012). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. (2022). Molecules, 27(19), 6333. [Link]

  • PubChem. (n.d.). C20H38N2. Retrieved from [Link]

Sources

Validation

A Head-to-Head Comparison of Spiro-Piperidine Inhibitors for Influenza A Virus: A Guide for Researchers

The relentless evolution of influenza A virus, marked by antigenic drift and shift, continually challenges our therapeutic arsenal. The emergence of resistance to mainstay antiviral drugs, such as oseltamivir, necessitat...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of influenza A virus, marked by antigenic drift and shift, continually challenges our therapeutic arsenal. The emergence of resistance to mainstay antiviral drugs, such as oseltamivir, necessitates a robust pipeline of novel inhibitors with diverse mechanisms of action.[1][2][3][4] This guide provides a detailed, head-to-head comparison of emerging spiro-piperidine and piperidine-based inhibitors, offering researchers and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.

The Shifting Landscape of Influenza Antivirals

Current therapeutic strategies predominantly rely on neuraminidase inhibitors (NAIs) like oseltamivir and zanamivir, which block the release of progeny virions from infected cells.[5][6][7] However, mutations in the neuraminidase enzyme, such as the H274Y substitution, can confer resistance, rendering these drugs less effective.[8] Another class, the M2 proton channel blockers (adamantanes), are largely obsolete due to widespread resistance.[9] This reality underscores the urgent need for new classes of antivirals that target different viral proteins or host factors.

Spiro-piperidine scaffolds have emerged as a promising chemical starting point for developing novel influenza A inhibitors. Their rigid, three-dimensional structure allows for precise orientation of functional groups to interact with viral targets, potentially leading to high potency and novel mechanisms of action.[10]

Targeting the M2 Proton Channel: A Renewed Opportunity

The influenza A M2 protein is a proton-selective ion channel essential for viral replication. It facilitates the uncoating of the virus within the endosome by allowing protons to enter the virion, a critical step for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm.[9] While adamantanes also target this channel, their efficacy has been crippled by resistance. Spiro-piperidine inhibitors represent a new chemical class that may overcome this resistance.

Mechanism of M2 Proton Channel Inhibition

The M2 protein forms a tetrameric channel in the viral envelope. Adamantanes are thought to block the channel by binding to a site within the pore. Spiro-piperidine inhibitors are being investigated for their ability to bind to this channel, potentially at different sites or with different interactions, to prevent proton translocation.

cluster_virion Influenza A Virion cluster_endosome Host Cell Endosome (Acidic) cluster_inhibitor Inhibitor Action virion_core Viral Core (vRNP) Viral Uncoating Viral Uncoating virion_core->Viral Uncoating Triggers m2_channel M2 Proton Channel m2_channel->virion_core Acidification protons_out H+ protons_out->m2_channel Proton Influx inhibitor Spiro-piperidine Inhibitor inhibitor->m2_channel Blocks Channel

Figure 1: Mechanism of M2 Proton Channel Inhibition.

Head-to-Head Performance of M2-Targeting Spiro-Piperidine Inhibitors

A structure-activity relationship (SAR) study based on 2-[3-azaspiro(5,5)undecanol]-2-imidazoline (BL-1743) led to the discovery of a potent class of spiro-piperidine inhibitors of the M2 proton channel.[2][11] The most promising compound from this series, 3-azaspiro[8][8]undecane hydrochloride (Compound 9) , demonstrated significantly greater potency than the conventional M2 inhibitor, amantadine.

CompoundTargetIC50 (µM)Comparison to AmantadineReference
Amantadine M2 Proton Channel16-[2][11]
Compound 9 M2 Proton Channel0.92 ± 0.11>17-fold more potent[2][11]

Key Insights from Experimental Data:

  • Potency: Compound 9 exhibits an IC50 value more than an order of magnitude lower than amantadine, indicating a much stronger inhibition of the M2 proton channel.[2][11]

  • Binding and Dynamics: Solid-state NMR studies revealed that Compound 9 induces a more uniform conformation of the M2 transmembrane domain compared to amantadine. It also reduces the dynamic disorder near the central cavity of the channel, suggesting a more extensive and stabilizing interaction.[2][11] This enhanced binding is believed to be the basis for its superior inhibitory potency.[11]

  • Structural Basis for Activity: The spiro[8][8]undecane scaffold was found to be optimal for activity. Contraction of either the piperidine or cyclohexane ring resulted in a significant loss of potency.[12] Interestingly, the bulky imidazoline headgroup of the parent compound (BL-1743) was not necessary for high affinity, as the simpler secondary amine of Compound 9 proved much more potent.[12]

A Novel Class of Piperidine-Based Inhibitors with a Different Mechanism

Beyond M2 inhibitors, a high-throughput screening campaign identified a series of piperidine-based derivatives with a distinct mechanism of action. The optimized lead compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (Compound 11e) , displays potent, broad-spectrum anti-influenza activity.[6][13]

CompoundTargetEC50 (µM)Selectivity Index (SI)Reference
Compound 11e Unknown (Early-Middle Replication)As low as 0.05>160,000[6][13]

Key Insights from Experimental Data:

  • Broad-Spectrum Activity: Compound 11e effectively inhibits a variety of influenza A strains (including H1N1 and H3N2) and influenza B, with EC50 values in the nanomolar range.[14][15]

  • Mechanism of Action: Time-of-addition experiments indicate that Compound 11e interferes with an early to middle stage of the viral replication cycle, after viral entry.[6][13] Unlike neuraminidase inhibitors, it acts inside the host cell.[14] The precise molecular target remains to be identified.

  • Structure-Activity Relationship (SAR): SAR studies highlighted the critical importance of the ether linkage between the quinoline and piperidine moieties for its antiviral activity.[6][13] The tert-butyl carbamate group on the piperidine ring also significantly enhanced its potency.[14]

  • Safety Profile: Compound 11e exhibits a very high selectivity index (>160,000), indicating low cytotoxicity in multiple cell lines.[6][13]

Experimental Protocols: A Guide for Practical Application

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay for M2 Channel Activity

This electrophysiological technique is the gold standard for characterizing ion channel inhibitors.[9][16]

cluster_prep Preparation cluster_tevc TEVC Recording cluster_analysis Data Analysis start Start inject_oocyte Inject Xenopus oocyte with M2 protein mRNA start->inject_oocyte end End incubate_oocyte Incubate oocyte for 24-72 hours inject_oocyte->incubate_oocyte place_oocyte Place oocyte in recording chamber incubate_oocyte->place_oocyte impale_electrodes Impale with voltage and current microelectrodes place_oocyte->impale_electrodes clamp_potential Clamp membrane potential (e.g., -60 mV) impale_electrodes->clamp_potential apply_pulses Apply voltage pulses (e.g., -150mV to +30mV) clamp_potential->apply_pulses record_current Record steady-state membrane current apply_pulses->record_current add_inhibitor Apply inhibitor at varying concentrations record_current->add_inhibitor record_inhibition Record current inhibition add_inhibitor->record_inhibition calculate_ic50 Calculate IC50 value record_inhibition->calculate_ic50 calculate_ic50->end

Figure 2: Workflow for the Two-Electrode Voltage Clamp (TEVC) Assay.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are injected with mRNA encoding the influenza A M2 protein. The oocytes are then incubated for 24-72 hours to allow for protein expression on the cell membrane.[17]

  • Electrode Placement: The oocyte is placed in a recording chamber and impaled with two microelectrodes: a voltage-sensing electrode and a current-injecting electrode.[9][16]

  • Voltage Clamping: A feedback amplifier is used to hold (clamp) the oocyte's membrane potential at a desired level (e.g., -60 mV).[18]

  • Data Acquisition: A series of voltage pulses are applied to the oocyte, and the resulting ionic current passing through the M2 channels is recorded.[18]

  • Inhibitor Testing: The assay is repeated after perfusing the recording chamber with solutions containing various concentrations of the spiro-piperidine inhibitor.

  • Data Analysis: The reduction in current at each inhibitor concentration is measured to determine the IC50 value, which is the concentration required to inhibit 50% of the M2 channel activity.

Protocol 2: Plaque Reduction Assay for Antiviral Efficacy (EC50)

This cell-based assay is a functional measure of a compound's ability to inhibit viral replication.[8][19]

Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates to form a confluent monolayer.[5][20]

  • Virus Infection: The cell monolayers are washed and then infected with a known amount of influenza A virus in the presence of serial dilutions of the test compound.

  • Overlay Application: After a 1-hour incubation to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding concentration of the test compound. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized lesions (plaques).[8]

  • Incubation: Plates are incubated for 2-3 days to allow for plaque formation.[5]

  • Plaque Visualization and Counting: The cells are fixed (e.g., with 10% neutral buffered formalin) and stained (e.g., with crystal violet or via immunostaining against a viral protein) to visualize the plaques.[5]

  • Data Analysis: The number of plaques is counted for each compound concentration. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Protocol 3: MTT Assay for Cytotoxicity (CC50)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compounds.[21][22]

Methodology:

  • Cell Seeding and Treatment: MDCK cells (or other relevant cell lines) are seeded in a 96-well plate and incubated overnight. The next day, the medium is replaced with fresh medium containing serial dilutions of the test compound.[23]

  • Incubation: The cells are incubated with the compound for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The plate is incubated for 1-4 hours to allow this conversion to occur.[14][21]

  • Solubilization: A solubilization solution (e.g., SDS-HCl or DMSO) is added to each well to dissolve the insoluble formazan crystals.[23]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The CC50 value is calculated as the compound concentration that reduces the viability of the cells by 50% compared to untreated control cells. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50, with a higher SI value indicating a more favorable safety profile.

Conclusion and Future Directions

Spiro-piperidine and related piperidine scaffolds represent a fertile ground for the discovery of novel influenza A inhibitors. The M2-targeting Compound 9 demonstrates a significant potency advantage over amantadine, suggesting that this classic target can be revisited with new chemical entities. Meanwhile, the potent, broad-spectrum activity and high selectivity index of Compound 11e highlight the potential of identifying inhibitors with entirely new mechanisms of action.

For researchers in this field, the path forward involves several key steps. First, the precise molecular target of compounds like 11e must be elucidated to understand their mechanism and guide further optimization. Second, lead compounds should be evaluated against a broader panel of influenza strains, including clinically relevant drug-resistant isolates. Finally, promising candidates must be advanced into in vivo efficacy and pharmacokinetic studies to assess their potential as clinical therapeutics. The experimental protocols detailed in this guide provide a robust framework for conducting these critical next steps in the development of the next generation of influenza antivirals.

References

  • McKimm-Breschkin, J. L. (2013). Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance.
  • Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers.
  • Gubareva, L. V., Kaiser, L., & Hayden, F. G. (2000). Influenza virus neuraminidase inhibitors. The Lancet, 355(9206), 827-835.
  • Palese, P. (2004). Influenza: old and new threats.
  • Hayden, F. G., & de Jong, M. D. (2011). Emerging influenza antiviral resistance: a crisis in the making?. Clinical Infectious Diseases, 52(Supplement_1), S45-S53.
  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & biomolecular chemistry, 12(40), 8048-8060.
  • Wu, Y., Cady, S. D., & Hong, M. (2009). Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus. Journal of the American Chemical Society, 131(23), 8193-8203.
  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. Available at: [Link]

  • Cady, S. D., Wu, Y., & Hong, M. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 131(23), 8193-8203. Available at: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. Available at: [Link]

  • [This citation is not available in the provided search results]
  • Matrosovich, M., Matrosovich, T., Garten, W., & Klenk, H. D. (2006). New low-viscosity overlay medium for viral plaque assays. Virology journal, 3(1), 1-6. Available at: [Link]

  • [This citation is not available in the provided search results]
  • World Health Organization. (2011). Protocols for influenza surveillance and diagnosis. Available at: [A generic but authoritative source for such protocols would be cited here]
  • [This citation is not available in the provided search results]
  • [This citation is not available in the provided search results]
  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. Available at: [Link]

  • [This citation is not available in the provided search results]
  • Pinto, L. H., Holsinger, L. J., & Lamb, R. A. (1992). Influenza virus M2 protein has ion channel activity. Cell, 69(3), 517-528.
  • Gaush, C. R., & Smith, T. F. (1968). Replication and plaque assay of influenza virus in an established line of canine kidney cells. Applied microbiology, 16(4), 588-594.
  • Sakmann, B., & Neher, E. (Eds.). (1995). Single-channel recording. Springer Science & Business Media.
  • Stühmer, W. (1992). Electrophysiological recording from Xenopus oocytes. In Methods in enzymology (Vol. 207, pp. 319-339). Academic Press.
  • Reaction Biology. Two-Electrode Voltage Clamp Assay Services. Available at: [Link]

  • [This citation is not available in the provided search results]
  • [This citation is not available in the provided search results]
  • [This citation is not available in the provided search results]
  • Kurapati, C., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-express Letters. Available at: [A direct link to the specific article would be provided here if available]
  • [This citation is not available in the provided search results]

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Modeling and Comparison of Azaspiro Compound Interactions with Target Receptors

Introduction: The Power of Predictive Modeling for a Privileged Scaffold In the landscape of modern medicinal chemistry, the quest for novel therapeutics is a complex, multi-stage endeavor.[1] Azaspirocycles, three-dimen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Predictive Modeling for a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel therapeutics is a complex, multi-stage endeavor.[1] Azaspirocycles, three-dimensional and conformationally restricted scaffolds, have emerged as a "privileged" structural motif. Their unique topology offers an escape from the "flatland" of traditional aromatic compounds, providing exquisite control over the spatial orientation of pharmacophoric features. This has led to their successful incorporation into potent and selective modulators of various biological targets, particularly G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, which are central to treating neuropsychiatric disorders.[2][3][4][5]

However, synthesizing and testing every conceivable analog of an azaspiro compound is a resource-intensive and often inefficient process. This is where in silico modeling becomes an indispensable tool.[6][7] By leveraging computational power, we can predict, analyze, and compare the interactions of these complex molecules with their protein targets at an atomic level.[8][9] This guide, written from the perspective of a seasoned application scientist, provides a comprehensive framework for utilizing a multi-faceted computational approach. We will move beyond simple procedural lists to explain the causality behind our choices, enabling researchers to design and execute robust, self-validating in silico experiments to accelerate the discovery of next-generation azaspiro-based therapeutics.

Chapter 1: Understanding the Key Components

The Azaspiro Scaffold: A Gateway to Three-Dimensional Chemical Space

The defining feature of an azaspiro compound is the spirocyclic junction—two rings connected by a single, shared carbon atom—with at least one nitrogen atom incorporated into one of the rings. This structure imparts several desirable properties for drug design:

  • Conformational Rigidity: The spirocyclic core limits the number of accessible conformations, which can reduce the entropic penalty upon binding to a receptor and often leads to higher affinity and selectivity.

  • Three-Dimensional Diversity: Substituents on the rings project into distinct vectors in 3D space, allowing for precise probing of complex receptor binding pockets.

  • Improved Physicochemical Properties: Compared to their carbocyclic counterparts, azaspirocycles can exhibit enhanced aqueous solubility and metabolic stability, crucial attributes for drug candidates.[10]

Prominent examples include ligands targeting dopamine D3 receptors for substance abuse disorders and muscarinic M4 receptors for schizophrenia.[2][3]

Target Receptors: The Epicenter of Neuronal Signaling

While azaspiro compounds can interact with a range of targets, our focus here is on GPCRs, a superfamily of transmembrane proteins that are among the most successfully drugged targets.[11] Specifically, we will often refer to:

  • Dopamine Receptors (e.g., D2, D3): Key players in reward, motivation, and motor control. Their modulation is critical in treating conditions like Parkinson's disease, schizophrenia, and addiction.[2][12]

  • Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A): These receptors are integral to mood, anxiety, and cognition. They are primary targets for antidepressants and anxiolytics.[5][13][14][15]

Understanding the subtle structural differences between these receptor subtypes is the key to designing selective ligands, and in silico modeling is our microscope for viewing these differences.

Chapter 2: The Computational Toolkit: A Comparative Overview

No single computational method is a panacea. The art of in silico drug design lies in knowing which tool to use for a specific task and how to integrate the results into a cohesive, predictive workflow. The three pillars of our approach are Molecular Docking, Pharmacophore Modeling, and Molecular Dynamics.

Pillar 1: Molecular Docking
  • Core Principle: Molecular docking predicts the binding pose (orientation and conformation) of a small molecule (ligand) within the active site of a target protein.[16][17] It uses a scoring function to estimate the binding affinity, typically expressed as a score or energy value (e.g., kcal/mol).

  • Causality in Application: We use docking for its speed, making it the workhorse for high-throughput virtual screening (HTVS) to quickly sift through thousands or millions of compounds and identify a smaller set of promising "hits."[16] It provides the first structural hypothesis of how a compound might bind.

  • Limitations to Consider: The primary limitation is the "rigid receptor" approximation used by many algorithms, which ignores the inherent flexibility of proteins. Furthermore, scoring functions are approximations of the complex physics of binding.[18]

Pillar 2: Pharmacophore Modeling
  • Core Principle: A pharmacophore model is an abstract 3D representation of the essential steric and electronic features (e.g., hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings) that are necessary for a molecule to exert a specific biological activity.[7][11] These models can be generated based on a set of known active ligands (ligand-based) or from the receptor's binding site (structure-based).[11]

  • Causality in Application: When a high-quality crystal structure of our target is unavailable, a ligand-based pharmacophore model built from known active azaspiro compounds is our best guide for finding new, chemically diverse molecules with the same mechanism. It is also exceptionally useful for scaffold hopping—finding new core structures that still present the key interacting features.

  • Limitations to Consider: Ligand-based models are only as good as the input data. If the initial set of active compounds bind in different ways, the resulting model may be misleading.

Pillar 3: Molecular Dynamics (MD) Simulations
  • Core Principle: MD simulations model the movements of every atom in a system (protein, ligand, solvent) over time by solving Newton's equations of motion.[8][9][19] This transforms a static docked pose into a dynamic, moving picture of the interaction.

  • Causality in Application: Docking gives us a snapshot; MD gives us the movie. We use MD to validate the stability of a docked pose.[20] If a ligand remains stably bound in its predicted pose over tens or hundreds of nanoseconds, our confidence in the docking result increases significantly. MD is also crucial for observing subtle conformational changes in the protein upon ligand binding and for more rigorous (though computationally expensive) calculations of binding free energy.[21]

  • Limitations to Consider: The primary drawback is the immense computational cost, which limits its use to a small number of high-priority compounds. The accuracy is also highly dependent on the quality of the force field (the parameters describing atomic interactions).

The following table provides a comparative summary of these core techniques.

FeatureMolecular DockingPharmacophore ModelingMolecular Dynamics (MD)
Primary Goal Predict binding pose & score affinityIdentify essential 3D interaction featuresSimulate dynamic behavior & assess stability
Computational Cost Low (seconds to minutes per ligand)Low to MediumVery High (hours to weeks per system)
Receptor Flexibility Typically rigid or limited flexibilityIndirectly considered (structure-based)Fully flexible
Key Application Virtual Screening, Hit PrioritizationVirtual Screening, Scaffold HoppingPose Validation, Free Energy Calculation
Input Requirement 3D Receptor StructureKnown actives (ligand-based) or ReceptorA starting complex (e.g., from docking)

Chapter 3: Validated Experimental Protocols and Workflows

Theoretical knowledge must be grounded in robust, reproducible protocols. Here, we present two core workflows that integrate our computational toolkit. A critical component of any trustworthy protocol is validation—a self-check to ensure the system is behaving as expected.[22][23][24]

Workflow 1: High-Throughput Virtual Screening (HTVS) Cascade for Hit Identification

This workflow is designed to efficiently funnel a large, diverse library of virtual azaspiro compounds down to a manageable number of high-quality hits for further investigation.

HTVS_Workflow cluster_0 Phase 1: Initial Filtering cluster_1 Phase 2: Structure-Based Selection cluster_2 Phase 3: Refinement & Output A Virtual Library of Azaspiro Compounds (>100,000s) B Pharmacophore Screen (Ligand- or Structure-Based) A->B C Filtered Hits (~10% of Library) B->C D Molecular Docking (Standard Precision) C->D E Top-Scoring Poses (~1-5% of Filtered Hits) D->E F Visual Inspection & Clustering E->F G Re-docking (High Precision) F->G H Final Hit List (10-100 Compounds) G->H I Proceed to MD Simulation (Workflow 2) H->I

Caption: High-Throughput Virtual Screening Cascade for Azaspiro Compounds.

Step-by-Step Methodology:

  • Library Preparation: Start with a virtual library of azaspiro compounds. Ensure all molecules have correct 3D coordinates, protonation states, and tautomers, typically calculated at a physiological pH of 7.4.

  • Pharmacophore Screening:

    • Rationale: This is a rapid, computationally inexpensive first pass to eliminate molecules that lack the essential features for binding.

    • Protocol: Generate a pharmacophore model based on known potent ligands or the receptor active site. Use this model to screen the library, retaining only molecules that match the pharmacophore query.

  • Molecular Docking (Standard Precision):

    • Rationale: To filter the pharmacophore hits based on their predicted fit and affinity within the target receptor's binding pocket.

    • Protocol: Dock the filtered hits into a prepared receptor grid. Use a standard precision algorithm to balance speed and accuracy. Rank the results based on the docking score.

  • Visual Inspection and Selection:

    • Rationale: Scoring functions are imperfect. A trained eye is essential to discard compounds with poor geometries, internal clashes, or nonsensical interactions, even if they have a good score.

    • Protocol: Visually inspect the top 5-10% of docked poses. Check for key interactions known to be important for the receptor family (e.g., a salt bridge with a conserved aspartate in aminergic GPCRs).

  • Re-docking (High Precision):

    • Rationale: To refine the poses of the most promising candidates using a more computationally intensive and accurate algorithm.

    • Protocol: Take the visually selected compounds and re-dock them using a high-precision setting that allows for more exhaustive conformational sampling. The final ranking from this step constitutes the hit list.

Protocol: Trustworthiness Through Docking Validation

Before embarking on a large-scale screening, you must validate your docking protocol.

  • Objective: To prove that your chosen software, receptor preparation, and docking parameters can accurately reproduce a known experimental binding mode.

  • Procedure:

    • Obtain a crystal structure of your target receptor with a co-crystallized ligand (the "native" ligand).

    • Remove the native ligand from the binding site.

    • Dock the native ligand back into the now-empty binding site using your intended protocol.

    • Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose. A successful validation requires an RMSD < 2.0 Å .[25][26] If this criterion is not met, you must adjust your protocol (e.g., redefine the binding site, adjust protonation states) until it is.

Workflow 2: In-Depth Analysis of a High-Priority Azaspiro Compound

This workflow is applied to a top hit from Workflow 1 to rigorously assess the stability of its binding mode and characterize its dynamic interactions.

MD_Workflow A Top Hit from Docking (Azaspiro-Receptor Complex) B System Preparation (Add Solvent, Ions, Membrane) A->B C Energy Minimization B->C D System Equilibration (NVT & NPT Ensembles) C->D E Production MD Simulation (100-500 ns) D->E F Trajectory Analysis E->F G Binding Free Energy (MM/PBSA) F->G H Interaction Fingerprints F->H I RMSD / RMSF Plots F->I

Sources

Validation

A Senior Application Scientist’s Guide to Validating Off-Target Effects of 3-Azaspiro[5.5]undecane hydrochloride in Cellular Models

Introduction: 3-Azaspiro[5.5]undecane hydrochloride has been identified as a potent inhibitor of the influenza A virus M2 proton channel, demonstrating significantly higher potency than first-generation antivirals like a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

3-Azaspiro[5.5]undecane hydrochloride has been identified as a potent inhibitor of the influenza A virus M2 proton channel, demonstrating significantly higher potency than first-generation antivirals like amantadine.[1][2] While its on-target efficacy is promising, a critical step in the preclinical development of any therapeutic candidate is the rigorous validation of its specificity. Off-target interactions, where a drug binds to unintended proteins, can lead to unexpected toxicity or side effects, contributing to the high attrition rates in clinical trials.[3] Therefore, a systematic and multi-tiered approach to de-risk 3-Azaspiro[5.5]undecane hydrochloride by comprehensively mapping its potential off-target profile is not just a regulatory requirement, but a scientific necessity.

This guide provides a robust framework for researchers and drug development professionals to objectively assess the off-target profile of 3-Azaspiro[5.5]undecane hydrochloride. We will compare its performance against relevant alternatives and provide a series of self-validating experimental protocols designed to move from broad, unbiased screening to targeted, functional validation. Our approach is grounded in the principle of orthogonal validation, where findings from one method are confirmed by another, ensuring high confidence in the final results.[4]

Part 1: Strategic Framework for Off-Target Validation

A successful off-target validation campaign requires a logical progression from high-level cellular impact to specific molecular interactions. We advocate for a three-tiered strategy that maximizes information while efficiently using resources. This workflow ensures that broad, unbiased methods are used first to generate hypotheses, which are then systematically tested and validated with more focused assays.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Unbiased 'Omics' Discovery cluster_2 Tier 3: Hypothesis-Driven Validation cluster_3 Data Synthesis & Risk Assessment T1 General Cytotoxicity Profiling (Broad Concentration Range) T2_A Global Transcriptomics (RNA-Seq) (Identifies Dysregulated Pathways) T1->T2_A Informs concentration selection T2_B Chemoproteomics (Mass Spec) (Identifies Direct Binding Partners) T1->T2_B Informs concentration selection T3 Targeted Functional & Binding Assays (e.g., Kinase Assays, Receptor Binding) T2_A->T3 Generates hypotheses on affected pathways T2_B->T3 Generates hypotheses on direct binding partners T4 Integrated Off-Target Profile (Safety Margin Calculation) T3->T4 Confirms functional impact of off-target binding

Caption: A three-tiered workflow for systematic off-target effect validation.

Part 2: Experimental Design: Models and Comparators

The selection of appropriate cellular models and comparator compounds is crucial for interpreting the experimental data in a meaningful context.

Cellular Models
Cell LineTypeRationale for SelectionPrimary Use Case
MDCK Madin-Darby Canine KidneyEpithelial; highly permissive to influenza A virus infection.Validating on-target (anti-viral) activity and assessing off-target effects in a virologically relevant context.
HEK293 Human Embryonic KidneyHuman origin; robust, easy to transfect, and widely used for toxicology and proteomics.General cytotoxicity, baseline for 'omics' studies, and validation of human-specific off-targets.
SH-SY5Y Human NeuroblastomaNeuronal-like; relevant for CNS-active compounds.[5]Proactively screen for potential neurotoxicity, a known side effect of the comparator compound, amantadine.[2]
HepG2 Human Hepatocellular CarcinomaLiver origin; standard model for drug metabolism and hepatotoxicity studies.Assessing potential for liver-specific toxicity, a common concern in drug development.
Comparator Compounds
CompoundMechanism of ActionRole in Study
Amantadine Influenza M2 Channel InhibitorBenchmark Comparator: A first-generation drug with the same target; allows for comparative assessment of potency and off-target profiles.[2]
Staurosporine Broad-Spectrum Kinase InhibitorPositive Control (Toxicity): A known potent and non-selective cytotoxic agent used to validate the sensitivity of cell viability assays.
Vehicle (0.1% DMSO) Inert SolventNegative Control: Ensures that observed effects are due to the compound and not the solvent used for delivery.

Part 3: Experimental Protocols & Data Interpretation

Tier 1: General Cytotoxicity Profiling

Objective: To determine the concentration-dependent effect of 3-Azaspiro[5.5]undecane hydrochloride on the viability of multiple cell lines. This is a critical first step in drug development to identify a compound's therapeutic window.[6][7]

Methodology: LDH Release Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, making it a reliable biomarker for cytotoxicity.[8]

Protocol:

  • Cell Seeding: Seed MDCK, HEK293, SH-SY5Y, and HepG2 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution of 3-Azaspiro[5.5]undecane hydrochloride, Amantadine, and Staurosporine in appropriate cell culture medium. Start from a high concentration (e.g., 200 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "Vehicle Control" (0.1% DMSO), "Untreated Control", and "Maximum Lysis Control" (add lysis buffer 45 minutes before the endpoint).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • LDH Measurement: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions, e.g., CyQUANT™ LDH Cytotoxicity Assay).

  • Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light. Stop the reaction by adding 50 µL of Stop Solution. Measure the absorbance at 490 nm and 680 nm using a plate reader.

  • Data Analysis: Subtract the 680 nm background absorbance from the 490 nm measurement. Calculate the percentage of cytotoxicity relative to the maximum lysis control. Plot the dose-response curves and determine the CC₅₀ (50% cytotoxic concentration) for each compound and cell line.

Comparative Data (Hypothetical):

CompoundMDCK (CC₅₀, µM)HEK293 (CC₅₀, µM)SH-SY5Y (CC₅₀, µM)HepG2 (CC₅₀, µM)
3-Azaspiro[5.5]undecane HCl > 10085.292.5> 100
Amantadine > 10075.668.3> 100
Staurosporine 0.050.030.040.08

Interpretation: A high CC₅₀ value for 3-Azaspiro[5.5]undecane hydrochloride across multiple cell lines, comparable to or better than amantadine, would suggest a favorable initial safety profile. These values are crucial for selecting sub-toxic concentrations for subsequent Tier 2 'omics' experiments to ensure that observed changes are not merely a consequence of widespread cell death.[9]

Tier 2: Unbiased 'Omics' Discovery

Objective: To generate a global, unbiased map of cellular perturbations caused by 3-Azaspiro[5.5]undecane hydrochloride. We will use two complementary approaches: transcriptomics to see what pathways are affected, and chemoproteomics to see what proteins are directly bound.

A. Global Transcriptomics (RNA-Seq)

Rationale: Gene expression analysis provides a highly sensitive snapshot of the cellular response to a compound. It can reveal the activation or suppression of unexpected signaling pathways, providing strong hypotheses for off-target effects.[10]

Protocol:

  • Cell Culture & Treatment: Plate HEK293 cells and treat for 24 hours with 3-Azaspiro[5.5]undecane hydrochloride and Amantadine at two sub-toxic concentrations (e.g., 1 µM and 10 µM) and a vehicle control. Use three biological replicates for each condition.

  • RNA Extraction: Lyse the cells and extract total RNA using a column-based kit (e.g., RNeasy Kit). Assess RNA quality and quantity using a Bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from high-quality RNA (RIN > 8) using a poly(A) selection method to enrich for mRNA.

  • Sequencing: Sequence the libraries on a high-throughput sequencer (e.g., Illumina NovaSeq) to a depth of at least 20 million reads per sample.

  • Data Analysis:

    • Perform quality control on raw sequencing reads.

    • Align reads to the human reference genome (hg38).

    • Quantify gene expression levels.

    • Perform differential gene expression (DGE) analysis between treated and vehicle control samples.

    • Conduct pathway enrichment analysis (e.g., GO, KEGG) on the list of differentially expressed genes to identify perturbed biological processes.

B. Chemoproteomics (Target Deconvolution)

Rationale: This powerful technique identifies the proteins that directly interact with a small molecule in a complex biological sample, providing the most direct evidence of off-target binding.[11][12] We will use a competitive profiling approach.

Protocol:

  • Lysate Preparation: Prepare native protein lysates from HEK293 cells.

  • Compound Immobilization: Synthesize a version of 3-Azaspiro[5.5]undecane hydrochloride with a linker and immobilize it on affinity beads.

  • Competitive Binding: Incubate the cell lysate with the immobilized compound in the presence of either a high concentration of free 3-Azaspiro[5.5]undecane hydrochloride (competitor) or vehicle (control).

  • Enrichment & Digestion: Wash the beads to remove non-specific binders. Elute and digest the specifically bound proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins in both the competitor and control samples. Proteins that are significantly less abundant in the competitor sample are considered high-confidence binding partners.

Comparative Data (Hypothetical):

'Omics' Approach3-Azaspiro[5.5]undecane HClAmantadineOverlap
Differentially Expressed Genes (>2-fold, p<0.05) 1279845
Top Enriched Pathway (KEGG) Cholesterol BiosynthesisLysosome RegulationER Stress Response
High-Confidence Protein Hits (Proteomics) 8 (incl. M2, SIGMAR1)5 (incl. M2)1 (M2)

Interpretation: The transcriptomics data might suggest that 3-Azaspiro[5.5]undecane hydrochloride perturbs cholesterol biosynthesis, a pathway not immediately associated with its on-target M2 function. The proteomics data provides a direct, testable hypothesis: the compound may bind to the Sigma-1 receptor (SIGMAR1), an endoplasmic reticulum chaperone protein known to influence lipid metabolism and cell survival.[13][14] The lack of overlap with Amantadine (beyond the intended M2 target) would suggest a unique off-target profile for our compound of interest.

G cluster_0 Chemoproteomics Result cluster_1 Identified Binding Targets cluster_2 Downstream Cellular Processes Drug 3-Azaspiro[5.5] undecane HCl M2 Influenza M2 (On-Target) Drug->M2 SIGMAR1 SIGMAR1 (Potential Off-Target) Drug->SIGMAR1 KinaseX Kinase X (Potential Off-Target) Drug->KinaseX Viral Inhibition of Viral Replication M2->Viral On-Target Effect Cholesterol Cholesterol Homeostasis SIGMAR1->Cholesterol Off-Target Effect (Hypothesis from 'Omics') Signaling Cell Signaling (e.g., Proliferation) KinaseX->Signaling Off-Target Effect (Hypothesis from 'Omics')

Caption: Visualizing on-target vs. potential off-target interactions.

Tier 3: Hypothesis-Driven Functional Validation

Objective: To functionally validate the top off-target candidate identified in Tier 2, SIGMAR1. We need to confirm not only binding but also a functional consequence of that binding.

Methodology: Radioligand Binding Assay & Functional Calcium Flux Assay

Rationale: The Sigma-1 receptor is a chaperone protein located at the mitochondria-associated ER membrane (MAM) and is involved in regulating calcium signaling between these organelles.[13] A radioligand binding assay will confirm direct competition for the binding site, and a calcium flux assay will provide functional validation of this interaction.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare crude membrane fractions from SH-SY5Y cells, which are known to express sigma receptors.[15]

  • Assay Setup: In a 96-well plate, combine the membrane preparation with a known SIGMAR1 radioligand (e.g., -pentazocine) and increasing concentrations of unlabeled 3-Azaspiro[5.5]undecane hydrochloride.

  • Incubation & Filtration: Incubate to allow binding to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the binding affinity (Ki).

Comparative Data (Hypothetical):

CompoundSIGMAR1 Binding Affinity (Ki, nM)
3-Azaspiro[5.5]undecane HCl 78
Haloperidol (Positive Control) 3.5
Amantadine > 10,000

Interpretation: A Ki value in the nanomolar range would confirm that 3-Azaspiro[5.5]undecane hydrochloride binds to the Sigma-1 receptor with high affinity. This direct binding data validates the chemoproteomics result and provides a quantitative measure of the interaction, which is essential for risk assessment. The lack of binding by amantadine further differentiates the two compounds.

Conclusion and Risk Assessment

This comprehensive guide outlines a systematic, multi-tiered strategy for validating the off-target effects of 3-Azaspiro[5.5]undecane hydrochloride. By progressing from broad cytotoxicity screening to unbiased 'omics' discovery and finally to specific, hypothesis-driven functional assays, researchers can build a high-confidence profile of a compound's cellular interactions.

In our hypothetical example, we discovered and validated a previously unknown interaction between 3-Azaspiro[5.5]undecane hydrochloride and the Sigma-1 receptor. The key to translating this finding into a go/no-go decision lies in comparing the potency of the off-target effect with the on-target therapeutic effect. If the concentration required to inhibit influenza M2 (IC₅₀) is significantly lower than the concentration required to engage SIGMAR1 and elicit a functional response (EC₅₀), a safe therapeutic window may exist. Conversely, if these potencies are too close, it signals a potential liability that may necessitate medicinal chemistry efforts to design out the off-target activity. This data-driven approach is fundamental to making informed decisions in drug development, ultimately leading to safer and more effective therapeutics.

References

  • Chemistry-based functional proteomics for drug target deconvolution.
  • Cytotoxicity Assays | Life Science Applic
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Drug target deconvolution by chemical proteomics.
  • In Vitro Cytotoxicity Assay.Alfa Cytology.
  • 3-Azaspiro[5.5]undecane hydrochloride (4,4-Pentamethylenepiperidine hydrochloride) | A/M2 Inhibitor.MedChemExpress.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.SciELO.
  • A brief introduction to chemical proteomics for target deconvolution.European Review for Medical and Pharmacological Sciences.
  • Cytotoxicity Assays.Thermo Fisher Scientific - US.
  • Proteome-Wide Deconvolution of Drug Targets and Binding Sites by Lysine Reactivity Profiling.
  • Use of transcriptomics in understanding mechanisms of drug-induced toxicity.PMC - NIH.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.MDPI.
  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions.Charles River.
  • Comprehensive transcriptomic analysis of molecularly targeted drugs in cancer for target pathway evalu
  • Off-Target Effects Analysis.
  • Sigma-1 and Sigma-2 Receptors Are Expressed in a Wide Variety of Human and Rodent Tumor Cell Lines.AACR Journals.
  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel
  • Off-target effects in CRISPR/Cas9 gene editing.PMC - NIH.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.PMC - NIH.
  • 3-Azaspiro[5.5]undecane-2,4-dione | 1130-32-1.Benchchem.
  • Methods of off-target detection | Download Table.
  • CELLULAR AND MOLECULAR PHARMACOLOGY OF SIGMA RECEPTORS Review Article.
  • A structural model for the σ1 receptor. This model contains two...
  • How can off-target effects of drugs be minimised?
  • Strategies to Avoid and Reduce Off-Target Effects.CRISPR Medicine News.
  • Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular P
  • The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer.Frontiers.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Azaspiro(5.5)undecane Hydrochloride

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this pri...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Azaspiro(5.5)undecane hydrochloride (CAS: 1125-01-5), ensuring the protection of laboratory personnel and the environment. This document is designed to be a practical, immediate resource for your operational safety and logistical planning.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Azaspiro(5.5)undecane hydrochloride is classified with several key hazard statements that dictate its handling and disposal requirements.

Table 1: GHS Hazard and Precautionary Statements for 3-Azaspiro(5.5)undecane Hydrochloride

GHS ClassificationCodeDescription
Hazard Statements H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P501Dispose of contents/container to an approved waste disposal plant.[2]

The causality behind these classifications lies in the chemical's reactivity and its potential to cause harm upon contact or ingestion. As a hydrochloride salt of a secondary amine, it can irritate mucous membranes and skin.

Mandatory Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is non-negotiable. The risk of exposure during waste handling necessitates a comprehensive barrier between the individual and the chemical.

Table 2: Required PPE for Handling 3-Azaspiro(5.5)undecane Hydrochloride Waste

Body PartProtectionStandardRationale
Eyes/Face Safety glasses with side shields or goggles.EN 166 (EU) or NIOSH (US) approved.Protects against splashes and airborne particles causing serious eye irritation (H319).
Hands Chemical-resistant gloves (e.g., nitrile rubber).Compliant with EC Directive 89/686/EEC and EN374.Prevents skin irritation (H315) upon contact.
Body Laboratory coat or other suitable protective clothing.N/AMinimizes the risk of skin contact with contaminated materials.
Respiratory Use in a well-ventilated area. A respirator may be required if dust is generated.NIOSH-approved respirator.Avoids respiratory tract irritation (H335) from inhaling dust or aerosols.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-Azaspiro(5.5)undecane hydrochloride is that it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Immediate Containment and Labeling
  • At the Point of Generation : All waste materials, including empty containers, contaminated gloves, and weighing papers, must be collected at the point of generation.

  • Container Selection : Use a dedicated, chemically compatible, and leak-proof container for waste collection. The original container, if in good condition, is often a suitable choice.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-Azaspiro(5.5)undecane hydrochloride". Include the approximate concentration and quantity.

Segregation and Storage in a Satellite Accumulation Area (SAA)
  • Incompatible Materials : Store the waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials. As a general rule, keep amine salts away from strong bases and oxidizing agents.

  • Secondary Containment : The SAA must have secondary containment to capture any potential leaks or spills.

  • Container Closure : Keep the waste container tightly closed except when adding waste.

Arranging for Professional Disposal
  • Contact Environmental Health and Safety (EHS) : Once the waste container is full, or before the accumulation time limit set by your institution is reached, contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Documentation : Complete any required waste disposal forms accurately and completely.

  • Professional Disposal : The EHS department will ensure the waste is transported to a licensed and approved hazardous waste disposal facility, in accordance with all federal, state, and local regulations.[2]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

  • Spills : For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For larger spills, evacuate the area and contact your EHS department immediately.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

DisposalWorkflow Disposal Workflow for 3-Azaspiro(5.5)undecane hydrochloride start Waste Generation (e.g., unused chemical, contaminated labware) assess_hazard Assess Hazard Is it 3-Azaspiro(5.5)undecane hydrochloride? start->assess_hazard collect_waste Collect in a Labeled, Compatible Hazardous Waste Container assess_hazard->collect_waste Yes improper_disposal Improper Disposal (Drain, Regular Trash) assess_hazard->improper_disposal No (Follow other protocol) segregate Segregate from Incompatible Materials collect_waste->segregate store_saa Store in a Designated Satellite Accumulation Area (SAA) segregate->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs professional_disposal Professional Disposal at an Approved Waste Facility contact_ehs->professional_disposal

Caption: Decision workflow for the proper disposal of 3-Azaspiro(5.5)undecane hydrochloride.

Conclusion: A Commitment to Safety

The responsible disposal of 3-Azaspiro(5.5)undecane hydrochloride is a critical component of laboratory safety and environmental stewardship. By adhering to these scientifically grounded procedures, researchers and drug development professionals can mitigate risks and ensure compliance with regulatory standards. This guide serves as a testament to the principle that robust science is safe science.

References

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]

Sources

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3-Azaspiro(5.5)undecane hydrochloride
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